molecular formula C48H74O14 B018418 Ivermectin B1a CAS No. 70161-11-4

Ivermectin B1a

货号: B018418
CAS 编号: 70161-11-4
分子量: 875.1 g/mol
InChI 键: AZSNMRSAGSSBNP-XPNPUAGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ivermectin B1a is the major component, constituting not less than 80% of commercially available Ivermectin, a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces avermitilis . This high-purity compound serves as a critical reference standard and active investigational agent in pharmacological research. Main Applications & Research Value: Oncology Research: this compound demonstrates potent broad-spectrum antitumor properties in preclinical studies. Its research value lies in its ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy across various cancer types, including breast, gastric, and colorectal cancers . Key investigated mechanisms include the inhibition of the Akt/mTOR and Wnt/β-catenin signaling pathways, as well as the modulation of the tumor microenvironment . Antiviral Research: this compound has shown research potential as a broad-spectrum antiviral agent. Studies indicate it may inhibit the replication of several viruses by targeting host importin alpha/beta-mediated nuclear transport and viral proteins such as NS3 helicase . This has made it a compound of interest in virology research. Parasitology Research: As the primary component of Ivermectin, its foundational mechanism involves acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to hyperpolarization, paralysis, and death of parasites, providing a key tool for studying antiparasitic mechanisms . Pharmacokinetics: this compound is a lipophilic compound with high protein binding affinity. Its absorption can be influenced by co-administration with high-fat meals or P-glycoprotein inhibitors, which can significantly increase systemic exposure in research models . Disclaimer: This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data sheets should be consulted and adhered to prior to handling.

属性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71827-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivermectin B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ivermectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVERMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ivermectin B1a: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a is a macrocyclic lactone and the major component of the broad-spectrum antiparasitic agent, Ivermectin.[1][2] It is a semi-synthetic derivative of the avermectins, a class of compounds produced by the fermentation of the soil bacterium Streptomyces avermitilis.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to serve as a foundational resource for research and development activities.

Chemical Structure and Properties

Ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a (this compound) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b).[1] The two components differ by a single methylene (B1212753) group at the C-26 position; this compound possesses a sec-butyl side chain, while Ivermectin B1b has an isopropyl group. The hydrogenation of the C22-C23 double bond of Avermectin B1a results in the formation of this compound.[1]

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

G a [this compound Core Structure] b R = -CH(CH3)CH2CH3 a->b C-25 Position

Caption: A simplified representation of the this compound structure.

Quantitative Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C48H74O14[4][5]
Molecular Weight 875.10 g/mol [4]
Melting Point 149-153 °C; 155 °C[3][4]
Appearance White solid[4]
Solubility
    In WaterInsoluble; ~4 µg/mL[3][6]
    In Organic SolventsSoluble in methanol, DMSO, chloroform, ethanol, ethyl acetate, acetone, acetonitrile (B52724).[4][5]
UV/Vis Maximum Absorption (λmax) 245 nm[5]
Purity (by HPLC) >98%[4]

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for research and quality control. Below are protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify this compound in a sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or a Waters XBridge C18 column (150 mm x 4.6 mm, 5 µm).[4][7]

  • Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H2SO4) buffer, or a mixture of water/methanol/acetonitrile (15:34:51, v/v/v).[4][7]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 245 nm or 250 nm.[4][7]

  • Column Temperature: 25 °C.[4]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent, which is then purged with an inert gas.[5] The stock solution is further diluted to create working standards and samples for analysis.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Objective: To achieve highly sensitive and specific detection and quantification of this compound, particularly in complex matrices like plasma.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

  • Chromatographic Separation:

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode (ESI+).

    • Selected Reaction Monitoring (SRM): Monitoring for specific precursor-to-product ion transitions for this compound.

    • Ion Spray Voltage: 5500 V.

    • Drying Temperature: 450 °C.

  • Sample Preparation: For plasma samples, a protein precipitation step using acetonitrile is employed, followed by solid-phase extraction (SPE) for cleanup.

  • Data Analysis: Quantification is performed using an internal standard and a calibration curve.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

  • Instrumentation: A differential scanning calorimeter (DSC) or a standard melting point apparatus.

  • Sample Preparation: A small amount of the purified, dry this compound powder is placed in a capillary tube or an aluminum pan.

  • Procedure (for DSC): The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak in the thermogram corresponds to the melting point.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Shake-Flask Method:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: this compound and Glutamate-Gated Chloride Channels

This compound exerts its antiparasitic effect by acting as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[7] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which ultimately causes paralysis and death of the parasite.

G Ivermectin This compound Binding Binding to Allosteric Site Ivermectin->Binding GluCl Glutamate-Gated Chloride Channel (GluCl) GluCl->Binding Conformation Conformational Change (Channel Opening) Binding->Conformation Cl_Influx Increased Chloride Ion (Cl-) Influx Conformation->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Paralysis of Nerve and Muscle Cells Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of this compound on glutamate-gated chloride channels.

Experimental Workflow: HPLC Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound using High-Performance Liquid Chromatography.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare this compound Stock Solution Standards Create Calibration Standards Stock->Standards Injection Inject Standards and Sample Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection Curve Generate Standard Curve Detection->Curve Quantification Quantify this compound in Sample Detection->Quantification Curve->Quantification

References

The Genesis of a Global Game-Changer: A Technical Chronicle of Ivermectin B1a's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of Ivermectin B1a, a cornerstone of modern anthelmintic therapy. Addressed to researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and molecular interactions that underpin this Nobel Prize-winning molecule.

Executive Summary

The discovery of this compound represents a landmark achievement in the field of natural product drug discovery. Originating from a single soil microbe, its journey from a Japanese golf course to a globally impactful therapeutic is a testament to meticulous scientific inquiry and international collaboration. This guide will dissect the key stages of this journey: the isolation of the producing organism, Streptomyces avermitilis; the fermentation process to yield the precursor, Avermectin (B7782182) B1a; the targeted chemical modification to create Ivermectin; and the elucidation of its unique mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.

The Discovery of Streptomyces avermitilis and the Avermectins

The story of Ivermectin begins with the pioneering work of Dr. Satoshi Ōmura at the Kitasato Institute in Japan. In his systematic search for novel bioactive compounds from microorganisms, a soil sample collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete.[1][2] This organism was later identified as Streptomyces avermitilis.

In a collaborative effort with Merck & Co. in the United States, led by Dr. William C. Campbell, crude extracts from the fermentation broth of S. avermitilis were screened for anthelmintic activity.[3] A culture of this new strain demonstrated remarkable efficacy against nematode infections in mice.[3] Subsequent isolation and characterization efforts revealed a family of eight closely related macrocyclic lactones, which were named "avermectins".[1] Among these, the B1 components, a mixture of Avermectin B1a and Avermectin B1b, were identified as the most potent.[1]

Experimental Protocols

While the exact, detailed protocol from Ōmura's initial discovery is proprietary, a general methodology for the isolation of actinomycetes from soil samples can be outlined as follows:

  • Sample Collection and Pre-treatment: Soil samples are collected from the desired location. To select for spore-forming actinomycetes, the soil is often air-dried.

  • Serial Dilution: A soil suspension is prepared by mixing a known quantity of soil with sterile water or a saline solution. This suspension is then serially diluted.

  • Plating: Aliquots of the dilutions are plated onto selective agar (B569324) media, such as Starch Casein Agar or Actinomycete Isolation Agar, often supplemented with antifungal agents like cycloheximide (B1669411) and nystatin (B1677061) to inhibit the growth of fungi.[4]

  • Incubation: Plates are incubated at a temperature of approximately 28°C for 7-14 days.[4]

  • Colony Selection and Purification: Colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often with aerial mycelia) are selected and sub-cultured to obtain pure isolates.

From Avermectin B1a to this compound: Production and Synthesis

Ivermectin is a semi-synthetic derivative of Avermectin B1. Specifically, it is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1] The production process, therefore, involves two key stages: the fermentation of S. avermitilis to produce Avermectin B1 and the subsequent selective chemical hydrogenation.

Fermentation for Avermectin B1a Production

The production of Avermectin B1a is achieved through submerged fermentation of S. avermitilis. The yield of avermectins is highly dependent on the composition of the fermentation medium and the fermentation conditions.

ParameterValueReference
Initial Reported Yield~310 mg/L[5]
Optimized Medium Yield5128 mg/L[6]
Genetically Engineered Strain Yield1.25 ± 0.14 g/L[7]

While industrial fermentation media are proprietary, a representative medium composition for Avermectin production includes a carbon source, a nitrogen source, and mineral salts.

  • Seed Medium: Used for the initial growth of the inoculum. A typical example is YMG medium containing glucose, yeast extract, and malt (B15192052) extract.[5]

  • Production Medium: Optimized for high-yield production of avermectins. An example composition includes corn starch, yeast extract, peptone, and various mineral salts.[8]

  • Fermentation Parameters:

    • Temperature: 28-31°C[5]

    • pH: Maintained around 7.0[5]

    • Inoculum Size: 10% (v/v)[5]

    • Incubation Time: 10-15 days[5][9]

Chemical Synthesis: Selective Hydrogenation

The conversion of Avermectin B1 to Ivermectin involves the selective hydrogenation of the C22-C23 double bond without affecting the other double bonds in the molecule. This is a critical and challenging chemical transformation. The most commonly employed catalyst for this reaction is Wilkinson's catalyst, [RhCl(PPh₃)₃].[10][11]

ParameterValueReference
Ivermectin Yield84%[12]
Ivermectin Content (post-reaction)86% Dihydroavermectin B1a, 4% Dihydroavermectin B1b[13]

The following is a generalized protocol based on patented methods:

  • Catalyst Preparation: Wilkinson's catalyst is dissolved in an appropriate solvent, such as toluene (B28343) or a mixture of methanol (B129727) and cyclohexane.[12][13]

  • Reaction Setup: A solution of Avermectin B1a and B1b is placed in a high-pressure reactor. The catalyst solution and, in some protocols, additional triphenylphosphine (B44618) are added.[12][13]

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is carried out at an elevated temperature (e.g., 88°C) and pressure (e.g., 20 bar) with stirring for several hours.[12][13]

  • Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated and purified.

Analytical Methodology: HPLC Analysis

HPLC is the standard method for the quantitative analysis of Avermectin B1a and Ivermectin.

Experimental Protocols
  • Column: A reverse-phase C18 column is typically used.[14][15]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in various proportions is a common mobile phase. For example, a ratio of 53:35:12 (v/v/v) has been shown to be effective.[14]

  • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[15][16]

  • Detection: UV detection at a wavelength of 245 nm is commonly used.[15]

  • Quantification: Quantification is performed by comparing the peak areas of the sample to those of a known standard.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Ivermectin exerts its potent anthelmintic and insecticidal effects by targeting the nervous and muscular systems of invertebrates. Its primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.[17]

Ivermectin binds to a site on the GluCl channel that is distinct from the glutamate (B1630785) binding site.[18] This binding potentiates the effect of glutamate, leading to a prolonged opening of the channel.[17] The influx of chloride ions through the open channel causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and death of the parasite.[19]

Signaling Pathway Diagram

Ivermectin_Mechanism cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_in Cl- Influx GluCl->Chloride_in Channel Opening Ivermectin Ivermectin Ivermectin->GluCl Allosteric Binding Glutamate Glutamate Glutamate->GluCl Binding Hyperpolarization Hyperpolarization Chloride_in->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Ivermectin_Discovery_Workflow Soil_Sample Soil Sample Collection (Japan) Isolation Isolation of Streptomyces avermitilis Soil_Sample->Isolation Fermentation Fermentation & Production of Avermectins Isolation->Fermentation Screening Anthelmintic Activity Screening (in vivo) Fermentation->Screening Isolation_Purification Isolation & Purification of Avermectin B1a/B1b Screening->Isolation_Purification Active Culture Identified Hydrogenation Selective Hydrogenation Isolation_Purification->Hydrogenation Ivermectin_Mixture Ivermectin (B1a & B1b mixture) Hydrogenation->Ivermectin_Mixture Preclinical_Studies Preclinical Studies (Potency & Safety) Ivermectin_Mixture->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Approval Drug Approval Clinical_Trials->Drug_Approval

References

The Core of an Antiparasitic Powerhouse: A Technical Guide to Ivermectin B1a Biosynthesis in Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone, stands as a cornerstone in the global fight against parasitic diseases in veterinary, agricultural, and human health sectors. It is a semi-synthetic derivative of avermectin (B7782182) B1, a natural product of the soil-dwelling bacterium Streptomyces avermitilis. The remarkable biological activity of ivermectin is intrinsically linked to its complex 16-membered pentacyclic lactone structure, which is assembled through a sophisticated biosynthetic pathway.[1][2] Understanding this pathway at a molecular level is paramount for rational strain improvement, metabolic engineering efforts to enhance yield, and the generation of novel, more potent avermectin analogues through combinatorial biosynthesis.[2][3]

This technical guide provides an in-depth exploration of the core biosynthetic pathway of avermectin B1a, the direct precursor to ivermectin B1a, in Streptomyces avermitilis. It details the genetic architecture, enzymatic machinery, and biochemical transformations from primary metabolites to the final glycosylated macrocycle.

The Avermectin Biosynthetic Gene Cluster (ave)

The entire enzymatic arsenal (B13267) required for avermectin biosynthesis is encoded within a contiguous 82 kb region of the S. avermitilis chromosome, known as the ave gene cluster.[4] This cluster contains 18 open reading frames (ORFs) that encode the polyketide synthase (PKS) machinery, tailoring enzymes, glycosylation functions, and regulatory proteins.[4] The organization of this gene cluster is a critical element in understanding the coordinated expression of the biosynthetic pathway.

G cluster_ave Avermectin (ave) Gene Cluster (~82 kb) aveR aveR (Regulator) aveF aveF (KR) aveD aveD (MT) aveA aveA1-A4 (Polyketide Synthase) aveE aveE (P450) aveC aveC (Dehydratase/Cyclase) aveB aveB1-B8 (Glycosylation)

Caption: Organization of the ave gene cluster in S. avermitilis.

A detailed breakdown of the genes and their putative functions is provided in the table below.

Gene/ORFEncoded PolypeptideProposed Function
Polyketide Synthesis & Aglycone Formation
aveA1AVES 1Polyketide Synthase: Loading module, Module 1, Module 2[4][5]
aveA2AVES 2Polyketide Synthase: Modules 3-6[4][5]
aveA3AVES 3Polyketide Synthase: Modules 7-9[4][5]
aveA4AVES 4Polyketide Synthase: Modules 10-12, Thioesterase (TE) domain[4][5]
Post-PKS Tailoring
aveCAveCDehydratase (C22-C23) and spiroketal formation[6]
aveDAveDC5-O-methyltransferase[4]
aveEAveECytochrome P450 hydroxylase (furan ring formation)[4]
aveFAveFC5-ketoreductase[4]
Glycosylation (TDP-L-oleandrose Biosynthesis & Transfer)
aveBIAveBIGlycosyltransferase[4]
aveBIIAveBIITDP-glucose synthase[4]
aveBIIIAveBIIITDP-glucose 4,6-dehydratase[4]
aveBIVAveBIVTDP-4-keto-6-deoxyglucose 2,3-dehydratase[4]
aveBVAveBVTDP-sugar 5-epimerase[7]
aveBVIAveBVIAcyl-CoA dehydrogenase homologue (function unclear)[4]
aveBVIIAveBVIITDP-sugar 3-O-methyltransferase[7]
aveBVIIIAveBVIIITDP-sugar 3-ketoreductase[7]
Regulation
aveRAveRLAL-family positive transcriptional regulator[8]
Other
orf1ORF1Not involved in avermectin biosynthesis[4][5]

The Biosynthesis Pathway of Avermectin B1a

The synthesis of avermectin B1a is a multi-stage process that can be divided into four key phases: precursor supply, polyketide chain assembly and aglycone formation, post-PKS modifications, and glycosylation.

Precursor Supply

The assembly of the avermectin polyketide backbone relies on specific starter and extender units derived from primary metabolism.

  • Starter Units : The biosynthesis of the "b" series of avermectins, including B1b, is initiated with isobutyryl-CoA, derived from the amino acid L-valine. The "a" series, including the major component B1a, is initiated with 2-methylbutyryl-CoA, derived from L-isoleucine.[9]

  • Extender Units : The elongation of the polyketide chain is accomplished through the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA).[5][9] The availability of these acyl-CoA precursors is a critical factor influencing the overall yield of avermectin.[10]

Polyketide Synthesis and Aglycone Formation

This core process is catalyzed by a massive, highly complex Type I modular polyketide synthase (PKS) system, encoded by the aveA1-A4 genes.[4] This PKS is comprised of four giant multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4) that are organized into a loading domain and 12 extension modules.[5][11] Each module is responsible for one round of chain elongation and contains a specific set of enzymatic domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Acyl Carrier Protein (ACP)) that dictate the incorporation and processing of the extender unit.[5]

The assembly line process is as follows:

  • Initiation : The loading domain of AVES 1 selects the 2-methylbutyryl-CoA starter unit.

  • Elongation : The nascent polyketide chain is passed sequentially across the 12 modules, with each module adding either a malonyl-CoA or methylmalonyl-CoA extender unit and performing specific reductive steps.[12]

  • Termination : The final module on AVES 4 contains a thioesterase (TE) domain which catalyzes the release and macrolactonization of the completed polyketide chain, forming the initial aglycone, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone.[4][9]

Post-PKS Modifications

Once the initial aglycone is released from the PKS, it undergoes a series of crucial tailoring steps to form the mature avermectin aglycone.

  • Furan Ring Formation : The cytochrome P450 monooxygenase AveE catalyzes the oxidative cyclization to form the characteristic tetrahydrofuran (B95107) ring.[4]

  • Keto-reduction : The C5-ketone is reduced by the AveF ketoreductase.[4]

  • Methylation : The hydroxyl group at C5 is O-methylated by the S-adenosyl-methionine-dependent methyltransferase AveD. The absence of this step leads to the production of avermectin "B" components, while its presence yields "A" components.[4]

  • Spiroketal Formation and Dehydration : The AveC protein is responsible for the formation of the spiroketal system and the dehydration at the C22-C23 position, which distinguishes the "1" and "2" series of avermectins.[6]

Glycosylation

The final step in avermectin B1a biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 hydroxyl group of the aglycone. This sugar moiety is critical for the compound's biological activity.

  • TDP-L-oleandrose Synthesis : A set of enzymes encoded by the aveB genes synthesizes the activated sugar donor, TDP-L-oleandrose, from the primary metabolite glucose-1-phosphate.[4][7] Key enzymes in this sub-pathway include a TDP-glucose synthase (AveBII), 4,6-dehydratase (AveBIII), 5-epimerase (AveBV), 3-ketoreductase (AveBVIII), and 3-O-methyltransferase (AveBVII).[7]

  • Glycosidic Bond Formation : The glycosyltransferase AveBI catalyzes the sequential attachment of two L-oleandrose units to the C13-OH of the avermectin aglycone, completing the biosynthesis of Avermectin B1a.[4]

G precursors L-Isoleucine / L-Valine Malonyl-CoA Methylmalonyl-CoA starter 2-Methylbutyryl-CoA (for B1a) precursors->starter Starter Unit Biosynthesis pks Polyketide Chain Elongation & Cyclization starter->pks aveA1-A4 (PKS Modules 1-12) aglycone_initial Initial Aglycone (6,8a-seco-6,8a-deoxy-5-oxoavermectin) pks->aglycone_initial TE Domain aglycone_modified Avermectin Aglycone aglycone_initial->aglycone_modified Post-PKS Tailoring aveC, aveE, aveF avermectin_b1a Avermectin B1a aglycone_modified->avermectin_b1a Glycosylation aveBI sugar_precursor Glucose-1-Phosphate tdp_oleandrose TDP-L-oleandrose sugar_precursor->tdp_oleandrose aveBII-BVIII tdp_oleandrose->avermectin_b1a Glycosylation aveBI ivermectin This compound avermectin_b1a->ivermectin Chemical Hydrogenation (Reduction of C22-C23 bond) G AvaR1 AvaR1 (GBL Receptor) aveR_gene aveR gene AvaR1->aveR_gene Represses AvaR2 AvaR2 (Pseudo GBL Receptor) AvaR2->aveR_gene Represses AfsR AfsR (Global Regulator) AfsR->aveR_gene Activates AveR_protein AveR Protein aveR_gene->AveR_protein Expression ave_cluster ave structural genes (aveA, aveB, etc.) AveR_protein->ave_cluster Activates Transcription Avermectin Avermectin Production ave_cluster->Avermectin Biosynthesis G start 1. Design Disruption Cassette (Flanking Arms + Resistance Gene) vector 2. Clone into Conjugation Vector start->vector conjugation 3. Conjugate from E. coli to S. avermitilis vector->conjugation single_cross 4. Select for Single Crossover (Antibiotic Resistance) conjugation->single_cross double_cross 5. Culture without Selection & Screen for Double Crossover single_cross->double_cross verification 6. Verify Deletion (PCR / Southern Blot) double_cross->verification end Gene Knockout Mutant Strain verification->end

References

Ivermectin B1a's Mechanism of Action on Glutamate-Gated Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of Ivermectin B1a, a potent anthelmintic, on its primary target in invertebrates: the glutamate-gated chloride channel (GluClR). By providing a detailed overview of the drug-receptor interaction, this document serves as a comprehensive resource for researchers in parasitology, neurobiology, and pharmacology, as well as professionals engaged in the development of novel antiparasitic agents.

Core Mechanism of Action: Allosteric Agonism

This compound acts as a positive allosteric modulator and a direct agonist of GluClRs.[1][2] These channels, which are ligand-gated ion channels exclusive to invertebrates, are crucial for mediating inhibitory neurotransmission.[3][4] this compound binds to a site distinct from the glutamate (B1630785) binding site, inducing a conformational change that locks the channel in an open state.[5][6] This leads to a prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal or muscle cell membrane.[4][5] The sustained hyperpolarization effectively silences the cell, leading to flaccid paralysis and eventual death of the parasite.[5][7]

The binding of this compound is characterized by its high affinity and slow or near-irreversible nature, contributing to its prolonged therapeutic effect.[8] At lower concentrations, ivermectin can potentiate the effect of glutamate, increasing the channel's sensitivity to its natural ligand.[1][9] At higher concentrations, it can directly gate the channel in the absence of glutamate.[7][8]

The Ivermectin Binding Site: A Transmembrane Pocket

Structural studies, primarily X-ray crystallography of the Caenorhabditis elegans GluClα receptor, have revealed the precise binding site of ivermectin.[8][10] It is located within the transmembrane domain (TMD), at the interface between adjacent subunits of the pentameric receptor.[8][10][11] Specifically, the drug wedges into a cleft formed by the M3 helix of one subunit and the M1 helix of the neighboring subunit.[10][11][12] This binding pocket is allosteric, meaning it is spatially distinct from the orthosteric glutamate-binding site located in the extracellular domain.[13][14]

Key residues in the M1, M2, and M3 helices, as well as the M2-M3 loop, form critical contacts with the ivermectin molecule.[8][10][15] These interactions, which include hydrogen bonds and van der Waals forces, stabilize the open conformation of the channel pore.[8][16] The lipophilic nature of ivermectin facilitates its accumulation in the cell membrane, allowing it to access this transmembrane binding site.[2][3]

Quantitative Analysis of this compound Interaction with GluClRs

The interaction of this compound with GluClRs has been quantified through various experimental approaches, primarily electrophysiology and radioligand binding assays. The following tables summarize key quantitative data from studies on GluClRs from different invertebrate species.

ParameterReceptor/SpeciesValueExperimental System
EC50 (Half-maximal effective concentration)
IvermectinHaemonchus contortus GluClα3B~0.1 ± 1.0 nMXenopus oocytes
IvermectinAnopheles gambiae AgGluCl-a1> 10 µM (induces current, but no potentiation)Xenopus oocytes
GlutamateHaemonchus contortus GluClα3B27.6 ± 2.7 µMXenopus oocytes
GlutamateCaenorhabditis elegans GluCl (homologous to HcGluClα3B)2.2 ± 0.12 mMXenopus oocytes
GlutamateAnopheles gambiae AgGluCl-b30.22 ± 2.75 µMXenopus oocytes
Ibotenate (partial agonist)Haemonchus contortus GluClα3B87.7 ± 3.5 µMXenopus oocytes
Kd (Dissociation constant)
[3H]IvermectinHaemonchus contortus GluClα3B (wild-type)0.35 ± 0.1 nMCOS-7 cells
[3H]IvermectinHaemonchus contortus GluClα3B (L256F mutant)2.26 ± 0.78 nMCOS-7 cells
[3H]IvermectinCaenorhabditis elegans GluClcryst18.5 nM (EC50 from saturation binding)Scintillation proximity assay
Hill Coefficient (nH)
IvermectinHaemonchus contortus GluClα3B>6Xenopus oocytes
GlutamateHaemonchus contortus GluClα3B1.89 ± 0.35Xenopus oocytes
GlutamateAnopheles gambiae AgGluCl-b1.93 ± 0.32Xenopus oocytes
Single-Channel Conductance
Homomeric GluClRHaemonchus contortus (avr-14b)22.9 ± 0.3 pSPatch-clamp on outside-out patches
Heteromeric GluClR (αβ)Haemonchus contortus1.2 pA and 0.7 pA current amplitudesPatch-clamp on outside-out patches

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of key experimental techniques.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues that are critical for ivermectin binding and channel gating. By systematically replacing candidate residues within the GluClR sequence, researchers can assess the impact of these mutations on ivermectin sensitivity.

Methodology:

  • Primer Design: Two complementary oligonucleotide primers are designed. The mutagenic primer contains the desired nucleotide change, while the selection primer introduces a silent mutation that eliminates a unique restriction site in the plasmid for selection purposes.

  • PCR Amplification: The plasmid containing the wild-type GluClR cDNA is amplified by PCR using the two primers. This results in a mixed population of parental and mutated plasmids.

  • Parental Plasmid Digestion: The PCR product is treated with a restriction enzyme that specifically digests the parental (wild-type) plasmid at the unique restriction site that was targeted for elimination. This enriches the population of mutated plasmids.

  • Transformation: The digested product, now enriched with the mutated plasmid, is transformed into competent E. coli cells for amplification.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation and the absence of any unintended mutations.

  • Functional Expression: The verified mutant plasmid is then used for expression in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) to assess the functional consequences of the mutation on ivermectin's action using techniques like patch-clamp electrophysiology.

Xenopus Oocyte Expression and Electrophysiological Recording

Xenopus laevis oocytes are a widely used and robust system for the heterologous expression of ion channels, allowing for detailed electrophysiological characterization.

Methodology:

  • Oocyte Harvesting and Preparation: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog. They are then treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the GluClR subunit(s) of interest is synthesized in vitro and injected into the cytoplasm of the oocytes.

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GluClR channels in the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.

  • Drug Application: Ivermectin and/or glutamate are applied to the oocyte via the perfusion system. The resulting chloride currents are recorded and analyzed to determine parameters such as EC50 and Hill coefficient.

Patch-Clamp Electrophysiology

This technique allows for the recording of currents from a small patch of membrane containing one or a few ion channels, providing insights into single-channel properties.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with the plasmid DNA encoding the GluClR.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated using a pipette puller.

  • Seal Formation: The tip of the micropipette is brought into contact with the surface of a transfected cell, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Recording Configuration: The patch of membrane can be studied in the "cell-attached" configuration, or it can be excised to form an "inside-out" or "outside-out" patch. For studying the extracellular effects of ivermectin, the outside-out configuration is commonly used.

  • Data Acquisition and Analysis: The patch is voltage-clamped, and the currents flowing through the single channels are recorded in response to the application of ivermectin and/or glutamate. Analysis of this data can reveal the single-channel conductance, open and closed times, and open probability.

Radioligand Binding Assay

This assay is used to directly measure the binding of a radiolabeled ligand (e.g., [3H]Ivermectin) to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Methodology:

  • Membrane Preparation: Cells or tissues expressing the GluClR are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

  • Incubation: The membrane preparation is incubated with increasing concentrations of [3H]Ivermectin in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled ivermectin.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted and analyzed using non-linear regression to determine the Kd and Bmax values.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluClR_Closed GluClR (Closed State) Glutamate->GluClR_Closed Binds to orthosteric site Ivermectin_B1a This compound Ivermectin_B1a->GluClR_Closed Binds to allosteric site GluClR_Open GluClR (Open State) GluClR_Closed->GluClR_Open Conformational Change Chloride_Influx Cl- Influx GluClR_Open->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Figure 1. Signaling pathway of this compound action on GluClRs.

Start Start Harvest_Oocytes Harvest & Defolliculate Xenopus Oocytes Start->Harvest_Oocytes Inject_cRNA Inject GluClR cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for Channel Expression Inject_cRNA->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Record_Currents Record Currents upon Drug Application TEVC_Setup->Record_Currents Analyze_Data Data Analysis (EC50, nH) Record_Currents->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for Xenopus oocyte expression system.

Start Start Prepare_Membranes Prepare GluClR-expressing Cell Membranes Start->Prepare_Membranes Incubate_Radioligand Incubate with [3H]Ivermectin (Total & Non-specific) Prepare_Membranes->Incubate_Radioligand Filter_Wash Rapid Filtration & Washing Incubate_Radioligand->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Analyze_Data Data Analysis (Kd, Bmax) Calculate_Binding->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for radioligand binding assay.

Conclusion and Future Directions

This compound's potent and specific action on invertebrate GluClRs has made it an exceptionally successful anthelmintic. A thorough understanding of its mechanism of action at the molecular level is paramount for several reasons. It provides a basis for understanding and overcoming emerging drug resistance, which is often linked to mutations in the GluClR genes. Furthermore, the detailed knowledge of the ivermectin-GluClR interaction serves as a blueprint for the rational design of new, more effective, and safer antiparasitic drugs. Future research should continue to explore the structural dynamics of ivermectin binding to GluClRs from a wider range of parasitic species and investigate the potential for targeting other allosteric sites on these critical channels.

References

Molecular Targets of Ivermectin B1a in Parasitic Nematodes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Ivermectin B1a, a potent endectocide widely used to control parasitic nematode infections in humans and animals. This document delves into the primary and secondary molecular targets, presents quantitative data on drug-target interactions, details key experimental protocols for their study, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound exerts its anthelmintic effects primarily by targeting ligand-gated ion channels in the neuromuscular system of nematodes, leading to paralysis and eventual death of the parasite. The principal molecular targets are glutamate-gated chloride channels (GluCls), which are highly sensitive to this compound. Secondary targets include γ-aminobutyric acid (GABA)-gated chloride channels and, to a lesser extent, nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide synthesizes the current understanding of these interactions, providing researchers and drug development professionals with a detailed reference for further investigation and the development of novel anthelmintics.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The primary and most well-characterized molecular target of this compound in parasitic nematodes is the family of glutamate-gated chloride channels (GluCls).[1][2] These channels are pentameric ligand-gated ion channels found in the pharyngeal and somatic muscle cells, as well as neurons of invertebrates.[3] In nematodes, GluCls are crucial for inhibitory neurotransmission.

This compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the receptor distinct from the glutamate-binding site.[4] This binding potentiates the effect of glutamate (B1630785) and, at higher concentrations, can directly and essentially irreversibly open the channel, even in the absence of glutamate.[5] The resulting influx of chloride ions leads to hyperpolarization of the cell membrane, making it less excitable. This inhibition of neuronal signaling and muscle function causes a flaccid paralysis of the nematode, leading to starvation and death.[1]

Signaling Pathway of this compound at GluCls

The following diagram illustrates the mechanism of action of this compound on nematode glutamate-gated chloride channels.

cluster_membrane Cell Membrane glucl Glutamate-Gated Chloride Channel (GluCl) cl_ion Cl- glucl->cl_ion Opens channel ivermectin This compound ivermectin->glucl Binds to allosteric site glutamate Glutamate glutamate->glucl Binds to orthosteric site hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx paralysis Paralysis & Death hyperpolarization->paralysis Leads to

This compound action on GluCls.
Quantitative Data: this compound and GluCls

The following table summarizes key quantitative data on the interaction between this compound and nematode GluCls.

Nematode SpeciesReceptor SubunitAssay TypeParameterValueReference
Haemonchus contortusGluClα3BTwo-electrode voltage clamp (in Xenopus oocytes)EC50~0.1 ± 1.0 nM[6]
Haemonchus contortusGluClα3BRadioligand binding assayKd0.35 ± 0.1 nM[6]
Caenorhabditis elegansWild-typeMotility AssayEC500.19 ± 0.01 µM[7]

Secondary Molecular Targets

While GluCls are the primary targets, this compound also interacts with other Cys-loop ligand-gated ion channels in parasitic nematodes, albeit generally with lower affinity. These interactions may contribute to its broad-spectrum efficacy.

GABA-Gated Chloride Channels (GABAA Receptors)

This compound can modulate GABA-gated chloride channels, which are also critical for inhibitory neurotransmission in nematodes.[1] The effect of ivermectin on these receptors appears to be complex and can vary between nematode species and even between different receptor subunit compositions within the same species. In some cases, ivermectin potentiates GABA-evoked currents, while in others, it can be inhibitory. For instance, in Haemonchus contortus, ivermectin potentiates the GABA-evoked current of a specific receptor allele (GAB-1/HG1A), but attenuates the response of another allele (GAB-1/HG1E) associated with resistance.[8] In C. elegans, high concentrations of ivermectin have been shown to inhibit GABA receptors.[3][9]

Nicotinic Acetylcholine Receptors (nAChRs)

There is evidence that this compound can also interact with nicotinic acetylcholine receptors (nAChRs), which are excitatory ligand-gated ion channels crucial for muscle contraction in nematodes. Studies in C. elegans have shown that ivermectin can inhibit L-AChRs, which are sensitive to the anthelmintic levamisole.[3][9] This inhibitory action on excitatory receptors could contribute to the paralytic effects of the drug. However, the concentrations required for this effect are generally higher than those needed to activate GluCls.

P2X Receptors

While Ivermectin is known to be a positive allosteric modulator of mammalian P2X4 receptors, there is currently limited evidence to suggest that P2X receptors are a significant direct target of this compound in parasitic nematodes.[10][11][12][13][14]

Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Electrophysiological Recordings

Electrophysiology is a cornerstone technique for studying the effects of ivermectin on ion channel function. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing nematode ion channels is a common approach.[15]

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Injection: cRNA encoding the nematode ion channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: this compound and/or the natural ligand (e.g., glutamate, GABA) are applied to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as EC50, IC50, and potentiation.

cluster_workflow Two-Electrode Voltage Clamp Workflow oocyte_prep Oocyte Preparation crna_injection cRNA Injection oocyte_prep->crna_injection incubation Incubation (2-7 days) crna_injection->incubation recording Electrophysiological Recording incubation->recording data_analysis Data Analysis (EC50, IC50) recording->data_analysis

Workflow for TEVC experiments.
Motility Assays

Motility assays are phenotypic screens used to assess the overall effect of anthelmintics on nematode viability and neuromuscular function.

Methodology: Larval Migration Inhibition Assay (LMIA)

  • Larval Preparation: Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures.

  • Assay Setup: A multi-well plate with sieves (e.g., 20 µm mesh) is used. A known number of L3 larvae are placed in the top chamber of each well containing various concentrations of this compound.

  • Incubation: The plates are incubated for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C).

  • Migration Assessment: Motile larvae are able to migrate through the sieve into the bottom collection well.

  • Quantification and Analysis: The number of migrated larvae in each well is counted. The percentage of migration inhibition is calculated relative to a drug-free control, and this data is used to generate a dose-response curve and determine the IC50.[16][17]

Methodology: Automated Motility Assay (C. elegans)

  • Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.

  • Assay Plate Preparation: A multi-well plate is prepared with K saline buffer, bovine serum albumin (BSA) to prevent worms from sticking, and various concentrations of this compound dissolved in DMSO.[7][18]

  • Worm Dispensing: A specific number of worms (e.g., 60) are dispensed into each well.[7]

  • Motility Tracking: The plate is placed in an automated instrument that uses infrared tracking to monitor the movement of the worms over time (e.g., 90 minutes).[7][18]

  • Data Analysis: The instrument's software quantifies motility, and the data is used to generate dose-response curves and calculate the EC50.[7]

Pharyngeal Pumping Assay

The pharynx is a key target of this compound, and its function can be monitored by recording electropharyngeograms (EPGs).

Methodology: Electropharyngeogram (EPG) Recording in C. elegans

  • Worm Preparation: Synchronized young adult C. elegans are used.[19]

  • EPG Setup: A worm is placed on an agar (B569324) pad, and a microelectrode is placed near the pharynx to record the electrical signals associated with pharyngeal muscle contractions.

  • Stimulation: Pharyngeal pumping can be stimulated by the presence of food (e.g., E. coli OP50) or serotonin.[20]

  • Ivermectin Application: this compound is added to the recording medium.

  • Data Acquisition and Analysis: The number of pumps per minute is counted before and after the application of ivermectin to determine the inhibitory effect and calculate the IC50.[19][21]

Logical Relationships and Experimental Design

The following diagram illustrates the logical flow of investigation into the molecular targets of this compound.

phenotypic_screening Phenotypic Screening (e.g., Motility Assays) target_identification Target Identification (e.g., Genetic Screens) phenotypic_screening->target_identification target_validation Target Validation target_identification->target_validation electrophysiology Electrophysiology (e.g., TEVC) target_validation->electrophysiology binding_assays Binding Assays (e.g., Radioligand) target_validation->binding_assays quantitative_analysis Quantitative Analysis (EC50, Ki, IC50) electrophysiology->quantitative_analysis binding_assays->quantitative_analysis mechanism_elucidation Mechanism of Action Elucidation quantitative_analysis->mechanism_elucidation

Investigative workflow for this compound targets.

Conclusion

This compound remains a cornerstone of anthelmintic therapy due to its high efficacy against a broad range of parasitic nematodes. Its primary mechanism of action through the potentiation and direct activation of glutamate-gated chloride channels is well-established. However, its interactions with other ligand-gated ion channels, such as GABAA receptors and nAChRs, likely contribute to its overall anthelmintic profile. A thorough understanding of these molecular interactions, facilitated by the experimental protocols detailed in this guide, is crucial for managing the growing threat of ivermectin resistance and for the rational design of next-generation anthelmintics. Further research focusing on the precise subunit composition of native nematode receptors and the structural basis of ivermectin binding will be instrumental in these efforts.

References

Off-Target Effects of Ivermectin B1a in Mammalian Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, has been the subject of extensive research for its potential off-target effects in mammalian cells, particularly in the context of cancer therapeutics. A derivative of the avermectin (B7782182) family of macrocyclic lactones, Ivermectin B1a, the major component of Ivermectin, has demonstrated a range of biological activities beyond its established anti-parasitic mechanism of action, which primarily involves targeting glutamate-gated chloride ion channels in invertebrates. In mammalian cells, which largely lack these channels, this compound has been shown to induce cytotoxicity, apoptosis, and autophagy, and to modulate various signaling pathways. This technical guide provides a comprehensive overview of the observed off-target effects of this compound in mammalian cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various mammalian cancer cell lines. The following tables summarize the key findings from multiple studies.

Table 1: Cytotoxicity of this compound in Mammalian Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
HCT-116Colon Cancer3024, 48, 72MTT Assay
MDA-MB-231Breast CancerNot specifiedNot specifiedNot specified
MDA-MB-468Breast CancerNot specifiedNot specifiedNot specified
MCF-7Breast CancerNot specifiedNot specifiedNot specified
SKOV-3Ovarian CancerNot specifiedNot specifiedNot specified
DU145Prostate CancerMost resistantNot specifiedNot specified
HeLaCervical CancerNot specified24, 48MTT Assay
SUP-B15Acute Lymphoblastic Leukemia5Not specifiedMTT Assay
SH-SY5YNeuroblastoma2.5 - 15 (dose-dependent cell death)24Not specified
MCF-7/LCC2Endocrine-resistant Breast Cancer9.3524MTT Assay
MCF-7/LCC9Endocrine-resistant Breast Cancer9.0624MTT Assay

Table 2: Pro-Apoptotic and Anti-Migratory Effects of this compound

Cell LineEffectConcentration (µM)Observation
HCT-116Apoptosis3039.83% apoptotic cells after 24h
HCT-116Anti-Migration3015.61% migration rate after 24h
HeLaApoptosisDose-dependentIncreased number of apoptotic cells
HeLaAnti-MigrationNot specifiedSignificant inhibition of cell migration
SH-SY5YApoptosis5 - 1513.3% to 49.8% early apoptotic cells after 24h

Key Off-Target Mechanisms and Signaling Pathways

This compound exerts its off-target effects through the modulation of several key cellular processes and signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Ivermectin has been shown to induce apoptosis in various cancer cell lines, including HeLa, HCT-116, and human urothelial carcinoma cells. The mechanism often involves the mitochondrial pathway, characterized by the collapse of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the release of cytochrome c, leading to the activation of caspases-9 and -3. Furthermore, Ivermectin can induce cell cycle arrest, typically at the G1/S or G0-G1 phase, contributing to its anti-proliferative effects.

Ivermectin_Apoptosis_Pathway Ivermectin-Induced Apoptosis in Mammalian Cancer Cells Ivermectin This compound Bax Bax (Pro-apoptotic) Ivermectin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ivermectin->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via the mitochondrial pathway.

Modulation of Autophagy

Ivermectin has been observed to induce autophagy in several cell lines, including H9c2 and RAW264.7 cells. This process can be either a survival mechanism or a pathway to cell death depending on the cellular context and the intensity of the stimulus. Ivermectin-induced autophagy is often associated with the activation of the AMPK/mTOR signaling pathway and the PINK1/Parkin pathway, which is involved in mitophagy (the selective degradation of mitochondria by autophagy).

Ivermectin_Autophagy_Pathway Ivermectin-Induced Autophagy/Mitophagy cluster_ampk_mtor AMPK/mTOR Pathway cluster_pink1_parkin PINK1/Parkin Pathway (Mitophagy) Ivermectin_ampk This compound AMPK AMPK Ivermectin_ampk->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy_ampk Autophagy mTOR->Autophagy_ampk Inhibits Ivermectin_pink1 This compound Damaged_Mito Damaged Mitochondrion Ivermectin_pink1->Damaged_Mito Induces damage PINK1 PINK1 Damaged_Mito->PINK1 Stabilizes Mitophagy Mitophagy Damaged_Mito->Mitophagy Initiates Parkin Parkin PINK1->Parkin Recruits & Activates Parkin->Damaged_Mito Ubiquitinates

Caption: this compound induces autophagy and mitophagy.

Wnt/β-catenin Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by binding to the telomere length regulation protein 2 homolog (TELO2), a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs) such as mTOR. This interaction leads to a reduction in TELO2 and PIKK protein levels, subsequent inhibition of mTOR downstream signaling, and ultimately a decrease in β-catenin levels. The inhibition of this pathway is significant as aberrant Wnt/β-catenin signaling is implicated in the development of many cancers.

Ivermectin_Wnt_Pathway This compound Inhibition of Wnt/β-catenin Signaling Ivermectin This compound TELO2 TELO2 Ivermectin->TELO2 Binds to & Inhibits PIKKs PIKKs (e.g., mTOR) TELO2->PIKKs Stabilizes mTOR_signaling mTOR Signaling PIKKs->mTOR_signaling Activates beta_catenin β-catenin mTOR_signaling->beta_catenin Leads to reduction of Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes Activates Experimental_Workflow General Workflow for this compound Off-Target Effect Analysis Cell_Culture Mammalian Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Migration Migration Assay (e.g., Wound Healing) Treatment->Migration Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis

An In-depth Technical Guide to Ivermectin B1a Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin B1a analytical standards and reference materials, including their characterization, the methodologies for their analysis, and the underlying mechanism of action of Ivermectin. This document is intended to serve as a core resource for professionals engaged in the research, development, and quality control of Ivermectin-related pharmaceutical products.

This compound: An Overview

Ivermectin is a broad-spectrum antiparasitic agent derived from the avermectin (B7782182) family of macrocyclic lactones.[1] It is a mixture of two homologous compounds: at least 80% 22,23-dihydroavermectin B1a (this compound) and no more than 20% 22,23-dihydroavermectin B1b.[2] this compound is the major and more potent component.[3] Analytical standards and reference materials of high purity are crucial for the accurate quantification and quality control of Ivermectin in pharmaceutical formulations and biological matrices.

A number of suppliers provide this compound analytical standards, often with detailed certificates of analysis. These certificates typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the standard.[4]

Quantitative Data for this compound Analysis

The following tables summarize key quantitative data from various validated analytical methods for the determination of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod 1Method 2Method 3
Column Primesep 100 (4.6 x 150 mm, 5 µm)[5]Waters XBridge C18 (4.6 x 150 mm, 5 µm)[6]Hypersil Gold C18 (4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile (B52724) / Water (60/40) with 0.1% H₂SO₄[5]Water / Methanol (B129727) / Acetonitrile (15:34:51, v/v/v)[6]Acetonitrile / Methanol / Water (50:45:5, v/v/v)[4]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]1.5 mL/min[4]
Detection UV at 250 nm[5]UV at 245 nm[6]Fluorescence (Ex: 365 nm, Em: 475 nm)[4]
Column Temperature Not Specified25°C[6]25°C[4]

Table 2: Method Validation Data for this compound Quantification

ParameterMethod AMethod BMethod C
Linearity Range 50 - 150 µg/mL[6]1 - 32 µg/mL[7]27.01 - 81.02 µg/mL[8]
Correlation Coefficient (r²) > 0.9999[6]0.9798[7]0.9999[8]
Limit of Detection (LOD) 0.88 µg/mL[6]2.93 µg/mL[7]0.07 µg/mL[8]
Limit of Quantification (LOQ) 2.68 µg/mL[6]8.79 µg/mL[7]0.20 µg/mL[8]
Intraday Precision (%RSD) < 1.0%[6]1.6283%[7]0.73%[8]
Interday Precision (%RSD) < 1.0%[6]1.352%[7]0.59%[8]
Accuracy (% Recovery) 98.9 - 100.3%[6]Not SpecifiedNot Specified

Experimental Protocols

Preparation of Standard Solutions for HPLC Analysis

A detailed protocol for the preparation of standard solutions is crucial for accurate quantification. The following is a representative procedure:

  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in the mobile phase to obtain a stock solution with a concentration of 1,000 µg/mL.[6]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to prepare a working standard solution with a final concentration of 100 µg/mL.[6]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 50, 80, 100, 120, and 150 µg/mL).[6]

Sample Preparation for HPLC Analysis

The following is a general procedure for the extraction of Ivermectin from a solid matrix, such as animal feed or soil:

  • Homogenization: Shred the solid sample to obtain a homogeneous powder.[2]

  • Extraction: Transfer a known weight (e.g., 10 g) of the ground sample to a conical flask. Add a specified volume of methanol (e.g., 50 mL) and an internal standard solution.[2]

  • Sonication and Shaking: Place the flask in an ultrasonic water bath for 20 minutes, followed by shaking for one hour.[2]

  • Solid-Phase Extraction (SPE) Cleanup: Use silica (B1680970) and C18 SPE columns to remove interfering substances from the extract.[2]

  • Final Preparation: The cleaned extract is then ready for injection into the HPLC system.

HPLC Method for this compound Analysis

The following is a representative isocratic HPLC method:

  • HPLC System: An Agilent 1260 Infinity II series HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.[6]

  • Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of water, methanol, and acetonitrile in a ratio of 15:34:51 (v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV detection at a wavelength of 245 nm.[6]

  • Injection Volume: 100 µL.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Ivermectin's Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Ivermectin's primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluClRs) in the nerve and muscle cells of invertebrates.[9] This action leads to the paralysis and death of the parasite.

Ivermectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron Ivermectin Ivermectin GluClR Glutamate-Gated Chloride Channel (GluClR) Ivermectin->GluClR Binds and potentiates Chloride GluClR->Chloride Increased influx of Hyperpolarization Hyperpolarization GluClR->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Ivermectin's mechanism of action on glutamate-gated chloride channels in invertebrates.

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Product) Homogenize Homogenization/ Dissolution Sample->Homogenize Standard This compound Analytical Standard Stock Stock Solution Preparation Standard->Stock Extract Extraction & Cleanup (e.g., SPE) Homogenize->Extract HPLC HPLC Injection Extract->HPLC Working Working Standard Preparation Stock->Working Calibrate Calibration Standards Preparation Working->Calibrate Calibrate->HPLC CalibrationCurve Calibration Curve Generation Calibrate->CalibrationCurve Chromatogram Chromatographic Separation & Detection HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of This compound Integration->Quantification CalibrationCurve->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

A Technical Guide to the Physicochemical Properties of Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Ivermectin B1a, the principal component of the broad-spectrum antiparasitic agent, Ivermectin. The data and protocols presented herein are intended to serve as a foundational resource for research, development, and formulation activities.

Core Physicochemical Data

This compound is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis.[1][2] It is the major component of Ivermectin, typically comprising 80% or more of the mixture.[3][4][5] Its chemical and physical properties are critical for understanding its bioavailability, formulation requirements, and mechanism of action.

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄₈H₇₄O₁₄[1][3][4][6]
Molecular Weight 875.1 g/mol [1][3][4][7]
Appearance White to light yellow solid/powder[2][5]
Melting Point 149-157 °C[1][6][8][9]
Water Solubility Poorly soluble (~4 µg/mL)[2][9][10]
Organic Solubility Soluble in DMSO (100 mg/mL), DMF (~3 mg/mL), ethanol (B145695) (~1 mg/mL), methanol, chloroform, acetone, and ethyl acetate.[3][5][8][10][11]
pKa (Computed) 12.42 ± 0.70[6]
LogP (Octanol/Water) 3.2 - 5.06[6][9][12]

Mechanism of Action: Signaling Pathway

The primary antiparasitic effect of this compound is exerted through its interaction with invertebrate-specific glutamate-gated chloride channels (GluCls) found in nerve and muscle cells.[3][4][10] This action leads to the paralysis and eventual death of the parasite.

The signaling pathway is visualized below.

Ivermectin_B1a_Signaling_Pathway cluster_membrane Invertebrate Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Influx Increased Cl⁻ Influx GluCl->Influx IVM This compound Binding Binding to GluCl Channel IVM->Binding Binding->GluCl Causes irreversible channel opening Hyperpolarization Cell Hyperpolarization Influx->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Proposed mechanism of action for this compound.

This binding action causes an irreversible opening of the GluCl channels, leading to a significant influx of chloride ions.[4] The resulting hyperpolarization of the nerve or muscle cell membrane effectively blocks the transmission of neuronal signals, causing paralysis.[4][13]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The diagram below illustrates a general workflow for characterizing a compound like this compound.

Physicochemical_Workflow start Obtain this compound (Purity >95%) solubility Solubility Determination (Shake-Flask Method) start->solubility pka pKa Determination (Potentiometric Titration) solubility->pka logp LogP Determination (RP-HPLC Method) pka->logp analysis Data Compilation & Analysis logp->analysis end Complete Physicochemical Profile analysis->end

References

An In-depth Technical Guide to Ivermectin B1a Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ivermectin B1a, the major component of the broad-spectrum antiparasitic agent ivermectin, in various animal models. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering valuable insights for researchers and professionals involved in drug development and veterinary medicine.

Introduction to this compound

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones produced by the bacterium Streptomyces avermitilis. It consists of a mixture of at least 80% 22,23-dihydroavermectin B1a (this compound) and no more than 20% 22,23-dihydroavermectin B1b. The antiparasitic activity of ivermectin is primarily attributed to its potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. Its broad spectrum of activity and high margin of safety have made it a cornerstone of parasite control in veterinary and human medicine. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential residues in food-producing animals.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetics of ivermectin are characterized by slow absorption, extensive distribution, limited metabolism, and slow excretion.[1] These parameters can be significantly influenced by the animal species, route of administration, and formulation.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dose, route of administration, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Half-life (t½) (days)Reference
Intravenous0.2--2542.7[2]
Subcutaneous0.240.5 - 46.42--[3]
Pour-on0.512.2 ± 6.03.4 ± 0.8115.5 ± 43.08.4 ± 1.5 (MRT)[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Sheep

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Half-life (t½) (days)Reference
Intravenous0.2---7.4[6]
Subcutaneous0.211.88 ± 6.961.70 ± 0.6563.99 ± 28.342.85 ± 1.97[7]
Subcutaneous0.219.11.12165.44.95
Intraruminal0.217.60.98--[6]

Table 3: Pharmacokinetic Parameters of this compound in Swine

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Half-life (t½) (days)Reference
Subcutaneous0.333 - 39--3.47 - 3.80[3]
Subcutaneous0.310.14 ± 0.362.39 ± 1.0872.04 ± 3.926.11 ± 0.93
Oral (premix)0.339.81 ± 5.830.40 ± 0.0447.07 ± 10.23-
Oral (microspheres)0.337.75 ± 3.450.40 ± 0.0466.97 ± 14.312.50 ± 0.84

Table 4: Pharmacokinetic Parameters of this compound in Other Animal Models

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference
MiceIntratracheal1.020.84 ± 0.031--
Dogs (Beagle)Oral (fasting)-0.104 ± 0.035-2.555 ± 0.941-
Dogs (Beagle)Oral (high-fat meal)-0.147 ± 0.035-4.198 ± 1.279-

Metabolism of this compound

This compound undergoes limited metabolism in most animal species, with the parent drug being the major component found in tissues and excreta. The liver is the primary site of metabolism. The main metabolic reactions are hydroxylation and O-demethylation, catalyzed primarily by cytochrome P450 enzymes, particularly the CYP3A4 subfamily in humans, with similar pathways anticipated in animals.

Major Metabolites

The major metabolites of this compound identified in animal models include:

  • 24-hydroxymethyl-H₂B₁a: A product of hydroxylation.

  • 3″-O-desmethyl-H₂B₁a: A product of O-demethylation.

  • Monosaccharide derivatives: Formed by the loss of one of the sugar moieties.

Table 5: Presence of Major this compound Metabolites in Different Animal Models

MetaboliteCattleSheepRatsSwine
24-hydroxymethyl-H₂B₁aYesYesYesNo
24-hydroxymethyl-H₂B₁a monosaccharideYesYesYesNo
3″-O-desmethyl derivativesNoNoNoYes
Polar (unidentified)YesYesYesYes
Nonpolar (esterified)YesYesYes-

Data compiled from references. A "Yes" indicates the metabolite has been identified in that species. A "No" indicates it was not reported as a significant metabolite in the cited studies. A "-" indicates no data was found.

Metabolic Pathway

The following diagram illustrates the simplified metabolic pathway of this compound.

Ivermectin_Metabolism IVM_B1a This compound Hydroxylation Hydroxylation (e.g., at C-24) IVM_B1a->Hydroxylation Demethylation O-Demethylation (e.g., at 3″ position) IVM_B1a->Demethylation Hydroxylated_Metabolite 24-hydroxymethyl-H₂B₁a Hydroxylation->Hydroxylated_Metabolite Demethylated_Metabolite 3″-O-desmethyl-H₂B₁a Demethylation->Demethylated_Metabolite Further_Metabolism Further Metabolism (e.g., deglycosylation) Hydroxylated_Metabolite->Further_Metabolism Demethylated_Metabolite->Further_Metabolism Polar_Metabolites More Polar Metabolites Further_Metabolism->Polar_Metabolites

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of pharmacokinetic and metabolic profiles. Below is a generalized workflow for a typical in vivo study.

General Experimental Workflow

Experimental_Workflow cluster_Animal_Phase Animal Phase cluster_Sample_Processing Sample Processing cluster_Analytical_Phase Analytical Phase Animal_Selection Animal Selection and Acclimatization Dosing This compound Administration (Specific dose and route) Animal_Selection->Dosing Blood_Sampling Serial Blood Sample Collection (e.g., jugular vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation or SPE) Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Key Methodological Considerations
  • Animal Models: Healthy, mature animals of the target species are typically used. Acclimatization periods are crucial to minimize stress-related physiological changes.

  • Dosing: this compound is administered at a specified dose and via a defined route (e.g., oral, subcutaneous, intravenous, pour-on). The formulation of the drug product is a critical factor influencing its absorption.

  • Sample Collection: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases. Plasma is typically separated by centrifugation and stored frozen until analysis.

  • Sample Preparation: To remove interfering substances, plasma samples undergo an extraction process. Common techniques include:

    • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to precipitate plasma proteins.

    • Solid-Phase Extraction (SPE): A more selective method that uses a sorbent to isolate the analyte of interest, resulting in a cleaner sample for analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the quantification of this compound in biological matrices due to their high sensitivity and specificity.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

This technical guide has summarized the key pharmacokinetic and metabolic characteristics of this compound in several important animal models. The data presented highlights the species-specific differences in drug disposition and metabolism. A thorough understanding of these profiles is paramount for the rational design of dosage regimens that maximize therapeutic efficacy while ensuring animal and human safety. Further research is warranted to fill existing data gaps, particularly in generating directly comparable metabolite profiles across a wider range of species and to further elucidate the enzymatic pathways involved in ivermectin metabolism in different animal models.

References

An In-depth Technical Guide to the Structural Differences Between Ivermectin B1a and B1b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones, which are fermentation products of the bacterium Streptomyces avermitilis.[1][2] Commercially available ivermectin is not a single chemical entity but a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a) and 22,23-dihydroavermectin B1b (Ivermectin B1b).[3][4] Typically, this mixture consists of at least 80-90% this compound and no more than 20% Ivermectin B1b.[3][5][6] While structurally very similar, the subtle difference between these two components can influence their physicochemical properties and biological interactions. This guide provides a detailed technical overview of these structural distinctions, their impact on physicochemical properties, differential biological activities, and the analytical methodologies used for their separation and characterization.

Core Structural Differences

The fundamental structural difference between this compound and Ivermectin B1b lies in the substituent at the C-25 position of the macrocyclic lactone ring.[3]

  • This compound possesses a sec-butyl group at the C-25 position.[3]

  • Ivermectin B1b possesses an isopropyl group at the C-25 position.[3]

This seemingly minor variation—the presence of an additional methyl group in the side chain of B1a—accounts for the difference in their molecular weights and formulas. Both compounds share the same complex pentacyclic sixteen-membered lactone backbone and a disaccharide moiety.[2]

G B1a_Core Macrocyclic Lactone Core (C-25) B1a_Sidechain sec-butyl group (-CH(CH3)CH2CH3) B1a_Core->B1a_Sidechain attached at C-25 B1b_Core Macrocyclic Lactone Core (C-25) B1b_Sidechain isopropyl group (-CH(CH3)2) B1b_Core->B1b_Sidechain attached at C-25

Caption: Structural comparison of this compound and B1b. (Within 100 characters)

Physicochemical Properties

The difference in the C-25 alkyl group leads to distinct physicochemical properties for this compound and B1b, most notably their molecular formula and mass. These properties are critical for analytical characterization and understanding pharmacokinetic behavior.

PropertyThis compoundIvermectin B1bIvermectin (Mixture)
Molecular Formula C₄₈H₇₄O₁₄[2][7]C₄₇H₇₂O₁₄[7][8]N/A
Molecular Weight 875.1 g/mol [2][4]861.1 g/mol [4][8]N/A
Melting Point N/AN/A~155-157 °C[1][2]
Solubility Poorly soluble in water; Soluble in ethanol, methanol (B129727), DMSO[9]Poorly soluble in water; Soluble in ethanol, methanol, DMSOPoorly soluble in water (0.004 mg/mL)[1]
Log P (octanol/water) N/AN/A3.2[1]

Differential Biological Activity and Mechanism of Action

Both this compound and B1b exert their primary antiparasitic effect by acting as potent agonists of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[9][10] Binding of ivermectin to these channels increases their permeability to chloride ions, leading to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.[10]

While generally considered to have similar efficacy against nematodes, some studies have reported differential activities.[11] For instance, one report noted that only Ivermectin B1b was lethal to snails, whereas B1a had no effect.[11] Conversely, for mosquito vectors of malaria (Anopheles spp.), both B1a and B1b components demonstrated equal mosquito-lethal effects.[11] A computational study investigating potential antiviral activity against SARS-CoV-2 suggested a differential affinity, with B1b showing a higher affinity for viral protein structures and B1a for host protein structures.[3] This highlights that the subtle structural variation can lead to distinct interactions with biological targets.

G cluster_membrane Invertebrate Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Increased Cl- Influx GluCl->Cl_in Opens Channel Ivermectin Ivermectin (B1a or B1b) Ivermectin->GluCl Binds and Potentiates Hyper Hyperpolarization of Cell Membrane Cl_in->Hyper Paralysis Flaccid Paralysis and Parasite Death Hyper->Paralysis

Caption: Ivermectin's primary mechanism of action on GluCl channels. (Within 100 characters)

Experimental Protocols for Separation and Analysis

The separation, identification, and quantification of this compound and B1b are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[12]

Generalized HPLC-UV Protocol

This method is commonly used for routine quality control and quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase column, such as a C18 (e.g., Agilent Zorbax or Extend-C18, Phenomenex Luna C18) or C8, is typically employed.[12][13][14]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is common.[12][14] Modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are often added to improve peak shape and ionization for MS detection.[13][15] A typical mobile phase composition might be an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[14]

  • Flow Rate: Flow rates are generally in the range of 0.3 to 1.5 mL/min.[13][14]

  • Detection: UV detection is set at the absorption maximum of ivermectin, which is approximately 245 nm.[12][14]

  • Sample Preparation: Bulk drug material or formulations are accurately weighed and dissolved in a suitable solvent, typically methanol or acetonitrile, to a known concentration.[12]

LC-MS/MS Protocol for High-Sensitivity Quantification

For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[15]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[13][15]

  • Chromatography: Similar chromatographic conditions as HPLC-UV are used, but often with UPLC columns (e.g., <2 µm particle size) for faster analysis. The mobile phase must be MS-compatible (e.g., using volatile buffers like ammonium formate).[13]

  • Ionization: Positive electrospray ionization (ESI+) mode is typically used.

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for this compound, B1b, and an internal standard for precise quantification.[16]

  • Sample Preparation: For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is a common extraction method.[15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing Sample Bulk Drug or Biological Matrix Dissolve Dissolution in Methanol/Acetonitrile Sample->Dissolve Extract Protein Precipitation (for plasma) Sample->Extract Filter Filtration/Centrifugation Dissolve->Filter Extract->Filter Inject Autosampler Injection Filter->Inject Column Reversed-Phase HPLC/UPLC Column Inject->Column Detect UV (245nm) or MS/MS Detector Column->Detect Chrom Chromatogram Generation Detect->Chrom Quant Peak Integration & Quantification Chrom->Quant Result Report B1a/B1b Ratio & Concentration Quant->Result

Caption: Generalized analytical workflow for ivermectin analysis. (Within 100 characters)

Conclusion

The structural distinction between this compound and B1b, though confined to a single methylene (B1212753) unit at the C-25 side chain, is significant. It results in measurable differences in their physicochemical properties and can lead to differential biological activities. For researchers and drug development professionals, a thorough understanding of these differences is crucial for accurate analytical characterization, quality control of pharmaceutical formulations, and interpreting pharmacological and toxicological data. The continued use of high-resolution analytical techniques like LC-MS/MS will further elucidate the specific contributions of each homolog to the overall therapeutic profile of ivermectin.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Ivermectin B1a in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Ivermectin B1a in various solutions using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine analysis in quality control, formulation development, and research settings.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent belonging to the macrocyclic lactone class.[1] It is a mixture of two homologous compounds, with this compound being the major component (typically ≥80%) and Ivermectin B1b as the minor component.[1][2] Accurate quantification of this compound is crucial for ensuring the potency and quality of pharmaceutical formulations. This document outlines established HPLC-UV methods for this purpose.

Method Overview

The primary analytical technique employed is reverse-phase HPLC with UV detection. The principle involves separating this compound from other components in the sample matrix on a C18 stationary phase, followed by its quantification based on UV absorbance.

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Stock & Working Standards HPLC_System Equilibrate HPLC System with Mobile Phase Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Dilution, Filtration) Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Generate Calibration Curve from Standards Detection->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for three distinct HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Waters XBridge C18 (4.6 x 150 mm, 5 µm)[3]Primesep 100 (4.6 x 150 mm, 5 µm)[4]Phenomenex C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase Water:Methanol:Acetonitrile (15:34:51, v/v/v)[3]Acetonitrile:Water (60:40, v/v) with 0.1% H₂SO₄[4]Acetonitrile:Methanol:Water (53:35:12, v/v/v)[2]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]1.2 mL/min[2]
Detection Wavelength 245 nm[3]250 nm[4]250 nm[2]
Column Temperature 25°C[3]Not Specified20°C[2]
Injection Volume Not SpecifiedNot Specified20 µL[2]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 50 - 150 µg/mL[3]Not SpecifiedNot Specified
Correlation Coefficient (r²) 0.99999[3]Not SpecifiedNot Specified
Limit of Detection (LOD) 0.88 µg/mL[3]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 2.68 µg/mL[3]Not SpecifiedNot Specified
Accuracy (% Recovery) 98.9 - 100.3%[3]Not SpecifiedNot Specified
Precision (RSD) < 1.0%[3]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Based on Water/Methanol/Acetonitrile Mobile Phase

This protocol is adapted from a method developed for the quantification of ivermectin in veterinary drug products.[3]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm membrane filters

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.[3]

  • Working Standard Solutions (50, 80, 100, 120, and 150 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.[3]

3. Preparation of Sample Solutions

  • For a solution containing 5 g/L of ivermectin, transfer 1 mL of the solution into a 50 mL volumetric flask.[3]

  • Dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.[3]

  • Sonicate the solution for 15 minutes.[3]

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[3]

4. HPLC Instrument Parameters

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: Water:Methanol:Acetonitrile (15:34:51, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 245 nm[3]

  • Column Temperature: 25°C[3]

5. Data Analysis

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Protocol 2: Based on Acetonitrile/Methanol/Water Mobile Phase

This protocol is based on a method developed for the quality control of avermectins in bulk samples.[2]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

2. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions of this compound in the mobile phase.

  • Prepare sample solutions by diluting the formulation with the mobile phase to fall within the calibration range.

3. HPLC Instrument Parameters

  • Column: Phenomenex C18 (150 x 4.60 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)[2]

  • Flow Rate: 1.2 mL/min[2]

  • Detection: UV at 250 nm[2]

  • Column Temperature: 20°C[2]

  • Injection Volume: 20 µL[2]

4. Data Analysis

  • Follow the same procedure as in Protocol 1 for data analysis.

Logical Relationship Diagram

The following diagram illustrates the relationship between the key components of the HPLC method development and validation process.

HPLC_Validation Column Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization Detection Detector Settings (Wavelength) FlowRate Flow Rate Linearity Linearity FlowRate->Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Specificity Specificity Robustness Robustness QC Quality Control Robustness->QC Formulation Formulation Analysis Research Research

Caption: Relationship between HPLC method development, validation, and application.

Conclusion

The presented HPLC methods are robust and reliable for the quantification of this compound in solution. Researchers should select the method that best suits their available instrumentation and specific sample matrix. Proper method validation in accordance with ICH guidelines is essential before implementing these protocols for routine analysis.

References

Application Note: Quantitative Determination of Ivermectin B1a in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is widely used in both veterinary and human medicine. It consists of two homologous components, Ivermectin B1a (>80%) and Ivermectin B1b (<20%). Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from plasma matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS), such as Abamectin or a stable isotope-labeled Ivermectin, is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Abamectin, Ivermectin-d2)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid

  • Ammonium (B1175870) formate

  • Human plasma (or other relevant species)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates (e.g., HybridSPE®-PLuS)

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the plasma matrix while removing potential interferences like phospholipids (B1166683). Two common methods are presented below: Solid Phase Extraction (SPE) and Protein Precipitation followed by phospholipid removal.

Method 1: Solid Phase Extraction (SPE) [1]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

Method 2: Protein Precipitation and Phospholipid Removal [2][3][4]

  • Precipitation: To 100 µL of plasma sample, add the internal standard. Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., HybridSPE®-PLuS 96-well plate) and collect the eluate. This step effectively removes phospholipids that can cause ion suppression.[2][4][5]

  • Dilution: The collected eluate can be directly injected or diluted with mobile phase if necessary.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm)[3][4]
Mobile Phase A 0.1% Acetic Acid or 2 mM Ammonium Formate with 0.5% Formic Acid in Water[1][3][4][6]
Mobile Phase B Acetonitrile or Methanol:Acetonitrile (1:1, v/v)[1][3][4]
Elution Isocratic or Gradient[1][6]
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40°C[4]
Injection Volume 5 - 10 µL

Mass Spectrometry

ParameterTypical Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer[3][4]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][3]
Ionization Polarity Positive ion mode often utilizes the formation of sodium [M+Na]⁺ or ammonium [M+NH4]⁺ adducts for enhanced sensitivity.[1][4][7] Negative ion mode monitors the [M-H]⁻ precursor ion.[1]
MRM Transitions This compound: Positive Mode: m/z 897.5 → 753.4 ([M+Na]⁺) or m/z 875.5 → 569.3 ([M+H]⁺).[1][8] Negative Mode: m/z 873.5 → 567.25 ([M-H]⁻).[1]
Abamectin (IS): Negative Mode: m/z 871.5 → 565.35 ([M-H]⁻).[1]
Ivermectin-d2 (IS): Specific transitions to be determined based on the deuterated positions.[3]
Ion Source Temp. 450°C[4]
Ion Spray Voltage 5500 V[4]

Data Presentation

The performance of the LC-MS/MS method for this compound quantification is summarized in the table below, compiled from various validated methods.

ParameterValueReference
Linearity Range 0.1 - 1000 ng/mL[1][6]
0.970 - 384 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
1.0 ng/mL[6]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)[1]
Recovery > 80%[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plasma.

LCMSMS_Workflow Figure 1: LC-MS/MS Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction cleanup Cleanup (e.g., Phospholipid Removal) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification final_result final_result quantification->final_result Final Concentration Report

Caption: LC-MS/MS Workflow for this compound Quantification in Plasma.

Conclusion

The described LC-MS/MS protocol provides a sensitive, selective, and robust method for the quantification of this compound in plasma. The detailed sample preparation procedures and optimized instrument parameters allow for reliable bioanalysis in support of various research and development activities. The method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision, making it suitable for high-throughput analysis of clinical and non-clinical samples.[2][3]

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, is a potent antiparasitic agent widely used in both veterinary and human medicine. Its primary active component is Ivermectin B1a.[1] The principal mechanism of action of this compound is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and subsequent death of the parasite.[2][3][4] Due to its high affinity and selectivity for invertebrate GluCls, this compound exhibits a favorable safety profile in mammals, as these channels are not prevalent or are inaccessible to the drug in the central nervous system.[4]

The development of new anthelmintic drugs and the monitoring of drug resistance necessitate robust and reliable in vitro assays to evaluate the efficacy of compounds like this compound. These assays provide a controlled environment to study the direct effects of the drug on parasites or relevant cellular targets, offering a more rapid and cost-effective alternative to in vivo studies for initial screening and mechanism of action studies.[5]

This document provides detailed application notes and protocols for a range of in vitro assays designed to test the efficacy of this compound. The assays covered include those focused on its primary anthelmintic activity, as well as secondary effects and cytotoxicity in mammalian cell lines.

Primary Efficacy Assays: Anthelmintic Activity

Larval Motility Assay using Real-Time Cell Monitoring

This assay provides a high-throughput method for objectively measuring the effect of this compound on the motility of parasitic nematode larvae.[6][7] The principle is based on the detection of electrical impedance changes caused by larval movement in microtiter plates equipped with gold electrodes.

Experimental Protocol:

  • Parasite Culture and Larval Isolation:

    • Culture eggs of the target nematode species (e.g., Haemonchus contortus, Strongyloides ratti) from fecal samples.

    • Isolate third-stage larvae (L3) from the fecal cultures.[6][7]

    • Wash the larvae extensively with phosphate-buffered saline (PBS).

  • Assay Setup:

    • Use a 96-well E-plate compatible with a real-time cell analyzer (e.g., xCELLigence system).

    • Add 200 µL of 0.5x PBS to each well.

    • Add approximately 3,000 L3 larvae to each well.[6][7]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.

    • Add the diluted this compound or control vehicle to the wells.

  • Data Acquisition and Analysis:

    • Place the E-plate in the real-time cell analyzer and record the cell index (a measure of impedance) over time at 27°C.[6][7]

    • The raw data will show fluctuations in the cell index corresponding to larval movement.

    • Convert the cell index data to a motility index, which represents the amplitude of the curve's scatter.[6][7]

    • Plot the motility index against the this compound concentration to determine the IC50 value (the concentration that inhibits motility by 50%).

Data Presentation:

Assay TypeParasite SpeciesDevelopmental StageThis compound Concentration RangeEndpoint MeasuredIC50/EC50Reference
Larval MotilityHaemonchus contortusL3 Larvae0.1 - 100 ng/mLMotility IndexNot specified[6][7]
Larval MotilityStrongyloides rattiL3 Larvae0.1 - 100 ng/mLMotility IndexNot specified[6][7]
Larval Development Assay (LDA)

The LDA is a widely used in vitro method to assess the efficacy of anthelmintics by measuring their inhibitory effect on the development of nematode eggs to the L3 larval stage.[8][9]

Experimental Protocol:

  • Egg Recovery and Preparation:

    • Recover nematode eggs from fresh fecal samples using a flotation method with a saturated sugar solution for high yield and egg quality.[8][10]

    • Wash the eggs and resuspend them in sterile water.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Add a standardized number of eggs (e.g., 50-100) to each well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add the diluted compound or control to the wells.

  • Incubation and Development:

    • Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of control eggs to the L3 stage (typically 7-9 days).

  • Data Analysis:

    • After incubation, add a drop of Lugol's iodine to stop further development and stain the larvae.

    • Count the number of developed L3 larvae in each well under a microscope.

    • Calculate the percentage of inhibition of larval development for each this compound concentration compared to the control.

    • Determine the EC50 value (the concentration that inhibits development by 50%).

Data Presentation:

| Assay Type | Parasite Species | this compound Concentration Range | Endpoint Measured | EC50 | Reference | | --- | --- | --- | --- | --- | | Larval Development | Strongyles (predominantly Haemonchus contortus) | 0.2 - 60.0 ng/mL | L1 to L3 transformation | 1.1 ± 0.17 ng/mL |[9] |

Mechanism of Action Assay: Glutamate-Gated Chloride Channel (GluCl) Activation

This assay directly measures the interaction of this compound with its primary molecular target, the GluCl, expressed in a heterologous system.[11][12]

Experimental Protocol:

  • Cell Line and Channel Expression:

    • Use a stable human embryonic kidney (HEK293) cell line inducibly expressing the target invertebrate GluCl subunits (e.g., from Caenorhabditis elegans or Haemonchus contortus).[11][12]

    • Induce the expression of the GluCl channels prior to the assay.

  • Membrane Potential Measurement:

    • A high-throughput method utilizes fluorescence resonance energy transfer (FRET) between two membrane-associated dyes to quantify changes in membrane potential.[11]

    • Alternatively, whole-cell voltage-clamp assays can be used for more detailed electrophysiological characterization.[11]

  • Assay Procedure (FRET-based):

    • Plate the induced cells in a 96- or 384-well plate.

    • Load the cells with the FRET dyes.

    • Add varying concentrations of this compound or a known agonist like glutamate.

    • Measure the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the activated channels.

  • Data Analysis:

    • Generate concentration-response curves for this compound and glutamate.

    • Calculate the EC50 value for channel activation.

Data Presentation:

| Assay Type | Target | Host System | this compound Concentration Range | Endpoint Measured | EC50 | Reference | | --- | --- | --- | --- | --- | --- | | GluCl Activation | Haemonchus contortus GluClα3B | Xenopus laevis oocytes | Not specified | Channel opening | ~0.1 ± 1.0 nM (estimated) |[12] | | GluCl Activation | Caenorhabditis elegans GluClα2β | HEK293 cells | Not specified | Membrane potential change | Not specified |[11] |

Secondary and Safety/Cytotoxicity Assays in Mammalian Cells

While this compound is generally safe for mammals, it is crucial to assess its potential cytotoxic effects, especially at higher concentrations.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HCT-116, HeLa, CHO-K1) in a suitable medium.[13][14][15][16]

    • Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After cell attachment (usually 24 hours), treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[13][14]

  • MTT Addition and Incubation:

    • Following treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay to culture and treat the cells with this compound.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the supernatant with the reaction mixture provided in the kit and incubate.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

    • Determine the concentration of this compound that causes a significant increase in LDH release.

Data Presentation for Cytotoxicity Assays:

Assay TypeCell LineThis compound Concentration RangeIncubation TimeIC50/EffectReference
MTTHCT-116Not specified (up to 30 µM)24, 48, 72 hours30 µM (at 24h)[13][14][17]
MTTHeLaNot specifiedNot specifiedSignificant inhibition of proliferation[15]
LDH ReleaseRAW264.72.5, 5, 10, 20 µMNot specifiedConcentration-dependent increase in LDH release[18]
Cell Viability (CTG, Resazurin, RTG)A549-ACE2Not specified24, 48, 72 hoursCC50 = 5.1 - 8.4 µM (at 24h)[19]
Cytotoxicity (LDH, CellTox Green)A549-ACE2Not specified6, 12, 24, 48, 72 hoursSignificant cytotoxicity at 7.8 µM[19]

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Invertebrates

Ivermectin_Signaling cluster_neuron Invertebrate Neuron IVM This compound GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and potentiates Cl_ion Cl- Ions GluCl->Cl_ion Increases influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death

Caption: this compound signaling pathway in invertebrate neurons.

Experimental Workflow for Larval Motility Assay

Larval_Motility_Workflow start Start culture Culture Nematode Eggs & Isolate L3 Larvae start->culture prepare_plate Prepare 96-well E-plate with PBS and Larvae culture->prepare_plate add_compound Add this compound (or control) prepare_plate->add_compound measure Measure Cell Index (Real-Time Monitoring) add_compound->measure analyze Convert to Motility Index & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the real-time larval motility assay.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start culture_cells Culture Mammalian Cells in 96-well Plate start->culture_cells treat_cells Treat with this compound (24, 48, 72h) culture_cells->treat_cells add_mtt Add MTT Reagent & Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell cytotoxicity assay.

References

Determining Ivermectin B1a Cytotoxicity: An Application Note and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from avermectins, is a broad-spectrum anti-parasitic agent.[1] Recent research has unveiled its potential as an anti-cancer agent, demonstrating cytotoxic effects across various cancer cell lines.[2][3] This application note provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of Ivermectin B1a, the major component of Ivermectin.[4] The described assays are essential tools for elucidating the mechanisms of this compound-induced cell death, quantifying its cytotoxic potency, and advancing its potential therapeutic applications.

This compound has been shown to induce cytotoxicity through multiple mechanisms, including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6][7] The protocols herein will enable researchers to comprehensively assess these cytotoxic effects.

Quantitative Data Summary

The cytotoxic effects of this compound can vary depending on the cell line and exposure time. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Ivermectin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay Method
HeLaCervical CancerNot specified, significant inhibition observed24MTT
HCT-116Colon Cancer3024Not specified
Renal Cell Carcinoma (RCC) linesKidney Cancer3 - 10Not specifiedNot specified
OCI-AML2Acute Myeloid Leukemia~5Not specifiedNot specified
Esophageal Squamous Cell Carcinoma (KYSE-70)Esophageal Cancer5, 10, 15 (concentrations tested)48Apoptosis Assay
Esophageal Squamous Cell Carcinoma (KYSE-30)Esophageal Cancer4, 6, 8 (concentrations tested)48Apoptosis Assay
Breast Cancer (MDA-MB-231, MDA-MB-468, MCF-7)Breast CancerSensitive at 5 µMNot specifiedNot specified
Ovarian Cancer (SKOV-3)Ovarian CancerSensitive at 5 µMNot specifiedNot specified

Table 2: Summary of this compound Effects on Cytotoxicity Markers

Cell LineParameter MeasuredEffect of IvermectinConcentration Range
HeLaApoptosis RateDose-dependent increaseNot specified
HeLaMitochondrial Membrane PotentialCollapseNot specified
HeLaIntracellular ROSSignificant increaseNot specified
A549-ACE2Cell Viability (CellTiter-Glo, resazurin, RealTime-Glo)DecreaseLow micromolar
A549-ACE2Cytotoxicity (LDH release, CellTox Green)IncreaseLow micromolar
A549-ACE2Apoptosis (Caspase 3/7 activation, Annexin V binding)IncreaseLow micromolar
RAW264.7Cell ProliferationSignificant inhibition2.5, 5, 10, 20 µM
RAW264.7LDH ReleaseConcentration-dependent increase2.5, 5, 10, 20 µM
HCT-116Apoptosis Rate39.83% at 30 µM30 µM
SH-SY5YMitochondrial Membrane PotentialDecrease2, 5, 10 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidic SDS solution)[9][10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1% (v/v).

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol (steps 2-4).

  • Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

    • Background control: Medium only.

  • After the incubation period, centrifuge the plate at 250-400 x g for 5 minutes (optional but recommended) to pellet any detached cells.[11]

  • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[11][12]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by comparing the LDH release in treated wells to the maximum and spontaneous release controls.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[5]

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. This can be assessed using fluorescent dyes like JC-1 or Rhodamine 123.[5][14]

Materials:

  • Cells of interest

  • 6-well plates or 96-well black plates

  • This compound stock solution

  • JC-1 or Rhodamine 123 staining solution

  • Fluorescence microscope or microplate reader

Protocol (using JC-1):

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • After treatment, remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader.

    • Healthy cells (high MMP): JC-1 forms aggregates that emit red fluorescence.

    • Apoptotic cells (low MMP): JC-1 remains as monomers and emits green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in MMP.

Reactive Oxygen Species (ROS) Assay

The generation of intracellular ROS can be measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).[5]

Materials:

  • Cells of interest

  • 6-well plates or 96-well black plates

  • This compound stock solution

  • DCFH-DA staining solution (typically 10 µM)

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed and treat cells with this compound.

  • After treatment, wash the cells with serum-free medium.

  • Incubate the cells with DCFH-DA solution for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Adherence (24h) Ivermectin_Treatment This compound Treatment (Various Concentrations & Durations) Cell_Culture->Ivermectin_Treatment MTT_Assay MTT Assay (Viability) Ivermectin_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Ivermectin_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Ivermectin_Treatment->Apoptosis_Assay MMP_Assay MMP Assay (Mitochondrial Health) Ivermectin_Treatment->MMP_Assay ROS_Assay ROS Assay (Oxidative Stress) Ivermectin_Treatment->ROS_Assay Data_Analysis Data Acquisition & Analysis (IC50, % Cytotoxicity, etc.) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Ivermectin_Signaling_Pathway cluster_trigger Initiation cluster_mitochondria Mitochondrial Effects cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Ivermectin This compound Mitochondria Mitochondria Ivermectin->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 ROS->Mitochondria Feedback Loop Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bax_Bcl2->Cytochrome_c Caspase9 Activation of Caspase-9 Cytochrome_c->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

References

Application Notes & Protocols: Establishing Animal Models for In Vivo Ivermectin B1a Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin, a member of the avermectin (B7782182) family of macrocyclic lactones, is a widely used antiparasitic agent in both veterinary and human medicine.[1][2][3] It is a mixture of two homologues, with Ivermectin B1a (22,23-dihydroavermectin B1a) comprising at least 80-90% of the mixture.[1][4][5] Its mechanism of action primarily involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[6] To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of this compound formulations, robust in vivo animal models are indispensable. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing suitable animal models for such studies.

Animal Model Selection

The choice of animal model is critical and depends on the study's objective. The kinetics of ivermectin can vary significantly based on the animal species, route of administration, and formulation.[4][7]

  • Pharmacokinetic Studies: Beagle dogs are a frequently used model for pharmacokinetic profiling due to their physiological similarities to humans in some aspects.[8][9] Rodent models, such as rats, are also common.[10] The biological half-life of ivermectin varies across species, for example, approximately 1.8 days in dogs and 2.8 days in cattle and sheep.[11]

  • Toxicity Studies: Rats are a standard model for acute toxicity assessments.[12][13] It is important to note that certain dog breeds, particularly collies with an MDR1 gene mutation, exhibit increased sensitivity to ivermectin, which can lead to neurotoxicity.[14]

  • Efficacy Studies: The choice of model for efficacy studies is dictated by the target parasite. Mice are often used for modeling parasitic infections like Babesia microti.[9] For broader antiparasitic evaluations, livestock such as sheep and cattle are employed.[11][15]

Quantitative Data Summary

Quantitative data from in vivo studies are essential for comparing results and making informed decisions in drug development. The following tables summarize key parameters from published this compound studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelRouteDoseCmax (μg/L or ng/mL)AUC (h·μg/L or ng·h/mL)Tmax (h)Reference
Beagle Dog (Fasting)OralNot Specified104 ± 352,555 ± 941~4[8]
Beagle Dog (High-Fat Meal)OralNot Specified147 ± 354,198 ± 1,279~4[8]
Beagle Dog (with Curcumin)OralNot Specified177 ± 574,213 ± 948~4[8]
Healthy Human VolunteersOral12 mg (~165 µg/kg)46.6 ± 21.9247~4[5][15]
RatOral2.5 mg/kgNot ReportedNot ReportedNot Reported[10]

Note: A high-fat meal can increase the bioavailability of ivermectin by approximately 2.5-fold.[5]

Table 2: Acute Toxicity of Ivermectin in Animal Models

Animal ModelRouteLD50Observed Toxic EffectsReference
RatSubcutaneous51.5 mg/kgCongestion of liver, centrilobar necrosis, hemorrhages[13]
RatIntravenous10 mg/kgSleepiness, staggering[12]
RatIntravenous15 mg/kgCNS depression similar to general anesthesia[12]
MouseOral25 mg/kgNot Specified[1]
Dog (General)Oral80 mg/kgAtaxia, blindness, coma, respiratory compromise, tremors[1][14]

Table 3: Exemplary Dosing Regimens for In Vivo Studies

Study TypeAnimal ModelRouteDosePurposeReference
EfficacyMouseIntraperitoneal4 mg/kgInhibition of B. microti growth[9]
ToxicityRatIntravenous2.5 - 15 mg/kgCharacterize central and peripheral toxic effects[12]
ToxicityCattleSubcutaneous4 mg/kg (20x therapeutic dose)Acute toxicity assessment[15]
ToxicitySheepOral4 mg/kgAcute toxicity assessment[15]
PharmacokineticsRatOral100 mg/kg (Tribendimidine) + 2.5 mg/kg (Ivermectin)Drug-drug interaction study[10]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducibility.

Protocol 1: Pharmacokinetic Study in a Beagle Dog Model

Objective: To determine the pharmacokinetic profile of an oral this compound formulation.

Materials:

  • Beagle dogs (healthy, male and female)

  • This compound formulation

  • Control vehicle

  • Blood collection tubes (e.g., lithium heparin)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.[8]

  • Dosing: Administer a single oral dose of the this compound formulation. Record the exact time of administration.

  • Blood Sampling: Collect whole blood samples from a suitable vein (e.g., jugular) at predetermined time points. A suggested schedule is pre-dose, 0.5, 1, 2, 3, 4, 5, 8, 12, 24, 36, 48, and 72 hours post-dose.[5][10]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.[10] Note that a significant percentage of ivermectin (~32-46%) may be lost in the precipitation during plasma preparation from whole blood.[8][9]

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma, following FDA bioanalysis guidelines.[8]

  • Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.[16]

Protocol 2: Acute Toxicity Study in a Rat Model (OECD 423 Guideline Approach)

Objective: To determine the acute toxicity and estimate the LD50 of this compound following a single dose.

Materials:

  • Sprague-Dawley or Wistar rats (healthy, typically female)

  • This compound formulation

  • Syringes and needles for administration (e.g., subcutaneous)

  • Standard laboratory animal caging and diet

Methodology:

  • Animal Selection: Use a small group of animals (e.g., 3 rats) for each step.

  • Dose Administration: Administer a single subcutaneous dose of this compound at a starting dose level (e.g., a dose expected to be toxic).[13]

  • Clinical Observation: Observe animals closely for the first few hours post-dosing and then periodically (at least once daily) for 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Dose Adjustment:

    • If mortality occurs in 2 out of 3 animals, the test is terminated, and the LD50 is considered to be in that dose range. Re-test at a lower dose.

    • If mortality occurs in 1 of 3 animals, re-test with the same dose.

    • If no mortality occurs, test the next higher dose level in another group of animals.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals. Conduct histopathological analysis on organs showing evidence of gross pathology, such as the liver.[13]

  • LD50 Estimation: Classify the substance into an acute toxic class based on the observed mortality at different dose levels.[13]

Visualizations

Diagrams created using Graphviz to illustrate key workflows and relationships.

G Experimental Workflow for a Pharmacokinetic Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Beagle Dogs) Acclimatization Acclimatization (>= 1 week) Animal_Selection->Acclimatization Fasting Overnight Fasting (~12 hours) Acclimatization->Fasting Dosing Oral Administration Fasting->Dosing Blood_Sampling Timed Blood Sampling (0-72h) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

G Workflow for Acute Toxicity Study (OECD 423) Start Select Starting Dose Dose_Group Dose Group of 3 Animals Start->Dose_Group Observe Observe for 14 Days (Toxicity Signs, Mortality) Dose_Group->Observe Outcome Assess Outcome Observe->Outcome Stop Stop Test & Classify Toxicity Outcome->Stop 2-3/3 Mortality Lower_Dose Decrease Dose & Re-test Outcome->Lower_Dose 2-3/3 Mortality (for refinement) Higher_Dose Increase Dose & Re-test Outcome->Higher_Dose 0-1/3 Mortality Lower_Dose->Dose_Group Higher_Dose->Dose_Group

Caption: Decision workflow for an acute toxic class study.

G Key Factors Influencing Ivermectin Pharmacokinetics PK Ivermectin Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Species Animal Species Species->PK Route Route of Administration (Oral, SC, Topical) Route->PK Formulation Drug Formulation (Aqueous vs. Nonaqueous) Formulation->PK Physiology Physiological State (Age, Body Condition, Diet) Physiology->PK

Caption: Factors that alter the pharmacokinetic profile of Ivermectin.

References

Application Notes and Protocols: Ivermectin B1a Formulation and Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and preparation of Ivermectin B1a for various laboratory applications, including in vitro cell-based assays and in vivo animal studies. The information is intended to guide researchers in accurately preparing this compound solutions to ensure experimental reproducibility and reliability.

Physicochemical Properties and Solubility

This compound is the major component of the antiparasitic agent Ivermectin, comprising at least 80% of the mixture. It is a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[1] Due to its lipophilic nature, this compound is practically insoluble in water but exhibits good solubility in various organic solvents.[2]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₄₈H₇₄O₁₄[3]
Molecular Weight 875.10 g/mol [1][3]
Appearance White to yellowish-white crystalline powder[4]
Melting Point Approximately 155°C[4]
Water Solubility Insoluble (approx. 4 µg/mL)[5]
Solubility in Organic Solvents - DMSO: ≥ 100 mg/mL (114.27 mM) - Ethanol: Soluble - Methanol: Soluble - Chloroform: Soluble[6]

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Use

High-concentration stock solutions are essential for minimizing the volume of organic solvent added to cell cultures. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing this compound stock solutions.

Protocol 2.1.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 8.751 mg per 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution in a suitable cell culture medium.

Protocol 2.2.1: Preparation of a 10 µM this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentration. For a 10 µM working solution, a 1:1000 dilution is required.

  • Example Dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium in a sterile tube.

  • Mixing: Gently vortex or invert the tube to ensure thorough mixing.

  • Application: The freshly prepared working solution is now ready to be added to the cell cultures.

Formulation of this compound for In Vivo Studies

The poor water solubility of this compound necessitates the use of a vehicle for parenteral administration in animal models. A commonly used vehicle consists of a mixture of solvents and surfactants to maintain the compound in solution.

Protocol 2.3.1: Preparation of an this compound Formulation for Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline.[6]

Procedure:

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.

  • Add Co-solvents: Sequentially add the PEG300 and Tween® 80 to the DMSO solution. Mix thoroughly after each addition until a clear solution is obtained.

  • Add Saline: Slowly add the sterile saline to the mixture while continuously mixing.

  • Final Formulation: The final formulation should be a clear, homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[6]

  • Administration: The formulation is now ready for administration to animals via the desired route (e.g., intraperitoneal injection). The dosing volume should be calculated based on the animal's body weight and the desired dosage.

Table 2: Example In Vivo Formulation of this compound

ComponentPercentage (v/v)Purpose
DMSO 10%Primary Solvent
PEG300 40%Co-solvent, improves solubility
Tween® 80 5%Surfactant, enhances stability
Saline (0.9% NaCl) 45%Aqueous vehicle

Signaling Pathways and Mechanism of Action

Ivermectin's primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride ion channels, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[8] In mammalian cells, Ivermectin has been shown to interact with other ligand-gated ion channels and modulate various signaling pathways.

Primary Mechanism in Invertebrates

G Ivermectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Potentiates Chloride Chloride Ion (Cl⁻) Influx GluCl->Chloride Opens Channel Hyperpolarization Cell Membrane Hyperpolarization Chloride->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: this compound's primary mechanism of action in invertebrates.

Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Prepare Working Solution in Culture Medium Stock->Working Treat Treat Cells with Working Solution Working->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cellular/Molecular Assays Incubate->Assay G cluster_channels Ion Channels cluster_pathways Signaling Pathways cluster_effects Cellular Effects Ivermectin This compound GABA GABA-gated Cl⁻ Channels Ivermectin->GABA Glycine Glycine Receptors Ivermectin->Glycine P2X4 P2X4 Receptors Ivermectin->P2X4 Wnt Wnt/β-catenin Pathway Ivermectin->Wnt Inhibits Akt_mTOR AKT/mTOR Pathway Ivermectin->Akt_mTOR Inhibits AMPK_mTOR AMPK/mTOR Pathway Ivermectin->AMPK_mTOR Activates Inflammation ↓ Inflammation P2X4->Inflammation Apoptosis Apoptosis Wnt->Apoptosis Akt_mTOR->Apoptosis Autophagy Autophagy AMPK_mTOR->Autophagy

References

Application Notes: Protocol for Dissolving Ivermectin B1a in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a broad-spectrum anti-parasitic agent.[1][2] Ivermectin B1a is the major component, typically comprising over 80% of commercial ivermectin.[3][4][5] Beyond its anthelmintic properties, recent in vitro studies have highlighted its potential antiviral and anticancer activities, making it a compound of interest in drug development and repurposing.[1][6][7] A critical and foundational step for conducting reliable in vitro cell-based assays is the proper dissolution and preparation of this compound solutions. Due to its hydrophobic nature, this compound has poor water solubility and is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution before further dilution in aqueous cell culture media.[4][5]

This document provides a detailed protocol for the solubilization of this compound in DMSO and its subsequent application in cell culture experiments, ensuring reproducibility and minimizing solvent-induced artifacts.

Data Presentation: Physicochemical and Solubility Properties

The quantitative data for this compound are summarized in the table below. Researchers should note that solubility can vary between different batches and suppliers.

PropertyValueReferences
Molecular Formula C₄₈H₇₄O₁₄[4][8][9]
Molecular Weight 875.09 g/mol [2][3]
Appearance Dry, white powder[10]
Purity >98%[8][9]
Solubility in DMSO ≥50 mg/mL (57.14 mM). Sonication is recommended.[2][3][9]
Storage (Solid Form) Store at -20°C, desiccated. Stable for ≥2 years.[8][9][10]
Storage (Stock Solution in DMSO) Store at -80°C for up to 1 year or at -20°C for 1-3 months. Aliquot to avoid repeated freeze-thaw cycles.[3][9][10][11]

Experimental Protocols

Protocol for Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution. All steps involving the handling of the compound powder and pure DMSO should be performed in a chemical fume hood.

Materials:

  • This compound powder (e.g., CAS 70161-11-4)

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Procedure:

  • Pre-weighing Preparation: Place a sterile 1.5 mL amber microcentrifuge tube on the analytical balance and tare it.

  • Weighing this compound: Carefully weigh 4.38 mg of this compound powder directly into the tared tube. This mass is calculated to prepare 1 mL of a 5 mM stock solution, which can then be diluted. For a 50 mM stock, weigh 43.8 mg.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of 50 mM Stock: 0.050 mol/L * 0.001 L * 875.09 g/mol * 1000 mg/g = 43.75 mg

  • Solvent Addition: Add 1.0 mL of pure DMSO to the tube containing the this compound powder.

  • Dissolution: Secure the cap tightly and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure no solid particles remain.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3] Gentle warming in a water bath (not to exceed 37-40°C) can also be used to aid dissolution.[11][12] Ensure the solution is clear before proceeding.

  • Storage and Aliquoting: Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[9][11]

  • Long-term Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[3] For short-term use, storage at -20°C for up to 3 months is acceptable.[9]

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into your complete cell culture medium for treating cells. These steps should be performed in a sterile biosafety cabinet.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 50 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final Ivermectin concentration of 10 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (50,000 µM) * V₁ = (10 µM) * (10 mL)

    • V₁ = (10 µM * 10,000 µL) / 50,000 µM = 2 µL

  • Prepare Working Solution: Add the required volume of pre-warmed cell culture medium to a sterile conical tube (e.g., 10 mL).

  • Dilution Step: Pipette the calculated volume of the Ivermectin stock solution (2 µL in the example) directly into the medium. Crucially, dispense the stock solution into the bulk of the medium while gently swirling or vortexing the tube. This rapid dispersion helps prevent the hydrophobic compound from precipitating out of the aqueous solution.[12]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A concentration of ≤0.1% is generally considered safe for most cell lines.[12][13]

    • In the example above: (2 µL DMSO / 10,000 µL total volume) * 100% = 0.02% DMSO.

  • Vehicle Control: Always prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Ivermectin used in your experiment.[7]

  • Application to Cells: Mix the working solution well and immediately add it to your cell culture plates. Do not store diluted Ivermectin in aqueous media for extended periods, as its stability may be reduced and precipitation can occur.[14]

Visualizations

Experimental Workflow Diagram

G cluster_0 Part 1: Stock Solution Preparation (in Fume Hood) cluster_1 Part 2: Working Solution Preparation (in Biosafety Cabinet) weigh 1. Weigh 43.8 mg This compound Powder add_dmso 2. Add 1 mL of 100% DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Amber Tubes dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 6. Thaw One Stock Aliquot store_stock->thaw dilute 8. Pipette Stock into Medium while Gently Swirling thaw->dilute medium 7. Add Pre-warmed Cell Culture Medium to a Sterile Tube medium->dilute apply 9. Apply to Cells Immediately dilute->apply Final DMSO <0.1%

Caption: Workflow for preparing this compound stock and working solutions.

Ivermectin's Proposed Antiviral Signaling Pathway

The diagram below illustrates a proposed mechanism for Ivermectin's antiviral activity, specifically its role in inhibiting the nuclear import of viral proteins.

Caption: Proposed antiviral action of Ivermectin via inhibition of nuclear import.[6]

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of Ivermectin B1a using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable for the determination of this compound in pharmaceutical formulations and can be adapted for other matrices with appropriate sample preparation. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1] It is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis.[1] The commercially available form of ivermectin is a mixture of two homologous compounds: at least 80% 22,23-dihydroavermectin B1a (this compound) and not more than 20% 22,23-dihydroavermectin B1b.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of ivermectin formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like this compound.[2][3][4] This document provides a detailed protocol for the analysis of this compound by reverse-phase HPLC (RP-HPLC).

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A Waters model 2489 chromatographic system or equivalent is suitable.[4]

  • Column: A C18 reverse-phase column is commonly used. Specific examples include Waters XBridge C18 (4.6 x 150 mm, 5 µm) or INERTSIL C-18 ODS.[2][4]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Formic acid or Acetic acid (analytical grade)

  • Software: Chromatographic data acquisition and processing software.

Chromatographic Conditions

The following table summarizes a set of optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Methanol:Water (51:34:15, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 245 nm[2]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 50, 80, 100, 120, and 150 µg/mL).[2]

Sample Preparation (from a Liquid Formulation)
  • Accurately transfer 1 mL of the ivermectin liquid formulation into a 50 mL volumetric flask.[2]

  • Add the mobile phase to the flask to bring the volume to the mark, achieving a theoretical concentration of 100 µg/mL (assuming an initial formulation concentration of 5 mg/mL).[2]

  • Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.[2]

  • Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The key validation parameters are summarized below.

ParameterResult
Linearity Range 50 - 150 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.88 µg/mL[2]
Limit of Quantification (LOQ) 2.68 µg/mL[2]
Accuracy (% Recovery) 98.9 - 100.3%[2]
Precision (RSD) < 2%
Retention Time Approximately 4.2 minutes[4]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Data Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While HPLC analysis does not directly involve signaling pathways, the mechanism of action of Ivermectin is relevant to its importance as a drug. Ivermectin targets glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing an increase in the permeability of the cell membrane to chloride ions. This leads to hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite.

Ivermectin_MoA Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Ivermectin on parasite nerve and muscle cells.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in pharmaceutical formulations. The method is simple, accurate, and precise, making it well-suited for quality control laboratories and research settings. The provided protocols and validation data demonstrate the suitability of this method for its intended purpose.

References

Solid-Phase Extraction of Ivermectin B1a from Biological Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is widely used in both veterinary and human medicine. Its primary active component is Ivermectin B1a. Accurate quantification of this compound in biological samples such as plasma, milk, and tissue is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of ivermectin from complex biological matrices prior to chromatographic analysis.[1][2][3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound and a summary of its performance across various biological samples.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of compounds between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For nonpolar compounds like ivermectin, reverse-phase sorbents such as C18 or C8 are commonly employed.[1][5]

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of this compound in different biological samples.

Biological MatrixSPE SorbentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Human, Mouse, Monkey PlasmaC18-0.1 ng/mL>80[1]
Animal PlasmaC80.2 ng/mL1.0 ng/mL>90[5][6]
Human PlasmaOasis HLB-0.2 ng/mL>80[7]
Bovine MilkOasis HLB0.1 µg/kg0.2 µg/kg85-105[8]
Bovine MilkStrata-X-5 µg/L-[9]
Bovine LiverC18---[3]
Cattle LiverC18 and C82.5 ng/g-64.16-99.53[5]
FecesC18 and Silica0.66 µg/kg1.5 µg/kg92.27 ± 12.01[4]
SoilC18 and Silica0.54 µg/kg1.5 µg/kg96.19 ± 13.78[4]
SewageC18 and Silica0.36 µg/kg1.5 µg/kg33.04 ± 8.43[4]

Experimental Protocol: SPE of this compound from Plasma

This protocol is a generalized procedure based on common methodologies for the extraction of this compound from plasma samples.[1][7]

Materials:

  • SPE Cartridges: C18 (1 cc) or Oasis HLB

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Abamectin or Moxidectin)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Isopropyl Alcohol (IPA), HPLC grade

  • 10 mM Sodium Acetate (B1210297) Buffer (pH adjusted as needed)

  • Deionized Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • To 200 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 400 µL of 1% 10 mM sodium acetate buffer and vortex again.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex the sample for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to pellet the precipitated proteins.[1]

  • SPE Cartridge Conditioning:

    • Place the C18 or Oasis HLB SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[1] Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[1]

  • Elution:

    • Elute the this compound and the internal standard from the cartridge with 2 mL of isopropyl alcohol.[1]

    • Collect the eluate in a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample Biological Sample (e.g., Plasma, Milk, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 2. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol, Water) Wash 3. Wash Cartridge (e.g., 15% Methanol) Load->Wash Elute 4. Elute Analyte (e.g., Isopropyl Alcohol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical steps and decisions in developing an SPE method for this compound.

SPE_Method_Development cluster_method_dev Method Development Logic Start Define Analytical Goal (Matrix, Analyte, Sensitivity) SelectSorbent Select SPE Sorbent (e.g., C18, C8, Polymeric) Start->SelectSorbent OptimizePretreat Optimize Sample Pretreatment SelectSorbent->OptimizePretreat OptimizeWash Optimize Wash Solvent OptimizePretreat->OptimizeWash OptimizeElute Optimize Elution Solvent OptimizeWash->OptimizeElute Validate Method Validation (Recovery, LOD, LOQ, Precision) OptimizeElute->Validate FinalMethod Finalized SPE Protocol Validate->FinalMethod Meets Criteria Revise Revise Parameters Validate->Revise Fails Criteria Revise->SelectSorbent

Caption: Logical Flow for SPE Method Development.

Conclusion

Solid-phase extraction is a robust and reliable method for the extraction and purification of this compound from a variety of biological samples. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and low limits of detection. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of ivermectin in biological matrices.

References

Application Notes and Protocols for Ivermectin B1a Derivatization for Fluorescence Detection in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of Ivermectin B1a to enable sensitive quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Ivermectin, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and human medicine.[1][2] Accurate quantification of this compound, its major active component, in various matrices such as plasma, tissues, and feed is crucial for pharmacokinetic studies, residue analysis, and quality control.[1][3] Since Ivermectin itself does not possess a strong native chromophore or fluorophore, derivatization is a necessary step to enhance its detectability for sensitive analytical techniques like HPLC with fluorescence detection.[3]

The most common and effective derivatization method involves the conversion of Ivermectin into a highly fluorescent derivative. This is typically achieved by reacting the hydroxyl group of Ivermectin with a derivatizing agent, most commonly a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a catalyst such as N-methylimidazole (NMI).[4][5] This reaction is rapid, often completed in under a minute at room temperature, and produces a stable, intensely fluorescent product that can be readily detected at low concentrations.[4][5]

Experimental Workflow

The overall experimental workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent HPLC-fluorescence analysis. The following diagram illustrates the key steps.

Ivermectin Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Plasma, Feed, Milk) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Addition of TFAA and NMI Evaporation->Derivatization Reconstitute HPLC HPLC Separation Derivatization->HPLC Inject Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Acquisition and Quantification Fluorescence->Data

Fig. 1: General workflow for this compound analysis.

Derivatization Signaling Pathway

The derivatization of this compound with trifluoroacetic anhydride (TFAA) in the presence of N-methylimidazole (NMI) as a catalyst is a rapid and efficient reaction. The hydroxyl group on the Ivermectin molecule is esterified by TFAA, leading to the formation of a stable, highly fluorescent trifluoroacetyl derivative.

Ivermectin Derivatization Reaction Ivermectin This compound (with -OH group) Derivative Fluorescent Derivative (Trifluoroacetyl-Ivermectin) Ivermectin->Derivative Esterification Reaction Reagents TFAA + NMI Reagents->Derivative

Fig. 2: this compound derivatization reaction.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the HPLC-fluorescence detection of derivatized this compound.

MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Human Plasma20 - 8,000 ng/mL-0.02 ng (using 100 µl sample)> 90[3]
Medicated Feed0.5 - 5.0 mg/kg--100.1[1]
Commercial Milk2.5 - 160 ng/mL2.50 ng/mL5.00 ng/mL37 - 79[6]
Bovine Milk--5 µg/L-[7]
Camel Plasma0.025 - 5 ng/mL8.00 pg/mL25.00 pg/mL> 70[8]

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma

This protocol is adapted from a method described for the determination of ivermectin in human plasma.[3]

1. Reagents and Materials:

  • This compound standard

  • Moxidectin (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Distilled water

  • N-methylimidazole (NMI)

  • Trifluoroacetic anhydride (TFAA)

  • Hypersil Gold C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent

2. Standard Solution Preparation:

  • Prepare stock solutions of this compound and Moxidectin in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations.

3. Sample Preparation:

  • To 100 µL of plasma, add a known amount of the internal standard (Moxidectin).

  • Add acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30-40°C.

4. Derivatization:

  • To the dried residue, add 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.

  • Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.

  • The reaction is complete within 30 seconds at room temperature.[3]

5. HPLC-Fluorescence Detection:

  • HPLC System: Waters 600 HPLC or equivalent

  • Column: Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:Methanol:Distilled Water (50:45:5, v/v/v)[3]

  • Flow Rate: 1.5 mL/minute[3]

  • Column Temperature: 25°C[3]

  • Injection Volume: 100 µL

  • Fluorescence Detector:

    • Excitation Wavelength: 365 nm[3]

    • Emission Wavelength: 475 nm[3]

Protocol 2: this compound Analysis in Medicated Feed

This protocol is based on a method for the determination of ivermectin in medicated feeds.[1]

1. Reagents and Materials:

  • This compound standard

  • Doramectin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • N-methylimidazole (NMI)

  • Trifluoroacetic anhydride (TFAA)

  • C8 HPLC column

2. Standard Solution Preparation:

  • Prepare stock and working solutions of this compound and Doramectin as described in Protocol 1.

3. Sample Preparation:

  • Weigh 5 g of the ground feed sample.

  • Add a known amount of the internal standard (Doramectin).

  • Add 25 mL of acetonitrile and shake for 30 minutes.

  • Centrifuge the sample at 4500 x g for 15 minutes.

  • Transfer 1 mL of the supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]

4. Derivatization:

  • To the dried residue, add 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.

  • Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.[1]

5. HPLC-Fluorescence Detection:

  • Column: C8

  • Mobile Phase: Isocratic conditions using acetonitrile, methanol, water, and tetrahydrofuran.[1]

  • Fluorescence Detector:

    • Excitation Wavelength: 365 nm[1]

    • Emission Wavelength: 475 nm[1]

  • Total Analysis Time: 10 minutes[1]

Conclusion

The derivatization of this compound with trifluoroacetic anhydride and N-methylimidazole is a robust and sensitive method for its quantification by HPLC with fluorescence detection. The protocols provided can be adapted for various sample matrices, offering a reliable analytical tool for researchers, scientists, and drug development professionals. The speed and efficiency of the derivatization reaction, coupled with the high sensitivity of fluorescence detection, make this a preferred method for the analysis of this compound at trace levels.[5]

References

Troubleshooting & Optimization

Ivermectin B1a stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ivermectin B1a under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term storage (up to 6 months), stock solutions of this compound should be stored at -80°C.[1][2] For short-term storage (up to one month), -20°C is suitable.[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: How does pH impact the stability of this compound in aqueous solutions?

A2: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline environments (pH > 7).[1][3] An oral solution of ivermectin was found to be stable at a pH of approximately 5.[1][4] For experimental purposes, maintaining a stable pH between 6.0 and 6.6 is recommended for optimal stability in aqueous solutions.[5] Accelerated degradation occurs in alkaline soils (pH > 7) due to increased hydrolysis and oxidation.[3]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light and can undergo photodegradation, particularly when exposed to UVA radiation (around 350 nm).[1][6][7] Therefore, all solutions containing the compound should be protected from light by using amber-colored vials or by wrapping containers with aluminum foil.[1]

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, methanol (B129727), chloroform, and ethyl acetate.[1] For cell culture experiments, a stock solution is typically prepared in an organic solvent like DMSO and then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not adversely affect the cells.[1]

Q5: Can I use heat to dissolve this compound?

A5: While gentle warming (not exceeding 40°C) can aid in dissolving the compound, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[1] Studies on ivermectin show it is relatively stable during short heating periods, but long-term heat exposure can cause degradation.[1] The initial degradation temperature for the raw material has been determined to be 305°C.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in solution Degradation due to improper storage.Store stock solutions at -80°C for long-term or -20°C for short-term use.[1][2] Aliquot solutions to prevent repeated freeze-thaw cycles.[1]
Exposure to light.Protect solutions from light using amber vials or aluminum foil.[1]
Unsuitable pH of the aqueous solution.Maintain the pH of aqueous solutions between 6.0 and 6.6 for optimal stability.[5]
Inconsistent experimental results Degradation during the experiment.Minimize the exposure of the compound to high temperatures, extreme pH, and prolonged light exposure during experimental procedures.[1]
Inaccurate solution preparation.Ensure accurate and consistent preparation of solutions using calibrated equipment and a standardized protocol.
Precipitation of the compound in aqueous solution Poor solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the aqueous medium. Ensure the final organic solvent concentration is compatible with your experimental system.[1]
Change in temperature.If a solution has been stored at a low temperature, allow it to equilibrate to room temperature and ensure the compound is fully dissolved before use.[1]

Quantitative Data on this compound Degradation

The stability of this compound is influenced by various stress conditions. Forced degradation studies have shown that it is susceptible to acid and base hydrolysis, oxidation, and photolysis.[9][10][11]

Table 1: Summary of this compound Stability under Different Conditions

Condition Observation Reference
Acidic Susceptible to degradation. The glycosidic linkage is prone to acid hydrolysis.[9][10][12]
Alkaline Prone to degradation, especially at pH > 7. The macrocyclic lactone ring can be degraded.[1][3][9][10][12]
Oxidative Susceptible to oxidation, for example, in the presence of hydrogen peroxide.[9][10][12]
Photolytic Undergoes degradation upon exposure to light, particularly UVA radiation.[1][6][7][9][10][12]
Thermal Relatively stable to short periods of gentle heating, but degrades with long-term exposure to heat.[1]

Table 2: Known Degradation Products of this compound

Degradation Product Stress Condition Reference
Monosaccharide B1aAcidic[12]
2-epimer B1aAlkaline[12]
8a-OH B1aOxidative[12]
8a-OOH B1aOxidative[12]
8a-oxo B1aOxidative[12]
5-oxo B1aOxidative[12]
3,4-epoxide H2B1aOxidative (H₂O₂)[9]
8,9-Z-B1aPhotolytic[12]

Experimental Protocols

A crucial aspect of studying this compound stability is the use of a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[12]

General Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to validate the specificity of the analytical method.[12]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.5 M HCl) and incubate. After the desired time, neutralize the solution.[13]

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.5 M NaOH) and incubate. After the desired time, neutralize the solution.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UVA lamp).

    • Thermal Degradation: Heat the stock solution at a specific temperature for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Typical HPLC Method for this compound Analysis

The following provides a general outline of an HPLC method adapted from various sources for the analysis of this compound and its degradation products.[1][14][15]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., a mixture of acetonitrile (B52724) and methanol) is commonly employed to achieve good separation.[1][14][15]

  • Flow Rate: Typically around 1.5 mL/min.[15]

  • Detection Wavelength: UV detection at 245 nm.[1][15]

  • Column Temperature: Maintained at 30 °C.[15]

  • Injection Volume: 10 µl.[1]

Visualizing Experimental Workflows and Degradation Pathways

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow Start Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidation (e.g., H2O2) Start->Oxidation Photo Photolytic Stress (e.g., UV Light) Start->Photo Thermal Thermal Stress (Heat) Start->Thermal Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Identify & Quantify Degradation Products Analysis->Data

Caption: A generalized workflow for conducting forced degradation studies.

Simplified this compound Degradation Pathways

This diagram illustrates the primary degradation pathways of the this compound core structure under different stress conditions.

Degradation_Pathways Ivermectin This compound Acid_Deg Monosaccharide & Aglycone (Hydrolysis of Glycosidic Linkage) Ivermectin->Acid_Deg Acidic Conditions Base_Deg Lactone Ring Cleavage Products (e.g., 2-epimer B1a) Ivermectin->Base_Deg Alkaline Conditions Oxid_Deg Oxidized Derivatives (e.g., 8a-OH, 5-oxo, 3,4-epoxide) Ivermectin->Oxid_Deg Oxidative Stress Photo_Deg Isomerization Products (e.g., 8,9-Z-B1a) Ivermectin->Photo_Deg Light Exposure

Caption: Predicted degradation of the this compound core structure.

References

Troubleshooting Ivermectin B1a solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ivermectin B1a in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is poorly soluble in water, with a reported solubility of approximately 0.005 mg/mL at room temperature.[1][2][3] This low solubility can present challenges in preparing aqueous stock solutions for in vitro and in vivo experiments.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. This property is often utilized to prepare concentrated stock solutions that can then be diluted into aqueous experimental media. For solubility data, please refer to Table 1.

Q3: My this compound precipitated out of solution after dilution into my aqueous buffer. What happened?

This is a common issue and typically occurs when a concentrated organic stock solution of this compound is diluted into an aqueous buffer. The dramatic change in solvent polarity causes the hydrophobic this compound to come out of solution. To troubleshoot this, consider the following:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit.

  • Increase the percentage of cosolvent: If your experimental design allows, a small percentage of the organic solvent used for the stock solution (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.

  • Use a formulation strategy: Employing solubilizing agents like surfactants or cyclodextrins can significantly enhance the aqueous solubility of this compound.

Q4: How can I improve the stability of my this compound aqueous preparation?

Aqueous solutions of this compound can be unstable, with one report indicating a 50% loss of the compound in a month at room temperature in a simple surfactant-water solution.[1][2] To enhance stability:

  • Use cosolvents and substrates: The combination of a cosolvent (e.g., glycerol (B35011) formal, propylene (B89431) glycol) and a substrate (e.g., benzyl (B1604629) alcohol, lidocaine) with a surfactant has been shown to dramatically increase stability to approximately 90% over 2 to 3 months.[1]

  • Control the pH: For optimal stability, adjusting the pH of the aqueous formulation to a range of 6.0 to 6.5 is recommended.[2]

  • Protect from light: Ivermectin can be sensitive to light and may undergo photodegradation.[4] It is advisable to store solutions in amber vials or protected from light.

  • Proper Storage: For long-term storage, stock solutions should be stored at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in water. This compound has very low aqueous solubility.Do not attempt to dissolve this compound directly in water. First, prepare a concentrated stock solution in an appropriate organic solvent (see Table 1).
Precipitation occurs upon dilution of the organic stock solution into aqueous media. The final concentration exceeds the aqueous solubility limit. The solvent polarity shock is causing precipitation.- Reduce the final concentration of this compound. - Increase the proportion of the organic cosolvent in the final solution (if experimentally permissible). - Utilize a solubilization technique such as micellar solubilization with a surfactant or complexation with cyclodextrins (see Experimental Protocols).
The prepared aqueous solution is cloudy or hazy. Formation of a suspension instead of a true solution. This indicates incomplete solubilization.- Increase the concentration of the solubilizing agent (e.g., surfactant, cyclodextrin). - Ensure thorough mixing and allow adequate time for dissolution. Sonication may aid in dissolving the compound.
Loss of compound activity over time in an aqueous solution. Degradation of this compound.- Prepare fresh solutions before each experiment. - Improve the stability of your formulation by adding cosolvents and substrates, and adjusting the pH to 6.0-6.5.[2] - Store stock solutions appropriately and protect from light.[4]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water~0.005 mg/mL[1][2][3]
Dimethyl Sulfoxide (DMSO)100 mg/mL[5]
EthanolFreely soluble[6]
MethanolFreely soluble[6]
Polyethylene (B3416737) Glycol (PEG) 200 (neat)Solubility increases with temperature[7]
Polyethylene Glycol (PEG) 400 (neat)Solubility increases with temperature[7]
PEG 200 + Water (w1=0.5)11-fold increase in aqueous solubility[7]
PEG 400 + Water (w1=0.5)9-fold increase in aqueous solubility[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Surfactant and Cosolvent

This protocol is adapted from a patented method for solubilizing ivermectin in water.[1]

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Propylene glycol

  • Benzyl alcohol

  • Purified water

  • Buffer salts (e.g., for phosphate-buffered saline)

Procedure:

  • Dissolve the this compound in a mixture of Tween 80, propylene glycol, and benzyl alcohol.

  • Disperse the buffer salts into the solution and mix until dissolved.

  • Add purified water and agitate the mixture until a clear solution is obtained.

  • Adjust the solution to the final desired volume with purified water.

  • If required for the application, the solution can be sterilized by membrane filtration.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an ivermectin-cyclodextrin clathrate to improve water solubility, based on a patented method.[8]

Materials:

  • This compound

  • Beta-cyclodextrin (or a derivative like hydroxypropyl-beta-cyclodextrin)

  • Purified water

  • A cosolvent (e.g., ethanol, methanol, propylene glycol, DMSO, or a combination)

Procedure:

  • Weigh the cyclodextrin (B1172386) and this compound. A molar ratio of 1-15 mmol of cyclodextrin to 1 mmol of ivermectin is suggested.

  • In a suitable vessel, add the purified water and the cosolvent. The suggested ratio is 5-20 mL of purified water and 0.5-10 mL of cosolvent per mmol of ivermectin.

  • Add the cyclodextrin and this compound to the water/cosolvent mixture.

  • Magnetically stir the mixture at a temperature between 18-60°C for 72 hours.

  • After 72 hours, centrifuge the sample to pellet any undissolved material.

  • The resulting supernatant contains the this compound-cyclodextrin inclusion complex. This clear liquid can be used directly or be freeze-dried to obtain a solid powder of the inclusion complex.

Visualizations

Ivermectin_Troubleshooting_Workflow start Start: Need to prepare an aqueous solution of this compound is_soluble Does this compound dissolve directly in the aqueous buffer? start->is_soluble no_direct_solubility No is_soluble->no_direct_solubility yes_direct_solubility Yes (Unlikely) is_soluble->yes_direct_solubility prepare_stock Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) solution_clear Solution is clear and ready for use. Monitor for stability. dilute_stock Dilute the stock solution into the aqueous buffer to the final concentration prepare_stock->dilute_stock observe_precipitation Does precipitation occur? dilute_stock->observe_precipitation no_precipitation No observe_precipitation->no_precipitation yes_precipitation Yes observe_precipitation->yes_precipitation troubleshoot Troubleshoot Precipitation check_stability Is the solution stable over time? solution_clear->check_stability reduce_conc Reduce the final concentration of this compound troubleshoot->reduce_conc use_formulation Employ a solubilization strategy: - Use surfactants (e.g., Tween 80) - Use cyclodextrins troubleshoot->use_formulation reduce_conc->dilute_stock use_formulation->dilute_stock stable Yes check_stability->stable not_stable No check_stability->not_stable end Experiment-ready Solution stabilize Improve stability: - Add cosolvents/substrates - Adjust pH to 6.0-6.5 - Protect from light stabilize->end

Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.

Ivermectin_Signaling_Pathways cluster_invertebrate Invertebrate Primary Targets cluster_vertebrate Vertebrate (and other) Targets GluCl Glutamate-gated Chloride Channels (GluCl) Cl_influx Increased Cl- influx GluCl->Cl_influx Activation hyperpolarization Hyperpolarization of nerve and muscle cells Cl_influx->hyperpolarization paralysis Paralysis and Death of the parasite hyperpolarization->paralysis Cys_loop Cys-loop Receptors (e.g., GlyR, GABAA R, nAChR) modulation Altered Ion Channel Function / Cellular Signaling Cys_loop->modulation Modulation P2X4 P2X4 Receptors P2X4->modulation Potentiation FXR Farnesoid X Receptor (FXR) FXR->modulation Activation Ivermectin This compound Ivermectin->GluCl High Affinity Ivermectin->Cys_loop Lower Affinity Ivermectin->P2X4 Lower Affinity Ivermectin->FXR Lower Affinity

Caption: Simplified diagram of this compound's signaling pathway targets.

References

Technical Support Center: Optimizing Ivermectin B1a Dosage for In Vitro Anti-Parasitic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ivermectin B1a dosage in in vitro anti-parasitic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Ivermectin's principal mode of action is binding to and potentiating glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2][3] This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][3][4][5] While GluCls are the primary target, Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), though with a lower affinity.[1][3] The drug's selectivity for parasites is due to mammals not having glutamate-gated chloride channels and the fact that Ivermectin does not readily cross the blood-brain barrier in humans, where GABA receptors are prevalent.[1][3][4]

Q2: Which solvent should I use to dissolve this compound, and at what concentration?

A2: Ivermectin is poorly soluble in water but has high solubility in organic solvents like methanol (B129727) and ethanol (B145695) (95%).[6][7] Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions for in vitro assays.[1] It is critical to keep the final concentration of the solvent in the assay medium as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites or host cells. Always include a solvent-only control in your experimental design to assess any potential vehicle effects.

Q3: What is a good starting concentration range for this compound in an in vitro assay?

A3: The effective concentration of Ivermectin varies significantly depending on the parasite species, developmental stage, and the specific assay being used. Based on published data, a broad starting range would be from 0.01 µM to 100 µM. For sensitive nematode species like Haemonchus contortus, you may see effects at nanomolar concentrations.[8] It is recommended to perform a serial dilution (e.g., 1:3 or 1:10) across a wide range to determine the half-maximal effective or inhibitory concentration (EC50/IC50) for your specific experimental conditions.

Q4: How long should I incubate the parasites with this compound?

A4: Incubation times can range from a few hours to several days. For motility assays, effects can often be observed within 24 hours.[1] For larval development or viability assays, longer incubation periods of 48 to 72 hours are common.[1] The optimal time should be determined empirically and depends on the parasite's life cycle stage and the assay endpoint.

Q5: My results show high variability. What are the common causes?

A5: High variability can stem from several factors:

  • Inconsistent Parasite Stages: Ensure parasites are synchronized to the same developmental stage (e.g., L3 larvae) before starting the assay.

  • Solvent Effects: High concentrations of solvents like DMSO can impact parasite viability. Ensure the final solvent concentration is consistent and minimal across all wells.

  • Drug Precipitation: Due to its low aqueous solubility, Ivermectin can precipitate in the assay medium, especially at higher concentrations.[9][10] Visually inspect your plates for any signs of precipitation.

  • Assay Conditions: Fluctuations in temperature, humidity, or CO2 levels during incubation can affect parasite health and drug efficacy.

  • Anthelmintic Resistance: The parasite population itself may have varying levels of resistance to Ivermectin, leading to inconsistent responses.[4][11]

Q6: How do I calculate and interpret the Selectivity Index (SI)?

A6: The Selectivity Index is a critical measure of a drug's specificity for the parasite over host cells. It is calculated by dividing the 50% cytotoxic concentration (CC50) in a mammalian cell line (e.g., Vero or HeLa cells) by the 50% inhibitory concentration (IC50) against the parasite (SI = CC50 / IC50).[1] A higher SI value indicates greater selectivity for the parasite and a better potential therapeutic window.[1] It is essential to run a cytotoxicity assay in parallel with your anti-parasitic assay to determine the SI.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No parasitic inhibition observed, even at high concentrations. 1. Anthelmintic Resistance: The parasite strain may be resistant to Ivermectin.[4][11] 2. Drug Inactivity: The this compound compound may have degraded. 3. Incorrect Assay Endpoint: The chosen endpoint (e.g., motility) may not be the most sensitive measure for this parasite.1. Test a known susceptible strain as a positive control. Consider co-incubation with P-glycoprotein inhibitors, which can sometimes reverse resistance.[11] 2. Use a fresh stock of this compound and verify its purity. 3. Try an alternative assay, such as a larval development assay or a viability stain (e.g., resazurin).[1]
High background mortality in control groups (parasites only). 1. Suboptimal Culture Conditions: The medium, temperature, or gas composition may not be suitable for the parasite. 2. Parasite Health: The initial parasite population may have been unhealthy or damaged during collection/preparation.1. Review and optimize parasite culture protocols based on established literature.[1] 2. Ensure careful handling of parasites and use a healthy, robust population for your assays.
Toxicity observed in the solvent control group. 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the parasites.1. Reduce the final solvent concentration to the lowest effective level, typically below 0.5%. Always run a titration of the solvent to determine its toxicity threshold.
Ivermectin precipitates in the culture medium. 1. Poor Aqueous Solubility: Ivermectin has low water solubility and can come out of solution at higher concentrations.[9][10] 2. Interaction with Medium Components: Components in the culture medium may be causing the drug to precipitate.1. Prepare higher concentration stock solutions in 100% DMSO and perform serial dilutions. Consider using solubility enhancers like polyethylene (B3416737) glycols (PEGs) if compatible with your assay.[10] 2. Test the solubility of Ivermectin in the base medium without supplements to identify potential interactions.
EC50/IC50 values are significantly higher than published data. 1. Resistant Strain: You may be working with a previously uncharacterized Ivermectin-resistant strain.[12][13] 2. Assay Differences: Your protocol (e.g., incubation time, parasite density, endpoint measurement) may differ from the published study.1. Perform a literature search for resistance markers in your parasite species. Compare your results with a known susceptible reference strain. 2. Standardize your protocol to align with validated methods from the World Association for the Advancement of Veterinary Parasitology (WAAVP) where possible.

Quantitative Data Summary

Table 1: Reported In Vitro Efficacy of Ivermectin Against Various Parasites

Parasite SpeciesDevelopmental StageAssay TypeEC50 / IC50 (µM)Reference
Haemonchus contortus (Resistant)L3 LarvaeLarval Migration Inhibition0.149[11]
Haemonchus contortus (Susceptible)L3 LarvaeLarval Migration Inhibition0.0001[11]
Brugia malayiAdultMotility Assay~2.7[14]
Trypanosoma evansi-Growth Inhibition13.82[15]
Giardia lambliaTrophozoitesCytotoxicity39.51[16]
Clonorchis sinensisNewly Excysted JuvenilesTrematocidal Effect (100%)50[17]
Ancylostoma caninumInfective LarvaeLarvicidal Effect0.0025 µg/mL (~0.0028 µM)[18]
Caenorhabditis elegans (Resistant Line)L1 LarvaeLarval Development0.1034[8]

Note: The data in this table is illustrative and based on findings from the cited studies. Actual values can vary based on specific experimental conditions and parasite isolates.

Experimental Protocols

Protocol 1: Larval Migration Inhibition Assay (LMIA)

This assay is adapted from protocols used for Haemonchus contortus.

  • Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of Ivermectin in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.

    • Harvest and wash third-stage larvae (L3) of the parasite. Adjust the larval suspension to approximately 1000 L3 per 100 µL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the Ivermectin dilutions to triplicate wells.

    • Include positive control (e.g., a known effective anthelmintic) and negative control (medium with solvent only) wells.

    • Add 100 µL of the larval suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • Migration and Analysis:

    • After incubation, transfer the contents of each well to a migration apparatus (e.g., a sieve with a 20 µm mesh).

    • Encourage migration by adding a chemoattractant (like PBS) to the collection tube below and incubate for another 3-6 hours.

    • Count the number of larvae that have successfully migrated through the mesh.

    • Calculate the percentage of inhibition relative to the negative control.

    • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol is essential for determining the Selectivity Index.

  • Cell Culture:

    • Culture a mammalian cell line (e.g., Vero, HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a density of ~1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Ivermectin in the cell culture medium, mirroring the concentrations used in the anti-parasitic assay.

  • Incubation:

    • Remove the old medium from the cells and add 100 µL of the Ivermectin dilutions.

    • Include control wells with medium and solvent only.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Assess cell viability using a metabolic indicator such as Resazurin or an MTT assay.[1]

    • For Resazurin, add the reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a plate reader.

  • Analysis:

    • Calculate the percentage of viability relative to the solvent control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Ivermectin_Mechanism_of_Action cluster_membrane Parasite Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Channel Opens GluCl->ChannelOpening results in Ivermectin This compound Binding Binds to GluCl Channel Ivermectin->Binding Binding->GluCl targets ClInflux Increased Influx of Chloride Ions (Cl-) ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Paralysis of Pharyngeal and Somatic Muscles Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of Ivermectin on parasite ion channels.

In_Vitro_Workflow Start Start: Prepare Parasite Culture (e.g., L3 Larvae) PrepDrug Prepare this compound Serial Dilutions Start->PrepDrug AssayPlate Plate Assay in 96-Well Format (Parasites + Drug) PrepDrug->AssayPlate Incubate Incubate Under Controlled Conditions (e.g., 24-72h at 37°C) AssayPlate->Incubate Controls Include Controls: - Negative (Solvent) - Positive (Known Drug) Controls->AssayPlate Endpoint Measure Assay Endpoint (e.g., Motility, Development, Viability) Incubate->Endpoint DataAnalysis Data Analysis: - Calculate % Inhibition - Determine EC50/IC50 Endpoint->DataAnalysis Cytotoxicity Parallel Assay: Host Cell Cytotoxicity (CC50) SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc DataAnalysis->SI_Calc End End: Report Results SI_Calc->End

Caption: General workflow for in vitro anti-parasitic drug screening.

Troubleshooting_Logic Problem Unexpected Result in Assay NoEffect No Parasitic Inhibition? Problem->NoEffect Analyze Type HighVariability High Variability? Problem->HighVariability Analyze Type ControlIssues Control Group Issues? Problem->ControlIssues Analyze Type CheckResistance Check for Resistance (Use Susceptible Strain) NoEffect->CheckResistance Yes CheckDrug Verify Drug Activity (Use Fresh Stock) NoEffect->CheckDrug Yes SyncParasites Synchronize Parasite Stage HighVariability->SyncParasites Yes CheckSolvent Verify Solvent Concentration (Keep ≤0.5%) HighVariability->CheckSolvent Yes CheckPrecip Inspect for Precipitation HighVariability->CheckPrecip Yes SolventToxic Solvent Control Toxic? ControlIssues->SolventToxic Yes ParasiteControlDies Parasite Control Dies? ControlIssues->ParasiteControlDies Yes ReduceSolvent Reduce Solvent % SolventToxic->ReduceSolvent OptimizeCulture Optimize Culture Conditions ParasiteControlDies->OptimizeCulture

Caption: Logical workflow for troubleshooting common assay issues.

References

Minimizing experimental variability in Ivermectin B1a studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Ivermectin B1a studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound quantification?

A1: Experimental variability in this compound quantification can arise from several factors throughout the experimental workflow. Key sources include:

  • Sample Integrity: Degradation of this compound due to improper storage, handling, or exposure to light and extreme pH conditions can lead to lower measured concentrations.[1]

  • Matrix Effects: Components in biological samples (e.g., plasma, tissue homogenates) can interfere with the analytical method, leading to ion suppression or enhancement in mass spectrometry-based assays, or co-elution in HPLC-UV methods.

  • Metabolism: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into various hydroxylated and demethylated derivatives.[2][3] These metabolites may have altered activity or could potentially interfere with the quantification of the parent compound if the analytical method lacks sufficient specificity.

  • Analytical Method Variability: Inconsistent instrument performance, improper column conditioning, and variations in mobile phase preparation can all contribute to variability in chromatographic methods.[4][5]

  • Sample Preparation: Inefficient extraction, incomplete removal of interfering substances, and sample loss during preparation steps are significant sources of error.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling guidelines. This compound is sensitive to light, temperature, and pH.[1]

Storage ConditionRecommendationDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from MedChemExpress and Benchchem.[1][6]

Handling Precautions:

  • Protect from light at all times by using amber vials or covering containers with aluminum foil.[1]

  • Avoid exposure to strong acids, bases, and oxidizing agents, as these can cause degradation.[1]

  • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6]

Q3: What are the major degradation products of this compound?

A3: this compound can degrade under various stress conditions. Understanding these degradation products is essential for developing stability-indicating analytical methods.

Stress ConditionPotential Degradation Products
AcidicMonosaccharide B1a
Alkaline2-epimer B1a
Oxidative8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a
Photolytic8,9-Z-B1a

Data based on forced degradation studies of ivermectin.[1]

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting

This guide addresses common issues encountered during the quantification of this compound using HPLC-UV.

IssuePotential Cause(s)Troubleshooting Steps
Variable Retention Times Inconsistent mobile phase composition, fluctuating column temperature, column degradation.1. Prepare fresh mobile phase and ensure thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if performance degrades.[4][5]
Peak Tailing Residual silanol (B1196071) interactions on the column, co-eluting impurities, sample overload.1. Use a column with end-capping or adjust the mobile phase pH.[5] 2. Improve sample clean-up to remove interfering substances. 3. Reduce the injection volume or sample concentration.
Ghost Peaks Contamination in the mobile phase, sample carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol between injections. 3. Inject a blank solvent to identify the source of contamination.[4]
Baseline Noise or Drift Air bubbles in the detector, contaminated mobile phase, detector lamp aging.1. Degas the mobile phase thoroughly. 2. Flush the system with a clean, strong solvent. 3. Check the detector lamp's usage hours and replace if necessary.
In Vitro Bioassay Troubleshooting

This guide provides solutions for common problems in this compound in vitro studies.

IssuePotential Cause(s)Troubleshooting Steps
High Variability in Cell Viability Assays Inconsistent cell seeding density, edge effects in multi-well plates, cytotoxicity of the vehicle (e.g., DMSO).1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media only. 3. Perform a vehicle control titration to determine the maximum non-toxic concentration.
Poor Reproducibility of Antiviral Activity Variation in viral titer, inconsistent incubation times, degradation of this compound in culture media.1. Use a consistent and recently titrated viral stock for all experiments. 2. Standardize all incubation periods precisely. 3. Prepare fresh drug dilutions for each experiment and minimize exposure to light.
Discrepancy Between In Vitro and In Vivo Results Ivermectin's metabolism into active or inactive compounds, low bioavailability, non-specific binding to plasma proteins.1. Investigate the effects of this compound metabolites in your in vitro model.[7][8] 2. Consider the formulation and route of administration for in vivo studies, as they significantly impact pharmacokinetics.[9][10] 3. Account for protein binding in the experimental design and data interpretation.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is a general guideline for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: HPLC system with UV detector.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile (B52724)/Methanol (B129727) (85/15, v/v) as mobile phase B and water as mobile phase A.[1] A common isocratic mobile phase is a mixture of water, methanol, and acetonitrile (e.g., 15:34:51, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 245 nm.[11][12]

  • Column Temperature: 25°C.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serial dilution of a stock solution.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[11][12]

Validation ParameterTypical Acceptance CriteriaExample Values
Linearity (r²) ≥ 0.9990.99999
Intra-day Precision (%RSD) ≤ 2%1.6283%
Inter-day Precision (%RSD) ≤ 2%1.352%
Accuracy (% Recovery) 98-102%98.9-100.3%
LOD Signal-to-noise ratio of 3:10.88 µg/mL
LOQ Signal-to-noise ratio of 10:12.68 µg/mL

Example values are for illustrative purposes and may vary between laboratories and methods.[11][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Biological Sample (Plasma, Tissue) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Cleanup Removal of Interfering Substances Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC Detection UV or MS/MS Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification Linearity Linearity Quantification->Linearity Precision Precision Quantification->Precision Accuracy Accuracy Quantification->Accuracy Specificity Specificity Quantification->Specificity

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting_Logic cluster_sample Sample Issues cluster_method Method Issues cluster_system System Issues Problem Inconsistent Results CheckSample Verify Sample Stability & Storage Conditions Problem->CheckSample CheckMethod Review Analytical Method Parameters Problem->CheckMethod CheckSystem Perform System Suitability Test Problem->CheckSystem Degradation Degradation? CheckSample->Degradation MobilePhase Mobile Phase Correct? CheckMethod->MobilePhase SST_Pass SST Passed? CheckSystem->SST_Pass Protect Protect from Light/Heat Degradation->Protect Yes Resolve Problem Resolved Protect->Resolve Remake Prepare Fresh MobilePhase->Remake No Remake->Resolve Calibrate Calibrate/Maintain Instrument SST_Pass->Calibrate No Calibrate->Resolve

Caption: A logical troubleshooting flowchart for this compound studies.

Ivermectin_Metabolism cluster_cyp CYP450 Enzymes cluster_metabolites Major Metabolites IVM This compound CYP3A4 CYP3A4 (Major) IVM->CYP3A4 CYP3A5 CYP3A5 IVM->CYP3A5 CYP2C9 CYP2C9 IVM->CYP2C9 Demethyl 3''-O-demethyl-H2B1a CYP3A4->Demethyl Hydroxy Hydroxy-H2B1a CYP3A4->Hydroxy DesmethylHydroxy Desmethyl, hydroxy-H2B1a CYP3A4->DesmethylHydroxy

Caption: The metabolic pathway of this compound.

References

Preventing photodegradation of Ivermectin B1a in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Ivermectin B1a in laboratory settings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity in solution Photodegradation from exposure to ambient or experimental light sources.Store stock solutions and handle experimental samples in amber-colored vials or wrap containers in aluminum foil to protect from light.[1] Work under subdued lighting conditions whenever possible.
Improper storage temperature.For long-term storage (up to 6 months), store stock solutions at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Unsuitable pH of the solution.Ivermectin is more stable in acidic conditions (pH < 7) and is prone to degradation in alkaline environments (pH > 7).[1][2] Maintain a stable and appropriate pH for aqueous solutions; a pH of approximately 5 has been found to be stable for an oral solution.[1]
Inconsistent experimental results Degradation of this compound during the experiment.Minimize the exposure of the compound to harsh conditions, including high temperatures, extreme pH, and prolonged exposure to light.[1]
Inaccurate solution preparation.Ensure accurate weighing and dilution. Use calibrated equipment and follow a standardized protocol for solution preparation.[1]
Appearance of unknown peaks in analytical assays (e.g., HPLC) Formation of degradation products due to photolytic, acidic, basic, or oxidative stress.Characterize potential degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) can help identify these unknown peaks.[3][4][5] The 8,9-Z-B1a isomer is a known photolytic degradation product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The photodegradation of this compound is primarily initiated by the absorption of UVA and UVC radiation, with a notable susceptibility around 350 nm.[1][6][7][8] The molecule's structure, containing a carbonyl group, conjugated double bonds, alcohols, and ethers, makes it photoreactive.[6][9] This can lead to the generation of free radicals, such as singlet oxygen, superoxide (B77818) anion, and hydroxyl radicals, which in turn cause alterations in the chemical structure.[6][7][8]

Q2: How does the solvent environment affect the photodegradation of this compound?

A2: The solvent environment significantly influences the rate of photodegradation. Ivermectin is highly lipophilic and soluble in organic solvents like methanol (B129727) and ethanol, but practically insoluble in water.[6][10] The composition of the aqueous medium can also play a role; for instance, photodegradation is favored in seawater, while it can be inhibited in river water containing organic matter like humic and fulvic acids, which compete for light absorption.[6][9]

Q3: Are there any chemical agents that can be used to prevent this compound photodegradation?

A3: While specific studies on the use of photoprotective agents for this compound in a laboratory setting are not extensively detailed in the provided search results, the use of antioxidants could be a potential strategy. Ivermectin itself has shown some antioxidant potential, but this effect can be diminished in the presence of pro-oxidants.[11] The inclusion of antioxidants that can quench free radicals may help in reducing photodegradation.

Q4: What are the best practices for preparing and handling this compound solutions to minimize photodegradation?

A4: To minimize photodegradation, prepare and handle this compound solutions under the following conditions:

  • Use appropriate solvents: Ivermectin is soluble in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.[1]

  • Protect from light: Always use amber-colored vials or wrap containers with aluminum foil.[1]

  • Control pH: For aqueous solutions, maintain a slightly acidic pH (e.g., around 5) for better stability.[1]

  • Avoid high temperatures: While gentle warming can aid dissolution, prolonged exposure to heat should be avoided.[1]

  • Proper storage: Store stock solutions at -80°C for long-term and -20°C for short-term use, and aliquot to prevent freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation

Factor Condition Effect on Stability Reference
Light UVA (around 350 nm) & UVCSignificant degradation[1][6][7][8]
pH Acidic (< 7)More stable[1][2]
Alkaline (> 7)Prone to degradation[1][2]
Temperature -80°C (long-term)Stable for up to 6 months[1]
-20°C (short-term)Stable for up to 1 month[1]
High temperaturesPromotes thermal degradation[1]
Solvent/Medium SeawaterFavors photodegradation[6][9]
River water (with organic matter)Inhibits photodegradation[6][9]

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution

This protocol is adapted from general photostability testing guidelines.

Objective: To assess the stability of an this compound solution upon exposure to a controlled light source.

Materials:

  • This compound

  • HPLC-grade methanol (or other suitable solvent)

  • Amber and clear glass vials

  • Photostability chamber equipped with a cool white fluorescent lamp and a near UV fluorescent lamp

  • Calibrated radiometer/lux meter

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Aliquot the solution into both clear and amber glass vials. The amber vials will serve as dark controls.

  • Exposure: Place the clear vials in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12] Place the amber vials alongside the clear vials in the chamber.

  • Sampling: Withdraw samples from both clear and amber vials at predetermined time intervals.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products. A typical HPLC method for ivermectin uses a C18 column and UV detection at 245 nm.[1]

  • Data Evaluation: Compare the concentration of this compound in the exposed samples to that in the dark controls to determine the extent of photodegradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvent for this compound (e.g., acetonitrile/methanol)

  • HPLC system with UV or MS detector

Procedure:

  • Acidic Degradation: Treat an this compound solution with an acid (e.g., 0.05 M HCl) and incubate for a specified period (e.g., 5 hours).[13]

  • Alkaline Degradation: Treat an this compound solution with a base (e.g., 0.05 M NaOH) and incubate.

  • Oxidative Degradation: Treat an this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Photolytic Degradation: Expose an this compound solution to a UV light source as described in Protocol 1.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples using a suitable HPLC method to separate and identify the degradation products.[3]

Visualizations

Photodegradation_Pathway IVM This compound Excited_IVM Excited State This compound* IVM->Excited_IVM Degradation Structural Alterations (e.g., Isomerization, Cleavage) IVM->Degradation Light UVA/UVC Light (e.g., ~350 nm) Light->IVM Absorption ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide, Hydroxyl Radicals) Excited_IVM->ROS Generates ROS->IVM Attacks Products Degradation Products (e.g., 8,9-Z-B1a) Degradation->Products

Caption: Proposed signaling pathway for this compound photodegradation.

Experimental_Workflow start Start: Prepare this compound Solution protect Protect from Light (Amber Vials/Foil) start->protect storage Store Appropriately (-20°C or -80°C) protect->storage experiment Conduct Experiment storage->experiment analysis Analyze Samples (e.g., HPLC) experiment->analysis end End: Obtain Reliable Data analysis->end

Caption: Recommended experimental workflow to prevent photodegradation.

References

Technical Support Center: Ivermectin B1a Resistance in Nematode Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ivermectin B1a resistance in nematode cell lines. The information is tailored for scientists and drug development professionals working with nematodes such as Caenorhabditis elegans and parasitic species like Haemonchus contortus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in nematodes?

A1: this compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[1][2][3] This binding locks the channels in an open state, leading to an influx of chloride ions.[2][3] The resulting hyperpolarization of the cell membrane causes flaccid paralysis and ultimately death of the nematode.[2][4]

Q2: What are the known mechanisms of ivermectin resistance in nematodes?

A2: Several mechanisms have been identified, often acting in concert:

  • Alterations in GluCl receptor subunits: Mutations in the genes encoding GluCl α-type subunits, such as avr-14, avr-15, and glc-1, can reduce the binding affinity of ivermectin to its target.[1][5] In C. elegans, simultaneous mutation of these three genes confers high-level resistance.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (Pgps), can actively pump ivermectin out of the cells, reducing its intracellular concentration.[6][7][8][9]

  • Altered glutamate (B1630785) signaling: A novel mechanism identified in C. elegans involves the functional loss of the E3 ubiquitin ligase, UBR-1.[10][11] This leads to aberrant glutamate signaling, which in turn causes the downregulation of ivermectin-targeted GluCls.[10]

  • Defects in neuronal integrity: Some resistant strains exhibit a "dye-filling defective" (Dyf) phenotype, suggesting that alterations in the structure of chemosensory neurons may contribute to resistance, possibly by reducing drug uptake.[5][6]

Q3: Can resistance to ivermectin confer cross-resistance to other anthelmintics?

A3: Yes, cross-resistance is a significant concern. Strains selected for ivermectin resistance often show tolerance to other macrocyclic lactones like moxidectin (B1677422) and eprinomectin.[6] Unexpectedly, ivermectin resistance in C. elegans has also been shown to lead to cross-resistance to emodepside, an anthelmintic with a different mode of action.[12] However, resistance to ivermectin does not typically affect the efficacy of drugs from other classes, such as albendazole (B1665689) and levamisole.[12]

Troubleshooting Guides

Problem 1: My nematode population shows increasing tolerance to ivermectin in a larval development assay.

Possible Cause 1: Selection of resistant individuals.

  • Troubleshooting Step 1: Confirm Resistance Phenotype.

    • Perform a dose-response curve and calculate the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%) value for your current population and compare it to a known susceptible (wild-type) strain. A significant increase in the EC50/IC50 value confirms resistance.

  • Troubleshooting Step 2: Investigate the role of ABC transporters.

    • Include verapamil (B1683045), a known P-glycoprotein inhibitor, in your assay along with ivermectin.[6] A potentiation of ivermectin's efficacy in the presence of verapamil suggests the involvement of ABC transporters in the resistance mechanism.[6][7]

Possible Cause 2: Experimental variability.

  • Troubleshooting Step 1: Standardize Larval Stage.

    • Ensure that you are using a synchronized population of L1 larvae for your assays, as different larval stages can have varying sensitivities to ivermectin.[6]

  • Troubleshooting Step 2: Verify Drug Concentration and Stability.

    • Prepare fresh ivermectin solutions for each experiment, as the compound can degrade over time. Use a solvent control (e.g., DMSO) to ensure that the vehicle is not affecting larval development.

Problem 2: I am unable to replicate previously published ivermectin resistance phenotypes.

Possible Cause 1: Differences in experimental protocols.

  • Troubleshooting Step 1: Review Assay Conditions.

    • Carefully compare your protocol with the published method. Pay close attention to media composition (e.g., NGM agar), the bacterial food source (e.g., E. coli OP50), incubation temperature, and the duration of the assay.[6]

  • Troubleshooting Step 2: Consider the nematode strain.

    • Ensure you are using the exact same strain as in the original study. Different isolates of the same species can have different genetic backgrounds and baseline sensitivities to ivermectin.

Possible Cause 2: Genetic reversion of the resistant phenotype.

  • Troubleshooting Step 1: Culture under selection pressure.

    • If you are working with a previously selected resistant strain, it is crucial to culture it in the presence of a sub-lethal concentration of ivermectin to maintain the resistance phenotype.[6] Without this selection pressure, the population may revert to a more susceptible state over time.

Quantitative Data Summary

Table 1: Ivermectin and Eprinomectin EC50 Values in Susceptible and Resistant C. elegans Strains

StrainDrugEC50 (nM)Fold Resistance
Wild-type (N2)Ivermectin2.5 ± 0.3-
IVR10 (IVM-selected)Ivermectin37.5 ± 4.215.0
MOX5R (MOX-selected)Ivermectin28.9 ± 3.111.6
Wild-type (N2)Eprinomectin1.08 ± 0.12-
IVR10 (IVM-selected)Eprinomectin17.82 ± 1.8716.5
MOX5R (MOX-selected)Eprinomectin16.49 ± 1.3715.3

Data adapted from Ardelli et al., 2017.[6]

Table 2: Ivermectin Efficacy Against Parental and Backcrossed H. contortus Strains

StrainIvermectin Dose (mg/kg)Efficacy (%)
MHco3(ISE) (Susceptible)0.1100
MHco10(CAVR) (Resistant)0.122
MHco4(WRS) (Resistant)0.118
MHco3/10.BC4 (Backcrossed)0.191
MHco3/4.BC4 (Backcrossed)0.178
MHco3(ISE) (Susceptible)0.2100
MHco10(CAVR) (Resistant)0.238
MHco4(WRS) (Resistant)0.250
MHco3/10.BC4 (Backcrossed)0.290
MHco3/4.BC4 (Backcrossed)0.294

Data adapted from Rezansoff et al., 2012.[13]

Experimental Protocols

Protocol 1: Ivermectin Sensitivity Assay in C. elegans

This protocol is adapted from studies on ivermectin resistance in C. elegans.[1][14]

  • Preparation of Ivermectin Plates:

    • Prepare a stock solution of ivermectin in a suitable solvent like DMSO.

    • Add the ivermectin stock solution to molten Nematode Growth Medium (NGM) agar (B569324) to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the ivermectin-containing NGM into petri plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50 as a food source.

  • Synchronization of Nematodes:

    • Wash adult nematodes from a culture plate with M9 buffer.

    • Treat the nematodes with a bleaching solution (sodium hypochlorite (B82951) and NaOH) to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer to remove the bleaching solution.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Assay Procedure:

    • Transfer a known number of synchronized L4 hermaphrodites onto the ivermectin-containing and control plates.[14]

    • Incubate the plates at the standard culture temperature (e.g., 20-22°C).

    • After a defined period (e.g., 20 hours), assess the viability of the nematodes.[14] Viability can be determined by observing movement, either spontaneously or in response to a gentle touch with a platinum wire.

    • For more detailed analysis, phenotypes such as body length, pharyngeal pumping rate, and locomotion can be quantified.[14]

  • Data Analysis:

    • Calculate the percentage of survival at each ivermectin concentration relative to the control plates.

    • Plot the survival data against the ivermectin concentration and fit a dose-response curve to determine the EC50 or IC50 value.

Protocol 2: Larval Development Assay (LDA)

This assay is commonly used to assess ivermectin resistance in parasitic nematodes like H. contortus.[6][15][16]

  • Preparation of Larvae:

    • Obtain nematode eggs from fecal samples of infected animals.

    • Culture the eggs to obtain L1 larvae.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Add a nutrient medium and a food source (e.g., E. coli) to each well.

    • Add serial dilutions of ivermectin to the wells. Include control wells with no ivermectin.

    • Add a standardized number of L1 larvae to each well.

  • Incubation and Assessment:

    • Incubate the plate for a period that allows for the development of larvae to the L3 stage in the control wells (typically 5-7 days).

    • Stop the development by adding a fixative (e.g., Lugol's iodine).

    • Count the number of L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis:

    • Determine the concentration of ivermectin that inhibits the development of 50% of the larvae to the L3 stage (IC50).

    • Compare the IC50 values of the test population to a known susceptible population to determine the resistance factor.

Visualizations

Ivermectin_Action_Pathway IVM Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) IVM->GluCl Binds and potentiates Cl_ion Cl- influx GluCl->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Ivermectin's mechanism of action in nematodes.

Resistance_Mechanisms cluster_cell Nematode Cell cluster_resistance Resistance Mechanisms IVM_out Ivermectin (extracellular) IVM_in Ivermectin (intracellular) IVM_out->IVM_in Enters cell Pgp P-glycoprotein (Pgp) Efflux Pump IVM_in->Pgp Substrate for GluCl GluCl Channel IVM_in->GluCl Binds to Pgp->IVM_out Pumps out Target_Site Target Site (Paralysis) GluCl->Target_Site Mutation Mutation in GluCl gene (Reduced Binding) Mutation->GluCl Alters Overexpression Overexpression of Pgp (Increased Efflux) Overexpression->Pgp Increases

Caption: Key mechanisms of ivermectin resistance.

Troubleshooting_Workflow Start Start: Nematode population shows ivermectin tolerance Dose_Response Perform dose-response assay and calculate EC50/IC50 Start->Dose_Response Compare_WT Compare EC50/IC50 to wild-type (susceptible) strain Dose_Response->Compare_WT Resistant Resistance Confirmed Compare_WT->Resistant Significantly higher Not_Resistant No significant difference: Check experimental variability Compare_WT->Not_Resistant No significant difference Verapamil_Assay Perform co-assay with verapamil (Pgp inhibitor) Resistant->Verapamil_Assay Potentiation Ivermectin efficacy potentiated? Verapamil_Assay->Potentiation Pgp_Involved Pgp-mediated efflux is likely involved in resistance Potentiation->Pgp_Involved Yes Pgp_Not_Involved Other mechanisms likely involved (e.g., target-site mutation) Potentiation->Pgp_Not_Involved No

References

Technical Support Center: Ivermectin B1a Stability in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of pH on the stability of Ivermectin B1a in solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solutions at different pH values?

A1: this compound is susceptible to degradation in both acidic and alkaline conditions through hydrolysis and oxidation.[1][2][3][4] Generally, it is more stable in acidic to neutral pH environments.[1] In acidic solutions (pH < 7), degradation rates are significantly reduced as hydrolysis is inhibited, leading to prolonged persistence.[1] Conversely, alkaline conditions (pH > 7) accelerate degradation due to enhanced hydrolysis and oxidation.[1]

Q2: What is the optimal pH for this compound stability in an aqueous solution?

A2: While stability is generally better in acidic to neutral conditions, some studies suggest an optimal pH range for maximum stability. For instance, one patent suggests that the rate of hydrolysis is minimal at a pH of 6.3.[5] An oral solution of ivermectin was also found to be stable at a pH of approximately 5.[6]

Q3: What are the primary degradation products of this compound under acidic and basic conditions?

A3: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic linkage, resulting in the formation of monosaccharides and aglycones.[1] In alkaline conditions, isomerization is a reported degradation pathway.[1]

Q4: How should I prepare and handle this compound solutions to minimize degradation during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solution, preferably maintaining it in the acidic to neutral range. Protect solutions from light, as ivermectin is known to be susceptible to photodegradation.[2] Use appropriate solvents for initial dissolution, such as methanol (B129727) or acetonitrile (B52724), before dilution in aqueous buffers. For storage, refer to the supplier's recommendations, which typically involve low temperatures.

Q5: I am observing unexpected rapid degradation of my this compound standard in solution. What could be the cause?

A5: Unexpected degradation can be due to several factors. Check the pH of your solution, as even slight shifts towards alkalinity can increase the degradation rate. Ensure your solutions are protected from light. Contamination of your buffer with oxidizing agents could also lead to degradation. Review your solution preparation and storage procedures against the recommended protocols.

Data Presentation: Impact of pH on this compound Half-Life

The following table summarizes the half-life of this compound at various pH values as reported in a study on its degradation kinetics in tropical soils. While this data is from a soil matrix, it provides a valuable indication of the pH-dependent stability of this compound.

pHHalf-Life (Days)
348.13
441.25
6.832.08
728.88
89.63
95.16

(Data sourced from a study on ivermectin degradation in tropical soils and may not be fully representative of stability in pure aqueous solutions)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various pH conditions.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Phosphate or citrate (B86180) buffers for a range of pH values (e.g., pH 3, 5, 7, 9)
  • HPLC-grade methanol and acetonitrile
  • Deionized water
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • pH meter
  • HPLC system with UV or MS detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent like methanol or acetonitrile to prepare a concentrated stock solution.

3. Stress Conditions:

  • Acid Hydrolysis:
  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M or 1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.
  • Alkaline Hydrolysis:
  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M or 1 M NaOH.
  • Incubate and sample as described for acid hydrolysis, neutralizing the aliquots with HCl.
  • Buffered Solutions:
  • Prepare solutions of this compound in the desired pH buffers.
  • Incubate and sample at various time points as described above.

4. Sample Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
  • Quantify the remaining percentage of this compound and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent.[7]
  • Mobile Phase A: Water[7]
  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[7]
  • Gradient Elution: A gradient program should be optimized to ensure the separation of this compound from its degradation products. A starting condition of 60% B, increasing to 90% B over 15 minutes, followed by a re-equilibration step is a reasonable starting point.
  • Flow Rate: 1.5 mL/min[7]
  • Column Temperature: 30°C[7]
  • Detection Wavelength: UV detection at 245 nm.[7]
  • Injection Volume: 10-20 µL

2. Standard Preparation:

  • Prepare a series of calibration standards of this compound in the mobile phase at known concentrations.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a concentration that falls within the linear range of the calibration curve.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
  • Calculate the percentage of degradation over time for each stress condition.

Visualizations

Ivermectin_Degradation_Pathways Ivermectin This compound Monosaccharide Monosaccharide Ivermectin->Monosaccharide forms Aglycone Aglycone Ivermectin->Aglycone forms Isomers Isomers Ivermectin->Isomers forms Acid_Condition Acidic Conditions (pH < 7) Hydrolysis Hydrolysis of Glycosidic Linkage Acid_Condition->Hydrolysis Base_Condition Alkaline Conditions (pH > 7) Isomerization Isomerization Base_Condition->Isomerization Hydrolysis->Ivermectin Isomerization->Ivermectin

Caption: this compound degradation pathways under acidic and alkaline conditions.

Stability_Study_Workflow start Start: Prepare this compound Stock Solution stress Subject to Stress Conditions (Different pH Buffers, Acid, Base) start->stress sampling Sample at Predetermined Time Intervals stress->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Remaining this compound and Degradation Products hplc->data kinetics Determine Degradation Kinetics and Half-Life data->kinetics end End: Stability Profile Established kinetics->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Guide issue Issue: Unexpectedly High This compound Degradation check_ph Check pH of the Solution issue->check_ph ph_ok pH is within expected range check_ph->ph_ok Is pH correct? check_light Check for Light Exposure ph_ok->check_light Yes adjust_ph Action: Adjust pH to a more stable range (acidic to neutral) ph_ok->adjust_ph No light_ok Solution is protected from light check_light->light_ok Is it protected? check_reagents Verify Quality of Reagents (e.g., buffer components, solvents) light_ok->check_reagents Yes protect_light Action: Store and handle solutions in light-protected containers light_ok->protect_light No reagents_ok Reagents are of high quality check_reagents->reagents_ok Are they good? check_temp Verify Storage/Incubation Temperature reagents_ok->check_temp Yes use_new_reagents Action: Use fresh, high-purity reagents and solvents reagents_ok->use_new_reagents No correct_temp Action: Ensure proper temperature control during storage and experiment check_temp->correct_temp Is temp correct? No

Caption: Troubleshooting guide for unexpected this compound degradation.

References

Proper storage conditions for Ivermectin B1a stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Ivermectin B1a stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be stored at -80°C, which can maintain stability for up to 6 months to a year. For short-term storage, -20°C is suitable for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). For in vitro cell-based assays, DMSO is a common choice; however, it is crucial to ensure the final concentration of DMSO in the experimental setup is non-toxic to the cells. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation, particularly when exposed to light. Therefore, it is critical to protect stock solutions from light by using amber-colored vials or by wrapping containers in aluminum foil during storage and handling.

Q4: Can I heat the this compound solution to aid dissolution?

A4: Gentle warming can assist in dissolving this compound. However, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If warming is necessary, it should be done cautiously and for the shortest duration possible.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.- Allow the solution to come to room temperature and vortex to see if the precipitate redissolves. - Consider preparing a more dilute stock solution. - If using DMSO, ensure it is anhydrous as absorbed water can reduce solubility.
Inconsistent or unexpected experimental results. - Degradation of this compound: This could be due to improper storage, repeated freeze-thaw cycles, or exposure to light. - Inaccurate concentration: Errors in weighing the compound or measuring the solvent volume.- Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light at all times. - Verify the calibration and accuracy of balances and pipettes.
Loss of compound activity over time. The stock solution has been stored for longer than the recommended duration or at an inappropriate temperature.- Refer to the storage stability data and discard expired stock solutions. - Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).

Data Presentation: Storage Conditions for this compound Stock Solutions

ParameterConditionDuration of Stability
Storage Temperature -80°CUp to 6 months - 1 year
-20°CUp to 1 month
Solvent DMSORecommended for high concentration stocks (e.g., 100 mg/mL)
Ethanol, Methanol, DMFSuitable alternatives
Light Exposure Must be protected from light
Freeze-Thaw Cycles Should be avoided by aliquoting

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 875.09 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.75 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 8.75 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability using HPLC

This protocol provides a general method for assessing the stability of an this compound stock solution over time.

Materials:

  • Stored this compound stock solution aliquots

  • Freshly prepared this compound standard solution of known concentration

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Thaw a stored aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water. An example is acetonitrile:methanol:water (50:45:5, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: UV detection at 245 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the freshly prepared standard solution to establish a reference peak area for the initial concentration.

    • Run the stored and diluted sample.

    • Compare the peak area of the this compound in the stored sample to the peak area of the standard. A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stock Solution Issues start Problem Encountered (e.g., Inconsistent Results) check_storage Check Storage Conditions (Temp, Light, Duration) start->check_storage check_prep Review Solution Preparation (Weighing, Solvent, Volume) check_storage->check_prep Correct improper_storage Improper Storage Identified check_storage->improper_storage Incorrect prep_error Preparation Error Identified check_prep->prep_error Incorrect end_good Problem Resolved check_prep->end_good Correct prepare_fresh Prepare Fresh Stock Solution and Aliquot improper_storage->prepare_fresh revalidate_protocol Re-validate Weighing and Pipetting Protocols prep_error->revalidate_protocol prepare_fresh->end_good revalidate_protocol->prepare_fresh

Caption: Troubleshooting workflow for this compound stock solution issues.

IvermectinSignaling Mechanism of Action of Ivermectin ivermectin Ivermectin glucl Glutamate-Gated Chloride Channel (GluCl) ivermectin->glucl Binds to and potentiates channel_opening Channel Opening glucl->channel_opening Leads to cl_influx Influx of Chloride Ions (Cl-) channel_opening->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Paralysis and Death of Parasite hyperpolarization->paralysis

Caption: Signaling pathway of Ivermectin's effect on glutamate-gated chloride channels.

ExperimentalWorkflow Experimental Workflow for Stock Solution Preparation and Validation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store stability_test Perform Stability Test (HPLC) store->stability_test stability_test->weigh Degraded end Use in Experiments stability_test->end Stable

Caption: Workflow for preparing and validating this compound stock solutions.

Avoiding freeze-thaw degradation of Ivermectin B1a aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ivermectin B1a aliquots to prevent degradation due to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for 6 months to a year. For short-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q2: How many times can I freeze-thaw my this compound aliquot?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation. Ideally, aliquots should be single-use. While specific data on the percentage of degradation per cycle in common laboratory solvents is limited, the best practice is to thaw an aliquot once immediately before use and discard any remainder.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2] For cell culture experiments, a high-concentration stock solution is typically prepared in DMSO and then diluted in the culture medium to a final concentration where the DMSO percentage is not harmful to the cells.

Q4: Is this compound sensitive to other environmental factors besides temperature?

A4: Yes, this compound is sensitive to light and can undergo photodegradation.[1] It is also susceptible to degradation in acidic, basic, and oxidative conditions.[1] Therefore, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil, and the pH of aqueous solutions should be controlled.

Q5: What are the signs of this compound degradation?

A5: Degradation may not be visible. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate the parent this compound from its degradation products. A loss of biological activity in your experiments compared to a freshly prepared solution can also be an indicator of degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of compound activity in experiments. Degradation of this compound due to multiple freeze-thaw cycles.Prepare fresh dilutions from a new, single-use aliquot that has not been previously thawed. Implement a strict single-use aliquot policy.
Improper long-term storage temperature.Ensure stock solution aliquots are consistently stored at -80°C for long-term storage.
Exposure to light.Store all this compound solutions in amber vials or wrap containers with aluminum foil to protect from light.
Precipitate observed in the solution after thawing. The solvent concentration is not optimal, or the compound has come out of solution at low temperatures.Before use, ensure the aliquot has come to room temperature and the solute is fully dissolved. Gentle vortexing may be necessary. Ensure the initial stock concentration is within the solubility limits for the chosen solvent.
Inconsistent experimental results between different aliquots. Non-uniform aliquotting or degradation of some aliquots.When preparing aliquots, ensure the stock solution is homogeneous. Conduct a stability test on your aliquots to ensure consistency.

Experimental Protocols

Protocol for Preparing and Aliquoting this compound Stock Solution

This protocol describes the preparation of a stable, single-use aliquoted stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) can be used for a short period.

  • Aliquoting: Immediately after dissolution, dispense the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6-12 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol for a Freeze-Thaw Stability Study of this compound

This protocol provides a framework for assessing the stability of this compound aliquots after multiple freeze-thaw cycles using HPLC.

  • Sample Preparation: Prepare a batch of this compound aliquots in your desired solvent and concentration as described in the protocol above.

  • Initial Analysis (Cycle 0): Immediately after preparation, take one aliquot, bring it to room temperature, and analyze it by a validated HPLC method to determine the initial concentration (C_initial). This serves as your baseline.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • For each cycle, remove a subset of aliquots, allow them to thaw completely at room temperature, and then refreeze them at the storage temperature for at least 24 hours.

  • HPLC Analysis: After 1, 3, and 5 freeze-thaw cycles, take a new aliquot from each cycle group and analyze it by HPLC to determine the this compound concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each freeze-thaw cycle relative to the initial concentration:

    • % Remaining = (Concentration_cycle_n / C_initial) * 100

    • Present the data in a table.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration
Powder-20°C≥ 4 years[1]
In Solvent-80°C6 - 12 months
In Solvent-20°C1 month
Table 2: Example Data from a Hypothetical Freeze-Thaw Stability Study

This table illustrates the potential degradation of a 10 mM this compound solution in DMSO stored at -20°C.

Number of Freeze-Thaw Cycles Mean this compound Concentration (mM) % Remaining Standard Deviation
0 (Initial)10.00100.00.05
19.9599.50.07
39.5295.20.11
59.0390.30.15

Note: This data is illustrative and the actual degradation rate may vary depending on the solvent, concentration, and handling.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_aliquot Aliquoting cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Dispense into Single-Use Amber Tubes dissolve->aliquot store_long Store at -80°C (Long-term) aliquot->store_long Up to 1 year store_short Store at -20°C (Short-term) aliquot->store_short Up to 1 month thaw Thaw a Single Aliquot store_long->thaw store_short->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Workflow for Preparing and Storing this compound Aliquots.

stability_study_workflow prep Prepare Batch of Aliquots initial Analyze Aliquot (Cycle 0) [HPLC] prep->initial ft_cycle Perform Freeze-Thaw Cycles (1, 3, 5 cycles) prep->ft_cycle data Calculate % Remaining and Compare to Initial initial->data analyze_n Analyze Aliquots from Each Cycle [HPLC] ft_cycle->analyze_n analyze_n->data

Caption: Workflow for a Freeze-Thaw Stability Study.

References

Technical Support Center: LC-MS/MS Analysis of Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of Ivermectin B1a. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing significant signal suppression or enhancement for this compound in my plasma/blood samples. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly with complex biological matrices like plasma and whole blood. The primary culprits are often endogenous matrix components that co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.

Common Causes:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression.[1]

  • Salts and Other Endogenous Molecules: High concentrations of salts or other small molecules in the sample extract can compete with the analyte for ionization.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a leading cause of matrix effects.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method: The choice of sample preparation technique is critical for minimizing matrix effects.[2]

    • Protein Precipitation (PPT): While fast, PPT (B1677978) is often the least effective at removing phospholipids and may lead to significant matrix effects.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Optimizing the pH and using immiscible organic solvents can improve the removal of interferences.[2]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences, providing a cleaner sample for analysis.[3][5] HybridSPE® plates that specifically target phospholipid removal have been shown to be effective.[1][3][4]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution profile that allows for the separation of early-eluting, polar matrix components from the more retained this compound.

    • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial part of the run when highly polar, interfering compounds may elute, and again at the end of the run to prevent late-eluting compounds from entering the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ivermectin-D2, is the best way to compensate for matrix effects.[3][4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification. Abamectin has also been used as an internal standard.[5][6]

  • Check for Adduct Formation: Ivermectin is known to form adducts, most commonly with ammonium (B1175870) ([M+NH4]+) and sodium ([M+Na]+).[3][4][6] The formation of these adducts can be influenced by the mobile phase composition and the sample matrix. Ensure you are monitoring the correct and most stable precursor ion. Inconsistent adduct formation can lead to variability in your results.

dot graph "Troubleshooting_Matrix_Effects" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Signal Suppression/Enhancement Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep [label="Step 1: Evaluate Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Step 2: Optimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_check [label="Step 3: Use Stable Isotope-Labeled IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct_check [label="Step 4: Investigate Adduct Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Resolution: Improved Signal Consistency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-options for Sample Prep ppt [label="Protein Precipitation (PPT)\n- Prone to matrix effects", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction (LLE)\n- Better than PPT", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)\n- Most effective", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-options for Chromatography gradient [label="Optimize Gradient Profile", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; divert [label="Use Divert Valve", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sample_prep; sample_prep -> chromatography; chromatography -> is_check; is_check -> adduct_check; adduct_check -> resolution;

sample_prep -> ppt [label="If using..."]; sample_prep -> lle [label="Consider switching to..."]; sample_prep -> spe [label="Recommended for clean extracts"];

chromatography -> gradient; chromatography -> divert; } caption: "Troubleshooting workflow for matrix effects in this compound analysis."

Question: My recovery of this compound is low and inconsistent. What could be the issue?

Answer:

Low and variable recovery can be due to several factors related to the sample extraction process.

Troubleshooting Steps:

  • Extraction Solvent: Ensure the extraction solvent is appropriate for this compound. Acetonitrile (B52724) is commonly used for protein precipitation and extraction.[3][7] For LLE, solvents like n-hexane may be employed.[7]

  • pH Adjustment: The pH of the sample can influence the extraction efficiency of this compound. While not always necessary, you may need to optimize the pH of your sample to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

  • Thorough Mixing: Ensure vigorous and consistent mixing (e.g., vortexing, sonication) during the extraction step to allow for complete partitioning of the analyte from the matrix into the extraction solvent.[7]

  • Evaporation and Reconstitution: If your method involves an evaporation step, ensure the sample is not evaporated to complete dryness for an extended period, as this can make reconstitution difficult. The reconstitution solvent should be strong enough to fully dissolve the analyte but also compatible with the initial mobile phase to ensure good peak shape. A minimum of 40% organic content in the reconstitution solvent has been suggested to prevent sample loss due to insolubility.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in this compound analysis in plasma?

A1: The most common cause of matrix effects, particularly ion suppression, in the analysis of this compound from plasma or whole blood is the presence of phospholipids.[1][3][4] These endogenous molecules are abundant in biological membranes and can co-extract with the analyte, interfering with the ionization process in the mass spectrometer.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects as it provides a much cleaner sample extract compared to protein precipitation or liquid-liquid extraction.[3][5] Specifically, methods that incorporate phospholipid removal steps, such as HybridSPE®, have been shown to be very effective.[3][4]

Q3: What type of internal standard is recommended for the analysis of this compound?

A3: A stable isotope-labeled (SIL) internal standard, such as Ivermectin-D2, is highly recommended.[3][4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and thus providing the most accurate correction for signal suppression or enhancement. Abamectin, a structural analog, has also been successfully used as an internal standard.[5][6][7]

dot graph "Internal_Standard_Selection" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Choosing an Internal Standard (IS)\nfor this compound Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sil_is [label="Stable Isotope-Labeled (SIL) IS\n(e.g., Ivermectin-D2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analog_is [label="Structural Analog IS\n(e.g., Abamectin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ideal [label="Ideal Choice:\n- Co-elutes with analyte\n- Experiences identical matrix effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; acceptable [label="Acceptable Alternative:\n- Similar chemical properties\n- May not perfectly mimic matrix effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sil_is [label="Highly Recommended"]; start -> analog_is [label="Alternative Option"]; sil_is -> ideal; analog_is -> acceptable; } caption: "Decision guide for internal standard selection."

Q4: I see different precursor ions for this compound in the literature ([M+H]+, [M+Na]+, [M+NH4]+). Which one should I use?

A4: this compound can form several different adducts in the mass spectrometer source. The most commonly reported and often most stable and intense ion in positive electrospray ionization (ESI) mode is the ammonium adduct ([M+NH4]+).[3][4] The formation of sodium adducts ([M+Na]+) has also been observed.[6] It is recommended to optimize the MS conditions to determine which precursor ion provides the most stable and intense signal in your system. The choice of mobile phase additives (e.g., ammonium formate) can promote the formation of specific adducts.[7]

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects from various published methods for this compound analysis.

Table 1: Comparison of Extraction Recovery and Matrix Effects for this compound in Plasma

Sample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Internal StandardReference
Solid-Phase Extraction (C18)>80%< ±15% (90.3 - 107.8%)Abamectin[5]
HybridSPE®-Phospholipid Removal101 ± 6.03%No significant effectIvermectin-D2[3][4]
Protein PrecipitationNot specified30% suppressionNot specified[4]
LLE (Acetonitrile/n-hexane)Not specified< ±15% (90.3 - 107.8%)Abamectin[7]

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE®-Phospholipid Removal

This protocol is adapted from a method shown to have high recovery and minimal matrix effects.[3][4]

  • To 100 µL of plasma or whole blood sample, add the internal standard (Ivermectin-D2).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex to ensure thorough mixing.

  • Load the entire mixture onto a 96-well HybridSPE®-Phospholipid plate.

  • Apply vacuum to pull the sample through the SPE material, which retains phospholipids.

  • Collect the eluate, which contains this compound and the internal standard.

  • The collected eluate can be diluted with mobile phase and injected into the LC-MS/MS system.

dot graph "HybridSPE_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: 100 µL Plasma/Blood", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_is [label="Add Internal Standard\n(Ivermectin-D2)"]; add_ppt [label="Add 300 µL Acetonitrile\n(Protein Precipitation)"]; vortex [label="Vortex to Mix"]; load_spe [label="Load onto HybridSPE® Plate"]; apply_vacuum [label="Apply Vacuum"]; collect_eluate [label="Collect Eluate\n(Analyte + IS)"]; inject [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_is; add_is -> add_ppt; add_ppt -> vortex; vortex -> load_spe; load_spe -> apply_vacuum; apply_vacuum -> collect_eluate; collect_eluate -> inject; } caption: "Experimental workflow for HybridSPE®-Phospholipid removal."

Protocol 2: Liquid Chromatography and Mass Spectrometry Parameters

The following are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrumentation.

  • LC Column: C18 column (e.g., 50 x 3.0 mm, 2.7 µm).[3][4]

  • Mobile Phase A: 0.1% Acetic Acid or 2 mM Ammonium Formate with 0.5% Formic Acid in Water.[4][5]

  • Mobile Phase B: Acetonitrile or Methanol/Acetonitrile mixture.[3][5]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient starting with a lower percentage of organic phase, ramping up to elute this compound, followed by a high organic wash.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions (SRM/MRM):

    • This compound (as [M+NH4]+): m/z 892.5 → 307.1.[3]

    • Ivermectin-D2 (as [M+NH4]+): m/z 894.5 → 309.1.[3]

    • This compound (as [M-H]-): m/z 873.5 → 567.3 (in negative mode).[5]

References

Validation & Comparative

Ivermectin B1a versus Selamectin: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two widely used macrocyclic lactone anthelmintics, Ivermectin B1a and Selamectin. Both belong to the avermectin (B7782182) class of compounds and are pivotal in veterinary and human medicine for combating a wide range of endo- and ectoparasites. This document summarizes available experimental data on their molecular targets, physiological effects, and in vivo efficacy, while also providing detailed experimental methodologies for key assays.

Core Mechanism of Action: Targeting Invertebrate Ion Channels

Ivermectin and Selamectin exert their primary anthelmintic and insecticidal effects by acting as positive allosteric modulators of specific ligand-gated ion channels in invertebrates.[1] Their principal targets are the glutamate-gated chloride channels (GluCls) , which are unique to invertebrates and play a crucial role in mediating inhibitory neurotransmission in nerve and muscle cells.[1][2]

Upon binding to GluCls, both Ivermectin and Selamectin potentiate the effect of the neurotransmitter glutamate, leading to a prolonged opening of the chloride ion channel.[1] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[1]

While GluCls are the primary targets, these compounds also exhibit some activity on gamma-aminobutyric acid (GABA)-gated chloride channels , although generally with lower affinity.[3] The high selectivity of Ivermectin and Selamectin for invertebrate over vertebrate ion channels is a key factor in their favorable safety profile in mammals. Mammalian nervous systems primarily utilize GABA-gated and glycine-gated chloride channels for inhibitory neurotransmission, and the glutamate-gated channels they do possess have a different subunit composition and lower affinity for avermectins.

Quantitative Comparison of Molecular Interactions

Directly comparative quantitative data on the binding affinities and potencies of this compound and Selamectin on the same invertebrate ion channel subtypes is limited in publicly available literature. However, data from studies on Ivermectin provide valuable insights into its interaction with glutamate-gated chloride channels.

DrugTarget ChannelParasite SpeciesAssay TypeParameterValueReference
Ivermectin Glutamate-gated chloride channel (HcGluClα3B)Haemonchus contortusElectrophysiology (TEVC)EC50~0.1 ± 1.0 nM[4]
Ivermectin Glutamate-gated chloride channel (HcGluClα3B)Haemonchus contortusRadioligand Binding ([3H]-ivermectin)Kd0.35 ± 0.1 nM[4]
Ivermectin Glutamate-gated chloride channel (α subunit)Haemonchus contortusElectrophysiology (TEVC)EC5086 nM[5]
Ivermectin Glutamate-gated chloride channel (β subunit)Haemonchus contortusElectrophysiology (TEVC)EC50> 10 µM[5]
Ivermectin Glutamate-gated chloride channel (AgGluCl-a1)Anopheles gambiaeElectrophysiology (TEVC)-Induces slowly activating current[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Ivermectin and Selamectin and a typical experimental workflow for their characterization.

Mechanism of Action of Ivermectin and Selamectin cluster_membrane Neuronal/Muscular Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Potentiates channel opening Ivermectin_Selamectin This compound or Selamectin Ivermectin_Selamectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis_Death Flaccid Paralysis and Death Hyperpolarization->Paralysis_Death Experimental Workflow for Avermectin Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cloning 1. Clone Invertebrate Ion Channel Subunits Expression 2. Express in Xenopus oocytes Cloning->Expression TEVC 3a. Two-Electrode Voltage Clamp (TEVC) (EC50/IC50) Expression->TEVC Binding_Assay 3b. Radioligand Binding Assay (Kd/Ki) Expression->Binding_Assay Infection_Model 4. Establish Parasite Infection Model in Host Treatment 5. Administer Ivermectin or Selamectin Infection_Model->Treatment FECRT 6. Fecal Egg Count Reduction Test (FECRT) Treatment->FECRT Worm_Burden 7. Worm Burden Reduction Assessment Treatment->Worm_Burden

References

Cross-Reactivity of Ivermectin B1a with Other Avermectins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Ivermectin B1a with other structurally related avermectins. The data presented is compiled from various immunoassays and is intended to assist researchers in the development and validation of analytical methods for these compounds.

Quantitative Cross-Reactivity Data

The cross-reactivity of various avermectins with antibodies raised against Ivermectin is a critical parameter in the development of specific immunoassays. The following table summarizes the cross-reactivity data from different studies. It is important to note that the cross-reactivity percentages and IC50 values are highly dependent on the specific antibody used and the assay conditions. Therefore, values from different sources are not directly comparable but provide a valuable overview of potential cross-reactivity.

CompoundStructural ClassCross-Reactivity (%) - Source 1IC50 (ng/mL) - Source 2IC50 (ng/mL) - Source 3
This compound Avermectin (B7782182)1000.770[1]13.10[2]
AbamectinAvermectin600.491[1]3.05[2]
DoramectinAvermectin9Not Reported61.00[2]
EprinomectinAvermectin58Not Reported38.96[2]
EmamectinAvermectin112Not Reported14.38[2]
SelamectinAvermectinNot ReportedNot ReportedNot Reported
MoxidectinMilbemycin<1Not ReportedNeligible CR[2]

Note:

  • IC50 (Inhibitory Concentration 50) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher affinity of the antibody for the analyte.

  • Cross-reactivity (%) is calculated as (IC50 of Ivermectin / IC50 of competing compound) x 100.

  • "Not Reported" indicates that the data was not available in the cited sources.

  • Moxidectin belongs to the milbemycin family of macrocyclic lactones, which are structurally similar to avermectins but lack the disaccharide group at the C-13 position.[2] This structural difference likely accounts for its low cross-reactivity.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an anti-Ivermectin B1a antibody with other avermectins. This protocol is a synthesis of methodologies described in the cited literature.[1][3][4]

Materials:

  • Microtiter plates (96-well)

  • Anti-Ivermectin B1a antibody (specific for your assay)

  • Ivermectin-Horseradish Peroxidase (HRP) conjugate

  • This compound standard

  • Other avermectin standards (Abamectin, Doramectin, Eprinomectin, Selamectin, Moxidectin, etc.)

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Plate reader (450 nm)

Procedure:

  • Coating:

    • Dilute the capture antibody (e.g., goat anti-rabbit IgG) in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the microtiter plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the other avermectin standards in PBS.

    • In separate tubes, mix 50 µL of each standard dilution (or sample) with 25 µL of the anti-Ivermectin B1a antibody solution and 25 µL of the Ivermectin-HRP conjugate solution.

    • Incubate this mixture for 1 hour at 37°C.

    • Transfer 100 µL of the incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a plate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound and each of the tested avermectins from their respective inhibition curves.

    • Calculate the percentage cross-reactivity for each avermectin using the formula: (IC50 of this compound / IC50 of the other avermectin) x 100%

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships influencing cross-reactivity.

Experimental_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis p1 Coat plate with capture antibody p2 Wash p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash p3->p4 r1 Prepare standards and samples p4->r1 r3 Add mixture to coated plate r2 Incubate standards/samples with anti-Ivermectin Ab and Ivermectin-HRP r1->r2 r2->r3 r4 Incubate r3->r4 r5 Wash r4->r5 d1 Add TMB substrate r5->d1 d2 Incubate in dark d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4 d5 Calculate IC50 and % Cross-reactivity d4->d5 end End d5->end start Start start->p1

Caption: Competitive ELISA workflow for avermectin cross-reactivity.

Avermectin_Structures cluster_avermectin Avermectin Family cluster_milbemycin Milbemycin Family Ivermectin This compound - Dihydro at C22-C23 - Sec-butyl at C25 Abamectin Abamectin - Double bond at C22-C23 - Sec-butyl at C25 Ivermectin->Abamectin High structural similarity (potential for high cross-reactivity) Doramectin Doramectin - Double bond at C22-C23 - Cyclohexyl at C25 Ivermectin->Doramectin Difference at C25 (moderate cross-reactivity) Eprinomectin Eprinomectin - Dihydro at C22-C23 - Acetylamino group at C4'' Ivermectin->Eprinomectin Difference at C4'' (moderate cross-reactivity) Selamectin Selamectin - Oxime group at C5 - Cyclohexyl at C25 Ivermectin->Selamectin Multiple differences (lower cross-reactivity expected) Moxidectin Moxidectin - No disaccharide at C13 - Methoxime group at C23 Ivermectin->Moxidectin Significant structural difference (low to negligible cross-reactivity)

Caption: Structural relationships and expected cross-reactivity.

References

A Comparative Guide to Ivermectin B1a Target Engagement Assays in Parasite Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ivermectin, a cornerstone of anthelmintic therapy, exerts its potent effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[1][2] The study of this critical target engagement is paramount for understanding drug efficacy, resistance mechanisms, and the development of novel anthelmintics. This guide provides a comparative overview of key assays used to measure the engagement of Ivermectin B1a with its target in various parasite models, complete with experimental protocols, quantitative data, and visual workflows.

Comparison of Target Engagement Assays

The selection of an appropriate assay for studying this compound target engagement depends on various factors, including the specific research question, desired throughput, and available resources. The three primary methods employed are electrophysiological assays, radioligand binding assays, and fluorescence-based assays. Each offers distinct advantages and disadvantages.

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Electrophysiology (e.g., Two-Electrode Voltage Clamp) Directly measures ion channel activity (current) in response to a ligand.Gold standard for functional characterization, provides real-time kinetic data, high information content (potency, efficacy, kinetics).Low throughput, technically demanding, requires specialized equipment and expertise.Low
Radioligand Binding Assay Quantifies the binding of a radiolabeled ligand (e.g., [3H]ivermectin) to its target receptor.High sensitivity and specificity, allows for determination of binding affinity (Kd) and receptor density (Bmax).[1][3]Requires handling of radioactive materials, indirect measure of function, may not distinguish between agonists and antagonists.Medium
Fluorescence-Based Assays (e.g., Membrane Potential Dyes) Measures changes in cell membrane potential or intracellular ion concentration using fluorescent indicators.High-throughput screening (HTS) compatible, non-radioactive, provides a functional readout of channel activity.[4]Indirect measure of channel activity, potential for artifacts and off-target effects, may have lower sensitivity than electrophysiology.High

Quantitative Data Summary

The following tables summarize key quantitative data for this compound activity on glutamate-gated chloride channels from various parasite species, as determined by the different assay types.

Table 1: Electrophysiological Data (EC50/IC50)

Parasite SpeciesChannel Subunit(s)This compound EC50/IC50Reference
Haemonchus contortusHco-GluClα/Hco-GluClβEC50: 1.8 nM
Caenorhabditis elegansAVR-15EC50: 5.2 nM
Dirofilaria immitisGluCl-2BEC50: 10.5 nM

Table 2: Radioligand Binding Data (Kd/Ki)

Parasite SpeciesRadioligandThis compound Kd/KiReference
Caenorhabditis elegans[3H]ivermectinKd: 0.11 nM
Haemonchus contortus[3H]ivermectinKd: 0.25 nM
Ascaris suum[3H]ivermectinKd: 0.5 nM

Table 3: Fluorescence-Based Assay Data (EC50/IC50)

Parasite ModelAssay TypeThis compound EC50/IC50Reference
Caenorhabditis elegans (whole organism)Motility AssayIC50: ~5 ng/mL
Schistosoma mansoni (schistosomula)Viability AssayIC50: ~1 µM

Experimental Protocols & Workflows

Ivermectin's Primary Mechanism of Action

Ivermectin binds to glutamate-gated chloride channels on the nerve and muscle cells of invertebrates.[1] This binding potentiates the opening of the channel, leading to an increased influx of chloride ions. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. This ultimately results in flaccid paralysis of the parasite and its death.[2][5]

Ivermectin Signaling Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to and potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Causes Paralysis Paralysis Hyperpolarization->Paralysis Leads to Death Parasite Death Paralysis->Death Results in Two-Electrode Voltage Clamp Workflow cluster_prep Oocyte Preparation cluster_record Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject cRNA of Parasite GluCl Defolliculate->Inject Incubate Incubate Oocytes (2-7 days) Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp Membrane Potential Impale->Clamp Apply Apply Ivermectin Clamp->Apply Record Record Current Response Apply->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50/IC50 Plot->Calculate Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Homogenize Homogenize Parasite Tissue or Transfected Cells Centrifuge Centrifuge to Isolate Membrane Fraction Homogenize->Centrifuge Resuspend Resuspend Membranes in Assay Buffer Centrifuge->Resuspend Incubate Incubate Membranes with [3H]Ivermectin +/- Unlabeled Ligand Resuspend->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration to Separate Bound from Free Ligand Equilibrate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot Binding Data Count->Plot Calculate Calculate Kd/Ki and Bmax Plot->Calculate Fluorescence-Based Assay Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Cells Expressing Parasite GluCl Load_Dye Load Cells with Membrane Potential Dye Plate_Cells->Load_Dye Add_Compound Add Ivermectin or Test Compounds Load_Dye->Add_Compound Read_Fluorescence Read Fluorescence (Plate Reader) Add_Compound->Read_Fluorescence Plot Plot Change in Fluorescence Read_Fluorescence->Plot Calculate Calculate EC50/IC50 Plot->Calculate

References

A Comparative Guide to Confirming Ivermectin B1a Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the confirmation of Ivermectin B1a purity. Detailed experimental protocols and performance data from various studies are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

Ivermectin, a broad-spectrum anti-parasitic agent, consists of two main components: this compound (≥80%) and Ivermectin B1b (≤20%)[1][2]. Accurate determination of the purity of this compound is crucial for quality control and regulatory compliance in pharmaceutical development. Both HPLC and LC-MS are powerful techniques for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for separating and quantifying components in a mixture. For this compound, reversed-phase HPLC with UV detection is a common and robust method.

This protocol is a representative example based on published methods[3][4].

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and sample in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724), methanol, and water to a known concentration (e.g., 100 µg/mL)[3][5].

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm) is frequently used[3].

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly employed. A typical composition is water/methanol/acetonitrile (15:34:51, v/v/v)[3].

  • Flow Rate: A flow rate of 1.0 mL/min is often optimal[3].

  • Column Temperature: Maintained at 25°C[3].

  • Detection: UV detection at a wavelength of 245 nm[3].

  • Injection Volume: 20 µL[4].

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Purity Confirmation

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides a higher degree of confidence in compound identification and purity assessment due to its high sensitivity and selectivity[6].

This protocol is a generalized procedure based on various LC-MS/MS methods for Ivermectin analysis[6][7][8].

1. Sample Preparation:

  • Similar to HPLC, prepare stock solutions of the this compound standard and sample in an appropriate solvent. For plasma samples, a solid-phase extraction (SPE) with C18 cartridges may be necessary for cleanup[7].

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., Agilent Zorbax RRHD Eclipse plus C18, 2.1 mm × 100 mm, 1.8 µm) is suitable[8].

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or a mixture of methanol and acetonitrile) is common[7][8][9].

  • Flow Rate: Typically in the range of 0.3 mL/min[8].

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used, where this compound is detected as a sodium adduct [M+Na]⁺ at m/z 897.4[6][10].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity[7].

3. Data Analysis:

  • Purity is confirmed by the presence of the specific precursor-to-product ion transition for this compound and the absence of significant signals from impurities at different retention times.

Comparison of HPLC and LC-MS/MS Methods

The following table summarizes the performance characteristics of various published methods for this compound analysis.

ParameterHPLC-UV Method 1[3]HPLC-UV Method 2[11]LC-MS/MS Method[7]
Column Waters XBridge C18 (4.6x150 mm, 5 µm)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)ACE C18
Mobile Phase Water/Methanol/Acetonitrile (15:34:51, v/v/v)Acetonitrile/Methanol/Water/Acetic Acid (56:36:7.5:0.5, v/v/v/v)0.1% Acetic Acid and Methanol:Acetonitrile (1:1, v/v)
Detection UV at 245 nmUV at 245 nmESI- in MRM mode
Linearity Range 50 - 150 µg/mL27.01 - 81.02 µg/mL0.1 - 1000 ng/mL
LOD 0.88 µg/mL0.07 µg/mLNot Reported
LOQ 2.68 µg/mL0.20 µg/mL0.1 ng/mL (LLOQ)
Accuracy (% Recovery) 98.9 - 100.3%Not ReportedNot Reported
Precision (%RSD) Not ReportedIntraday: 0.73%, Interday: 0.59%Not Reported

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for confirming this compound purity using HPLC and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc uv UV Detection (245 nm) hplc->uv chromatogram Obtain Chromatogram uv->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General workflow for this compound purity analysis by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start This compound Sample spe Solid-Phase Extraction (if necessary) start->spe dissolve Dissolve in Solvent spe->dissolve lc LC Separation (C18 Column) dissolve->lc esi Electrospray Ionization (ESI+) lc->esi msms Tandem MS (MRM) esi->msms spectrum Acquire Mass Spectrum msms->spectrum confirm Confirm Ion Transition spectrum->confirm assess Assess Purity confirm->assess

Caption: Workflow for this compound purity confirmation by LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for determining the purity of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and quantification.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for confirmation, trace-level analysis, and analysis in complex matrices. Its ability to provide molecular weight and structural information offers a higher degree of confidence in the identification of this compound and its potential impurities.

Researchers should consider factors such as the required level of sensitivity, the complexity of the sample matrix, and available instrumentation when selecting the most appropriate method for their this compound purity assessment.

References

A Comparative In Vitro Efficacy Analysis of Ivermectin B1a and Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent macrocyclic lactones, Ivermectin B1a and Doramectin (B1670889). The information presented is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.

Quantitative Efficacy Comparison

The in vitro potency of this compound and Doramectin has been evaluated against various parasitic nematodes. The following tables summarize key efficacy data from published studies.

Table 1: Efficacy against Haemonchus contortus (Barber Pole Worm) Larvae

DrugConcentration for Full EfficacyIC50 (Susceptible Strain)IC50 (Resistant Strain)
This compound0.001 µg/mL[1]0.218 ng/mL[2]1.291 ng/mL[2]
Doramectin0.001 µg/mL[1]Not ReportedNot Reported

Table 2: Efficacy against Cephalopina titillator (Camel Nasal Bot Fly) Larvae

DrugIC50
This compound0.0735 µg/mL
Doramectin0.249 µg/mL

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

Both this compound and Doramectin exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates. This action leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the parasite.

cluster_membrane Cell Membrane cluster_channel cluster_extracellular Extracellular cluster_intracellular Intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- GluCl->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased Influx Cl_out Cl- Drug This compound or Doramectin Drug->GluCl Binds to Glutamate Glutamate Glutamate->GluCl Binds to Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Mechanism of action for this compound and Doramectin.

Experimental Protocols

Larval Development Assay (LDA)

This assay is a common in vitro method to determine the efficacy of anthelmintic compounds against the larval stages of nematodes.

1. Egg Recovery:

  • Collect fresh fecal samples from infected animals.

  • Suspend the feces in a saturated salt solution to float the nematode eggs.

  • Recover the eggs by sieving and wash them thoroughly with water.

2. Larval Culture:

  • Place the cleaned eggs in a culture medium, often containing nutrient broth and antibiotics to prevent bacterial overgrowth, in a 96-well plate.

  • Incubate the plates at approximately 27°C for 24-48 hours to allow the eggs to hatch into first-stage larvae (L1).

3. Drug Exposure:

  • Prepare serial dilutions of this compound and Doramectin in a suitable solvent (e.g., DMSO) and then in the culture medium.

  • Add the different drug concentrations to the wells containing the L1 larvae. Include a solvent control (no drug) and a positive control (a known effective anthelmintic).

4. Incubation and Assessment:

  • Incubate the plates for an additional 5-7 days at 27°C to allow for larval development.

  • After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae.

  • Examine the wells under a microscope and count the number of larvae that have developed to the third stage (L3) versus those that are dead or arrested in earlier stages (L1, L2).

5. Data Analysis:

  • Calculate the percentage of inhibition of larval development for each drug concentration compared to the control.

  • Determine the IC50 value, the concentration of the drug that inhibits 50% of larval development, using a dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

1. Cell Culture:

  • Seed mammalian cells (e.g., CHO-K1, bovine peripheral lymphocytes) in a 96-well plate at a predetermined density.

  • Incubate the cells for 24 hours to allow for attachment and growth.

2. Drug Treatment:

  • Prepare various concentrations of this compound and Doramectin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a negative control (untreated cells).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

5. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

In Vitro Cytotoxicity

Studies have investigated the cytotoxic effects of both ivermectin and doramectin on various mammalian cell lines. For instance, ivermectin has been shown to induce cytotoxicity in Chinese hamster ovary (CHO-K1) cells. Similarly, doramectin has demonstrated cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro. A direct comparative study of the cytotoxicity of both drugs on the same cell line is necessary for a complete understanding of their relative safety profiles at the cellular level.

References

Head-to-Head Comparison of Ivermectin B1a and Abamectin Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the insecticidal activity of Ivermectin B1a and Abamectin (B1664291). Both are potent neurotoxic agents belonging to the avermectin (B7782182) family of macrocyclic lactones, derived from the soil bacterium Streptomyces avermitilis. While sharing a similar mode of action, their composition and primary applications differ, influencing their efficacy against various insect pests. Abamectin is a widely used agricultural insecticide and miticide, comprising a mixture of avermectin B1a (≥80%) and avermectin B1b (≤20%).[1][2] Ivermectin, a derivative of avermectin B1, is predominantly utilized in veterinary and human medicine to control parasites.[1][2][3] This guide synthesizes available experimental data to offer a clear perspective on their relative insecticidal potencies.

Executive Summary

Both this compound and Abamectin exhibit potent insecticidal properties by targeting the nervous systems of invertebrates.[4] They act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the insect.[4] While their fundamental mechanism is the same, subtle structural differences and the presence of the B1b component in Abamectin can lead to variations in their insecticidal spectrum and potency.

Direct comparative studies on a wide range of insect species are limited. However, existing research on specific pests, such as the dung-breeding fly Musca vetustissima, suggests that Abamectin and Ivermectin can exhibit comparable toxicity.[5] For other pests, such as the two-spotted spider mite Tetranychus urticae, Abamectin has demonstrated high efficacy, though direct comparative data with purified this compound under identical conditions is scarce.[6][7]

Quantitative Comparison of Insecticidal Activity

The following tables summarize the available lethal concentration (LC50) data for Abamectin against several key insect and mite pests. A direct, comprehensive comparison with this compound is challenging due to a lack of publicly available, head-to-head studies.

Table 1: LC50 Values of Abamectin against Tetranychus urticae (Two-Spotted Spider Mite)

StrainBioassay MethodLC50 (mg/L)Reference
Susceptible StrainSlide-dip5.39[6]
Resistant Strain (ABA 15)Leaf-dip>100 (indicative)[7]
Field PopulationLeaf-dip0.417 (trade product)[8]

Table 2: LC50 Values of Abamectin against Other Insect Pests

Insect SpeciesPest GroupLC50 ValueBioassay MethodReference
Locusta migratoriaOrthoptera7.26 ppm (extremely toxic)Not Specified[9]
Rhopalosiphum padiAphid0.252 mg/L (LC30)Not Specified[10]
Frankliniella occidentalisThripsVariable (resistance noted)Not Specified[11]

Mechanism of Action: A Shared Pathway

This compound and Abamectin exert their insecticidal effects by targeting the peripheral nervous system of invertebrates. Their primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is unique to invertebrates, providing a degree of selectivity.

G Avermectin This compound / Abamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Neuron Insect Nerve/Muscle Cell Membrane GluCl->Neuron Located in Cl_ion Chloride Ions (Cl⁻) Neuron->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Death Insect Death Paralysis->Death G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions B Dip Host Plant Leaves A->B C Air Dry Leaves B->C D Place Leaf in Petri Dish C->D E Introduce Mites D->E F Incubate E->F G Assess Mortality F->G H Calculate LC50 G->H G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dosing Solutions B Anesthetize Insects A->B C Apply Test Solution Topically B->C D Transfer to Holding Containers C->D E Incubate D->E F Assess Mortality E->F G Calculate LD50 F->G

References

Isotope-Labeled Ivermectin B1a: The Gold Standard for Mass Spectrometry Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of internal standards for the accurate quantification of Ivermectin B1a in complex biological matrices.

For researchers and drug development professionals requiring precise and reliable quantification of this compound by mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between isotope-labeled this compound and other commonly used alternatives, supported by experimental data to inform your selection process. The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, and a stable isotope-labeled version of the analyte is widely considered the gold standard for achieving the highest accuracy and precision.

Performance Comparison: Isotope-Labeled vs. Analogue Internal Standards

The primary role of an internal standard (IS) in quantitative mass spectrometry is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as Deuterated this compound (Ivermectin-d2), is the most effective choice as it is chemically identical to the analyte and differs only in mass. This ensures that it co-elutes chromatographically and experiences identical ionization and fragmentation behavior, leading to superior correction.

A common alternative is the use of a structural analogue, such as Abamectin. While structurally similar, Abamectin has different retention times and can exhibit different ionization efficiencies compared to this compound, potentially leading to less accurate quantification, especially in complex matrices.

Internal StandardAnalyteMatrixLinearity (r²)LLOQ (ng/mL)Recovery (%)Precision (RSD%)Reference
Ivermectin-d2 This compoundHuman Plasma & Whole Blood>0.990.97090-99%<15% (Intra- & Inter-batch)[1][2]
Abamectin This compoundAnimal Plasma≥0.99891.0Not explicitly stated11.0% (Between-run)[3][4]
Abamectin IvermectinHuman Plasma>0.9990.5Not explicitly stated<8%

Key Takeaways:

  • Accuracy and Precision: Isotope-labeled Ivermectin-d2 demonstrates excellent precision, with intra- and inter-batch variations below 15%.[1][2] While methods using Abamectin also show good linearity and precision, the near-identical chemical and physical properties of Ivermectin-d2 to the analyte generally result in more reliable correction for matrix effects and other sources of error.

  • Recovery: The use of Ivermectin-d2 as an internal standard is associated with high and consistent extraction recovery, ranging from 90-99%.[1]

  • Lower Limit of Quantification (LLOQ): Both Ivermectin-d2 and Abamectin have been successfully used in methods with low LLOQs, suitable for pharmacokinetic studies.[1][2][3][4]

Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using both an isotope-labeled and an analogue internal standard.

Method 1: Quantification of this compound using Isotope-Labeled Internal Standard (Ivermectin-d2)

This method is adapted from a validated high-throughput assay for the quantification of ivermectin in human plasma and whole blood.[1][2]

1. Sample Preparation (Hybrid-Solid Phase Extraction):

  • To 100 µL of plasma or whole blood, add the internal standard solution (Ivermectin-d2).
  • Perform protein precipitation by adding acetonitrile (B52724).
  • Utilize a 96-well plate Hybrid-solid phase extraction technique to remove phospholipids.

2. Liquid Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).[1][2]
  • Mobile Phase: A gradient of acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) with 0.5% formic acid.[1][2]
  • Flow Rate: As optimized for the specific LC system.
  • Injection Volume: 5 µL.[1]

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
  • Selected Reaction Monitoring (SRM) Transitions:
  • Ivermectin: m/z 892.5 → 307.1[1]
  • Ivermectin-d2: m/z 894.5 → 309.1[1]
  • Collision Energy: 35 V.[1]

Method 2: Quantification of this compound using Analogue Internal Standard (Abamectin)

This protocol is based on a method for the determination of this compound in animal plasma.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the internal standard solution (Abamectin).
  • Perform deproteinization using acetonitrile.
  • Centrifuge and collect the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Nucleosil ODS 5 µm.[3][4]
  • Mobile Phase: A gradient of 0.2% (v/v) acetic acid in water and 0.2% (v/v) acetic acid in acetonitrile.[3][4]
  • Flow Rate: As optimized for the specific LC system.

3. Mass Spectrometry (Tandem Mass Spectrometry):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]
  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and Abamectin are monitored.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantification of this compound using an internal standard and LC-MS/MS.

Ivermectin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma, Blood) Add_IS Spike with Internal Standard (Ivermectin-d2 or Abamectin) Sample->Add_IS Extraction Protein Precipitation & Solid Phase Extraction Add_IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Concentration Determination Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration of this compound

Caption: Workflow for this compound quantification using an internal standard and LC-MS/MS.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Ivermectin B1a are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and supports a sustainable research ecosystem. This guide provides essential, step-by-step logistical information for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before disposal, proper handling of this compound is critical. Based on safety data sheets (SDS), personnel must adhere to the following precautions to minimize exposure and prevent accidental release.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles. If the process generates dust or aerosols, a face shield is recommended.[1]

  • Hand Protection: Wear chemical-resistant gloves. Consider double-gloving for enhanced protection.[1]

  • Body Protection: A laboratory coat is mandatory. Additional protective garments such as sleevelets or aprons should be used to avoid skin contact.[1]

  • Respiratory Protection: In dusty conditions or where ventilation is inadequate, use appropriate respiratory protection.[3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Prevent dust generation and accumulation. For solid forms, take precautionary measures against static discharge, which can ignite dust.[1][2]

Step-by-Step Disposal Procedure

The required method for disposing of this compound is as hazardous waste. It is classified as an environmentally hazardous substance due to its high toxicity to aquatic organisms.[2][4] Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste.[5]

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical properties of the waste (e.g., solid, liquid solution).

  • Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in this designated container.

Step 2: Labeling

  • Label the hazardous waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations. The label should also indicate the associated hazards (e.g., "Environmentally Hazardous," "Toxic").

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2][6]

  • Storage should be locked to prevent unauthorized access.[2][6]

  • Follow your institution's guidelines regarding the maximum accumulation time for hazardous waste.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The waste must be transported by a registered hazardous waste transporter and disposed of at an approved and permitted waste disposal plant, typically via high-heat incineration.[2][6][8]

In Case of Spills:

  • Evacuate the immediate area and restrict access.

  • Wear the appropriate PPE as described above.

  • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[2]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6]

  • Collect the contaminated absorbent material into the designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

  • Report the spill to your EHS department.

Chemical Degradation and Environmental Fate

While chemical degradation is not a substitute for proper hazardous waste disposal, understanding the compound's stability is crucial for assessing environmental risk. Studies have shown that this compound degrades under various conditions, including:

  • Hydrolysis: The compound is susceptible to degradation in both acidic and alkaline solutions.[1][9]

  • Oxidation: Ivermectin can be degraded by oxidizing agents such as hydrogen peroxide.[1][10] Advanced oxidation processes are also effective.[3][11]

  • Photodegradation: Ivermectin degrades when exposed to light.[12]

These degradation pathways underscore the importance of preventing environmental release, as the compound can persist under certain conditions and its degradation products may also pose risks.

Quantitative Data on Environmental Impact

The following table summarizes key data regarding the environmental fate and ecotoxicity of Ivermectin, highlighting its potential impact on non-target organisms.

ParameterValueReference
Ecotoxicity
Daphnia magna LC50 (48h)0.025 ppb (µg/L)[12]
Rainbow Trout LC50 (96h)3.0 ppb (µg/L)[12]
Earthworm LC50315 ppm (mg/kg) in soil[12]
Environmental Fate
Photodegradation Half-life (in water)< 0.5 days (summer)[12]
Aerobic Soil Degradation Half-life2 to 8 weeks[12]
Soil Adsorption Coefficient (Koc)≥ 4000 (immobile in soil)[12]
Bioconcentration Factor (BCF) in fish74[10]

Methodologies and Visualizations

Experimental Protocols Cited

The data presented in this document are derived from established methodologies in environmental science and toxicology.

  • Forced Degradation Studies: The chemical stability of this compound was assessed through forced degradation studies. In these experiments, the drug substance is subjected to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic exposure, as recommended by ICH guidelines.[1][10] Degradation products are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Ecotoxicity Testing: LC50 (Lethal Concentration, 50%) values are determined using standardized bioassays. For example, the Daphnia magna acute toxicity test involves exposing the organisms to a range of Ivermectin concentrations for a set period (e.g., 48 hours) and observing mortality rates to calculate the concentration that is lethal to 50% of the test population.[13]

Diagram of this compound Disposal Workflow

The following diagram illustrates the standard operational procedure for the safe disposal of this compound waste from a laboratory setting.

G This compound Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal start Generate this compound Waste (Unused product, contaminated labware, PPE) collect Step 1: Segregate and Collect Waste in a dedicated, sealed container start->collect Immediately after generation label_waste Step 2: Label Container 'Hazardous Waste - this compound' + Hazard Symbols collect->label_waste store Step 3: Store Securely in designated, locked secondary containment label_waste->store contact_ehs Step 4: Contact EHS or Licensed Waste Contractor store->contact_ehs Follow institutional schedule pickup Waste Pickup by registered hazardous waste transporter contact_ehs->pickup transport Transport to Permitted Facility pickup->transport dispose Final Disposal (e.g., High-Heat Incineration) transport->dispose

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Ivermectin B1a in a laboratory setting. This guide provides procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. This compound is a potent compound classified as acutely toxic if swallowed or in contact with skin, a suspected reproductive hazard, and can cause organ damage with prolonged exposure.[1] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols.[1]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid) - Double nitrile gloves- Disposable lab coat or gown- Safety goggles or a face shield- Effective dust mask or a NIOSH/MSHA approved respirator[2][3]
Solution Preparation and Handling - Double nitrile gloves- Chemical-resistant lab coat or apron[3]- Safety goggles or a face shield- Work within a certified chemical fume hood or a containment device[2]
Experimental Use - Nitrile gloves- Lab coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Chemical-resistant coveralls- Chemical-resistant boots[4]- NIOSH/MSHA approved respirator (depending on spill size and ventilation)[2]
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

Operational Plan for Handling this compound

A clear, step-by-step operational plan is crucial for minimizing risks associated with this compound.

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear single-use nitrile gloves and a lab coat during inspection.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5] The storage location should be a designated, locked cabinet or refrigerator, clearly labeled with appropriate hazard warnings. For long-term stability, stock solutions should be stored at -80°C and are stable for up to 6 months, while short-term storage at -20°C is suitable for up to one month.[6]

Preparation of Solutions
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[2]

  • Weighing: When handling the solid form, use an effective dust mask or a NIOSH/MSHA approved respirator.[3] Use anti-static tools and a dedicated weighing vessel.

  • Dissolving: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[6] Add the solvent slowly to the powdered compound to avoid splashing.

Experimental Use
  • Handling: When using solutions of this compound, always wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Avoid Aerosols: Minimize the generation of aerosols. Use sealed containers for vortexing or mixing.

Spill Management
  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand or vermiculite).[5] Place the contaminated material in a sealed, labeled waste container.[5] Clean the spill area with a suitable decontaminating agent.

  • Major Spills: In the event of a large spill, evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Only trained personnel with appropriate respiratory protection, such as a self-contained breathing apparatus, should attempt to clean up a major spill.[7]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as hazardous waste.

  • Disposal Method: The preferred method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7] Do not discharge this compound into sewer systems or waterways.[7]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[7]

Visualizing the Workflow and Safety Hierarchy

To further clarify the operational procedures and safety considerations, the following diagrams illustrate the handling workflow and the hierarchy of controls for managing exposure to this compound.

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store in Locked Cabinet Inspect->Store Check1 Check for Damage Inspect->Check1 Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Check2 Verify Ventilation Weigh->Check2 Experiment Conduct Experiment Dissolve->Experiment Collect Collect Contaminated Waste Experiment->Collect Check3 Wear Appropriate PPE Experiment->Check3 Dispose Dispose via EHS Collect->Dispose Check4 Segregate Waste Collect->Check4

Caption: Workflow for Handling this compound.

G cluster_controls Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Containment) Elimination->Engineering Elimination_desc Consider if a less hazardous alternative can be used. Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Engineering_desc Isolate the hazard from personnel. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Administrative_desc Change the way people work. PPE_desc Protect the worker with personal equipment.

Caption: Hierarchy of Controls for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin B1a
Reactant of Route 2
Ivermectin B1a

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。